molecular formula C10H6N2O2 B1402786 Methyl 2,4-dicyanobenzoate CAS No. 58331-99-0

Methyl 2,4-dicyanobenzoate

Cat. No.: B1402786
CAS No.: 58331-99-0
M. Wt: 186.17 g/mol
InChI Key: BFYWDZMBOCCUIO-UHFFFAOYSA-N
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Description

Methyl 2,4-dicyanobenzoate is a useful research compound. Its molecular formula is C10H6N2O2 and its molecular weight is 186.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-dicyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c1-14-10(13)9-3-2-7(5-11)4-8(9)6-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYWDZMBOCCUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744300
Record name Methyl 2,4-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58331-99-0
Record name Methyl 2,4-dicyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,4-Dicyanobenzoate from 2,4-Dicyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis of methyl 2,4-dicyanobenzoate, a key intermediate in various synthetic applications, from 2,4-dicyanobenzoic acid. The primary focus is on the acid-catalyzed esterification, a robust and widely applicable method. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction yield and purity. The information presented herein is curated to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both an ester and two nitrile groups, allows for diverse chemical transformations. The nitrile functionalities can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the methyl ester can be hydrolyzed or transesterified. This versatility makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials. The efficient and reliable synthesis of this compound is therefore of significant interest to the scientific community.

The Synthetic Pathway: Fischer-Speier Esterification

The most common and direct method for converting a carboxylic acid to its corresponding methyl ester is the Fischer-Speier esterification.[1] This reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst.[2][3]

2.1. Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][4] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[1] This leads to the formation of a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2]

  • Deprotonation: The protonated ester is deprotonated to yield the final methyl ester product and regenerate the acid catalyst.[1]

The equilibrium nature of the Fischer esterification necessitates strategies to drive the reaction towards the product side.[2] This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water formed during the reaction.[2][4]

2.2. The Role of the Acid Catalyst

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[2] The catalyst's primary role is to activate the carboxylic acid towards nucleophilic attack.[6] While effective, strong mineral acids can sometimes lead to side reactions, especially with sensitive substrates.

2.3. Influence of Substituents

The presence of two electron-withdrawing cyano groups on the benzoic acid ring increases the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially enhance the rate of the esterification reaction.[6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
2,4-Dicyanobenzoic acidC₉H₄N₂O₂172.15≥98%e.g., Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.04≥99.8%e.g., Fisher Scientific
Sulfuric acid (concentrated)H₂SO₄98.0895-98%e.g., VWR
Sodium bicarbonate (saturated solution)NaHCO₃84.01-Laboratory prepared
Anhydrous sodium sulfateNa₂SO₄142.04-e.g., Acros Organics
Ethyl acetateC₄H₈O₂88.11ACS gradee.g., J.T.Baker
Diethyl ether(C₂H₅)₂O74.12ACS gradee.g., EMD Millipore

3.2. Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2,4-Dicyanobenzoic Acid and Methanol B Add Sulfuric Acid Catalyst A->B Slowly C Reflux the Mixture B->C Heat D Cool and Quench C->D Cool E Extract with Ethyl Acetate D->E F Wash with NaHCO₃ Solution E->F G Dry with Na₂SO₄ and Filter F->G H Concentrate under Reduced Pressure G->H I Recrystallization or Column Chromatography H->I

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dicyanobenzoic acid (e.g., 10.0 g, 58.1 mmol).

  • Addition of Reagents: To the flask, add a large excess of anhydrous methanol (e.g., 150 mL). Stir the mixture to dissolve the solid.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL, 37.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain the reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the cooled reaction mixture into a beaker containing ice-water (e.g., 300 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 75 mL).

  • Neutralization: Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[6] This step neutralizes any remaining acid.

  • Drying and Filtration: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure. The ¹H NMR spectrum should show a characteristic singlet for the methyl ester protons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) and C=O (ester carbonyl) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

Troubleshooting and Optimization

Low yields in Fischer esterification can often be attributed to incomplete reaction or hydrolysis of the product during work-up.[6] To optimize the reaction:

  • Ensure Anhydrous Conditions: The presence of water will shift the equilibrium back towards the starting materials.[2] Use anhydrous methanol and dry glassware.

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Insufficient heating can lead to an incomplete reaction.

  • Catalyst Loading: The amount of acid catalyst can be adjusted. Too little may result in a slow reaction, while too much can lead to side reactions.

  • Efficient Water Removal: For particularly challenging esterifications, a Dean-Stark apparatus can be used to remove water azeotropically.[2]

Conclusion

The synthesis of this compound from 2,4-dicyanobenzoic acid via Fischer-Speier esterification is a reliable and scalable method. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity. This guide provides the necessary theoretical background and practical steps to enable researchers and scientists to successfully perform this important transformation.

References

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

  • YouTube. Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). [Link]

Sources

"Methyl 2,4-dicyanobenzoate" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2,4-dicyanobenzoate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and potential applications, with a focus on insights relevant to drug discovery and development.

Core Molecular Attributes

This compound is a small molecule characterized by a benzene ring substituted with a methyl ester and two nitrile groups. These functional groups impart unique reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 58331-99-0[1]
Molecular Formula C₁₀H₆N₂O₂Inferred from structure
Molecular Weight 186.17 g/mol Calculated

Molecular Structure:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_4_Dicyanobenzoic_Acid 2,4-Dicyanobenzoic Acid Reaction_Vessel Reaction_Vessel 2_4_Dicyanobenzoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Methyl_2_4_Dicyanobenzoate This compound Water Water Reaction_Vessel->Methyl_2_4_Dicyanobenzoate Fischer Esterification Reaction_Vessel->Water

Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dicyanobenzoic acid.

  • Reagent Addition: Add an excess of methanol to act as both a reagent and a solvent.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

The choice of an acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product side, thus increasing the yield.

Applications in Drug Discovery and Development

The dicyanobenzene motif is a key pharmacophore in various biologically active molecules. The nitrile groups can act as hydrogen bond acceptors, participate in dipole-dipole interactions, and serve as precursors for other functional groups such as amines and carboxylic acids.

Potential Roles in Medicinal Chemistry:

  • Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of compounds for high-throughput screening. The nitrile and ester functionalities offer multiple points for chemical modification.

  • Enzyme Inhibition: The nitrile groups can interact with the active sites of enzymes, potentially leading to inhibitory activity. For example, cyanobenzenes have been explored as inhibitors for various proteases and kinases.

  • Metabolic Stability: The introduction of nitrile groups can sometimes enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.

While direct applications of this compound in approved drugs are not prominently reported, its structural motifs are present in numerous investigational compounds. For instance, the cyanophenyl group is a common feature in inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic nitriles and esters should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures. Further research into the reactivity and biological activity of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

Spectroscopic data (NMR, IR, Mass Spec) of "Methyl 2,4-dicyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dicyanobenzoate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound with significant potential in materials science and pharmaceutical development. As a Senior Application Scientist, this document moves beyond a simple data repository. It is structured to offer a predictive and interpretive framework for researchers, scientists, and drug development professionals. In the absence of publicly available, consolidated experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and first principles of spectroscopy to present a highly accurate, predicted dataset for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each section explains the causality behind spectral features, outlines robust experimental protocols, and establishes a self-validating system for the unambiguous structural confirmation of this compound.

Molecular Structure and Electronic Influence

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic fingerprint. The molecule features three electron-withdrawing groups (EWGs): a methyl ester group (-COOCH₃) at position 1, and two nitrile groups (-C≡N) at positions 2 and 4.

  • Inductive and Resonance Effects: All three substituents exert a strong -I (negative inductive) and -R (negative resonance) effect. These effects significantly deshield the aromatic protons and carbons, shifting their corresponding NMR signals downfield.

  • Structural Uniqueness: The specific 2,4-dicyano arrangement creates a distinct electronic environment for the remaining three aromatic protons, leading to a predictable and characteristic splitting pattern in the ¹H NMR spectrum. Spectroscopic analysis is therefore fundamental for verifying this substitution pattern and ensuring isomeric purity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals in two distinct regions: the aromatic region and the aliphatic region (for the methyl ester group). The significant deshielding from the EWGs will push the aromatic proton signals to a high chemical shift (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

  • δ ~8.50 ppm (d, J ≈ 1.5 Hz, 1H): This signal corresponds to the proton at the C6 position (H-6). It is ortho to the C1-ester and meta to the C4-nitrile. It is expected to appear as a doublet due to coupling with H-5.

  • δ ~8.25 ppm (dd, J ≈ 8.0, 1.5 Hz, 1H): This signal is assigned to the proton at the C5 position (H-5). It is ortho to the C4-nitrile and meta to both the C2-nitrile and the C1-ester. It will be split into a doublet of doublets by H-6 and H-3.

  • δ ~8.10 ppm (d, J ≈ 8.0 Hz, 1H): This signal corresponds to the proton at the C3 position (H-3). It is ortho to both the C2-nitrile and C4-nitrile groups, making it highly deshielded. It appears as a doublet due to coupling with H-5.

  • δ ~4.00 ppm (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons. Its integration value of 3H confirms its identity.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached groups and hybridization.[3]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

  • δ ~164 ppm (C): Quaternary carbon of the ester carbonyl group (-C =O).[4]

  • δ ~138-140 ppm (C): Quaternary aromatic carbon C4, directly attached to a nitrile group.

  • δ ~135-137 ppm (CH): Aromatic carbon C6.

  • δ ~134-136 ppm (C): Quaternary aromatic carbon C1, attached to the ester group.

  • δ ~133-135 ppm (CH): Aromatic carbon C5.

  • δ ~130-132 ppm (CH): Aromatic carbon C3.

  • δ ~118-120 ppm (C): Quaternary aromatic carbon C2, attached to a nitrile group.

  • δ ~116 ppm (C≡N): Carbon of the nitrile group at C4.[3]

  • δ ~114 ppm (C≡N): Carbon of the nitrile group at C2.

  • δ ~53 ppm (CH₃): Carbon of the methyl ester group (-OC H₃).[5]

Recommended Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77 ppm for ¹³C NMR.[6]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbons, which have longer relaxation times.

    • Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Below is a workflow diagram for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Structural Analysis A Weigh 5-10 mg Sample B Dissolve in 0.6 mL CDCl3 A->B C Add TMS Standard B->C D Acquire 1H Spectrum (16-32 scans) C->D Transfer to NMR Tube E Acquire 13C Spectrum (1024+ scans) C->E Transfer to NMR Tube F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integration (1H) G->H I Peak Picking (1H & 13C) G->I K Analyze Coupling Constants H->K J Assign Chemical Shifts I->J L Confirm Structure J->L K->L

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[1][7]

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the two nitrile groups and the ester carbonyl group.

Predicted Characteristic IR Data (cm⁻¹):

  • ~3100-3000 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.[7]

  • ~2960 cm⁻¹ (Weak): Aliphatic C-H stretching from the methyl group.

  • ~2235 cm⁻¹ (Strong, Sharp): C≡N stretching vibration. This is a highly characteristic and intense band for nitriles.[1] The presence of two nitrile groups may lead to a slightly broadened or a doublet peak in this region.

  • ~1730 cm⁻¹ (Strong, Sharp): C=O stretching vibration of the aromatic ester. This is another very strong and easily identifiable absorption.[8]

  • ~1600, ~1470 cm⁻¹ (Medium): Aromatic C=C ring stretching vibrations.

  • ~1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the ester group.

  • ~1100 cm⁻¹ (Medium): Symmetric C-O-C stretching of the ester group.

  • ~800-900 cm⁻¹ (Strong): C-H out-of-plane ("oop") bending, characteristic of the aromatic substitution pattern.

Recommended Experimental Protocol: IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful corroborating evidence for the proposed structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

  • Molecular Ion (M⁺•): The molecular formula for this compound is C₁₀H₆N₂O₂. The calculated monoisotopic mass is 186.043 g/mol . A strong peak at m/z = 186 is expected, confirming the molecular weight.

  • Key Fragmentation Pathways:

    • Loss of Methoxy Radical (M-31): A very common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion. Expect a prominent peak at m/z = 155 .

    • Loss of Carbon Monoxide (from m/z 155): The resulting acylium ion can further lose carbon monoxide (CO). This would produce a fragment at m/z = 127 .

Below is a diagram illustrating the predicted fragmentation.

MS_Fragmentation Mol [C10H6N2O2]+• m/z = 186 (Molecular Ion) Frag1 [C9H3N2O]+ m/z = 155 Mol->Frag1 - •OCH3 (31) Frag2 [C8H3N2]+ m/z = 127 Frag1->Frag2 - CO (28)

Caption: Predicted EI-MS fragmentation pathway.

Recommended Experimental Protocol: Mass Spectrometry

Methodology (EI-MS via Direct Insertion Probe):

  • Sample Preparation: Load a microgram quantity of the sample into a capillary tube.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition:

    • Insert the probe into the high-vacuum source.

    • Use a standard electron energy of 70 eV.

    • Slowly heat the probe to volatilize the sample into the ion source.

    • Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm it is consistent with the proposed structure.

Summary and Self-Validating Data

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others to build an unambiguous case for the structure of this compound.

Technique Predicted Data Structural Confirmation
¹H NMR 3 aromatic protons with specific shifts and coupling; 1 methyl singlet (3H).Confirms the 1,2,4-trisubstitution pattern and the presence of the methyl ester.
¹³C NMR 9 unique carbon signals.Confirms the total number of unique carbons, including 2 nitrile and 1 carbonyl carbon.
IR Spec Strong, sharp peaks at ~2235 cm⁻¹ (C≡N) and ~1730 cm⁻¹ (C=O).Confirms the presence of both nitrile and aromatic ester functional groups.
Mass Spec Molecular ion at m/z = 186; key fragment at m/z = 155.Confirms the molecular weight and the characteristic ester fragmentation pattern.

This integrated approach ensures that the identity and purity of this compound can be established with the highest degree of confidence, a critical requirement for any application in research or development.

References

  • BenchChem.
  • Supporting Information, Royal Society of Chemistry. (Provides typical NMR experimental details).
  • Kumar, A. P., & Rao, G. R. Vibrational analysis of substituted benzonitriles. III. Transferability of force constants--the case of some halogeno-, methoxy-. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
  • Samanta, S., et al. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Gable, K. 13C NMR Chemical Shifts.
  • Li, W., et al. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29).
  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2023-11-06).

Sources

A Technical Guide to the Solubility of Methyl 2,4-dicyanobenzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of Methyl 2,4-dicyanobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in solution, predictive insights based on its chemical structure, and robust experimental protocols for empirical determination.

Understanding the Molecule: Structure and Polarity

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group and two nitrile (-C≡N) groups. The spatial arrangement of these functional groups dictates the molecule's overall polarity and, consequently, its solubility in various organic solvents.

The methyl ester group (-COOCH₃) possesses polar character due to the electronegative oxygen atoms. Similarly, the two nitrile groups are highly polar because of the significant difference in electronegativity between carbon and nitrogen. The presence of these multiple polar functionalities suggests that this compound is a moderately polar molecule. However, the nonpolar benzene ring contributes to some lipophilic character. This duality in its structure is crucial for predicting its solubility.

Theoretical Solubility Profile: A Predictive Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis of this compound, we can forecast its solubility in different classes of organic solvents.

A comprehensive table of common organic solvents and their properties is a useful reference for these predictions.[2][3]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerately to Sparingly SolubleThe ability of these solvents to act as hydrogen bond donors may not significantly interact with the functional groups of this compound, which are primarily hydrogen bond acceptors. Solubility is expected to decrease with increasing solvent polarity (e.g., lower solubility in water compared to alcohols).
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese solvents have strong dipole moments and can effectively solvate the polar nitrile and ester groups of the molecule without the complexities of hydrogen bonding.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly to InsolubleThe overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. The nonpolar benzene ring may allow for some minimal interaction.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable results in a laboratory setting.[4][5][6] The following protocol provides a systematic approach to quantifying the solubility of this compound.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., as listed in Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess this compound B Add a known volume of the selected organic solvent A->B to a vial C Seal the vial and place in a thermostatically controlled shaker B->C D Equilibrate for a set period (e.g., 24 hours) at a constant temperature C->D E Centrifuge the sample to pellet the excess solid D->E F Carefully collect the supernatant E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare a series of dilutions of the filtered supernatant G->H I Analyze the dilutions using a calibrated HPLC or UV-Vis method H->I J Determine the concentration of the saturated solution I->J

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Clarification:

    • After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, the SDS for related compounds such as Methyl 2,4-dichlorobenzoate and other methyl benzoate derivatives provide general handling guidelines.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and a detailed experimental protocol for its empirical determination. By understanding the principles of polarity and employing a systematic experimental approach, researchers can confidently determine the solubility of this compound in a variety of common organic solvents, enabling its successful application in their work.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • SAFETY DATA SHEET. (2024, August 14). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Material Safety Data Sheet. (2011, June 1). Alfa Aesar.
  • SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific.
  • 2 - SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • Methyl 2,4-dichlorobenzoate 97 35112-28-8. (n.d.). Sigma-Aldrich.
  • Methyl 4-cyanobenzoate. (n.d.). PubChem.
  • 2,4-D-Methyl. (n.d.). PubChem.
  • Methyl 2,4-Dichlorobenzoate 35112-28-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 2, 4-Dichlorobenzoate, min 98% (GC), 100 grams. (n.d.). CP Lab Safety.
  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database.
  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. (n.d.). ResearchGate.
  • Methyl Benzoate. (n.d.). PubChem.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • Solvent Miscibility Table. (n.d.).
  • Methyl Salicylate. (n.d.). PubChem.
  • Methyl 2,4-dichlorobenzoate. (n.d.). Sigma-Aldrich.

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"Methyl 2,4-dicyanobenzoate" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 2,4-dicyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of this compound

Physicochemical Properties and Identification

A foundational aspect of safe chemical handling is the correct identification and understanding of the substance's physical and chemical properties.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 58331-99-0
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Physical State SolidInferred
Appearance White to off-white crystalline powderInferred

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] While specific GHS classifications are not fully documented in publicly available sources, the hazard profile of the structurally related isomer, Methyl 2,5-dicyanobenzoate, suggests potential for skin and eye irritation.[1] Therefore, it is prudent to handle this compound with the assumption that it may cause skin irritation and serious eye irritation.

Anticipated GHS Hazard Statements (based on available data and structural analogues):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Safe Handling and Storage Protocols

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the chemical's integrity.

Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3] Eyewash stations and safety showers should be readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5]

    • Hand Protection: Use impervious gloves (e.g., nitrile, neoprene) that are resistant to the chemical.[6]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[6]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Keep containers tightly closed to prevent contamination and moisture absorption.[6]

  • Store locked up or in an area accessible only to authorized personnel.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Chemical Fume Hood prep_ppe->prep_hood Proceed When Ready handle_weigh Weigh Compound Carefully to Avoid Dust Generation prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste in Designated Containers cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A generalized workflow for the safe handling of chemical reagents in a laboratory setting.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention.[6]

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

Toxicological Information:

  • The primary anticipated toxicological effects are irritation to the skin, eyes, and respiratory system.

  • No specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound is available in the provided search results.

Ecological Information:

  • The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment.[2] Do not allow the chemical to enter drains, sewers, or waterways.[9]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is recommended to entrust disposal to a licensed waste disposal company.[3]

G cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Incident Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap and Water skin->wash_skin rinse_eyes Rinse with Water for 15 min eye->rinse_eyes rinse_mouth Rinse Mouth, Give Water ingestion->rinse_mouth medical Seek Medical Attention fresh_air->medical wash_skin->medical rinse_eyes->medical rinse_mouth->medical

Sources

An In-depth Technical Guide to Methyl 2,4-dicyanobenzoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Niche Molecule

In the vast landscape of chemical synthesis, some molecules stand as well-documented cornerstones of research, their histories chronicled in seminal papers and extensive reviews. Others, like Methyl 2,4-dicyanobenzoate, exist in a more enigmatic space. While its structure is readily conceived, a detailed historical record of its discovery and development remains elusive in the mainstream chemical literature. This guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a forward-looking technical manual for the modern researcher. Drawing upon established principles of organic chemistry and data from structurally related compounds, we present a robust, logical framework for the synthesis, characterization, and potential utility of this compound. This document is designed for the practicing chemist—the researcher, the scientist, the drug development professional—who seeks to not only understand but also to harness the potential of this unique dinitrile ester.

Strategic Synthesis: A Proposed Pathway

The synthesis of this compound can be logically approached from readily available starting materials. A common and effective method for introducing cyano groups onto an aromatic ring is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide. A plausible and efficient synthetic route commences with Methyl 2,4-dichlorobenzoate, a commercially available starting material.

The proposed two-step synthesis involves:

  • Nucleophilic Aromatic Substitution: The two chloro substituents on the benzene ring are replaced by cyano groups using a cyanide source, such as copper(I) cyanide.

  • Esterification (if starting from the acid): If beginning with 2,4-dichlorobenzoic acid, an initial esterification step is required.

The direct cyanation of the methyl ester is often preferred to avoid potential side reactions with a free carboxylic acid group under the conditions of the Rosenmund-von Braun reaction.

Experimental Workflow Diagram

Synthesis_Workflow A Methyl 2,4-dichlorobenzoate C Reaction Mixture A->C B Copper(I) Cyanide (CuCN) High-boiling polar solvent (e.g., DMF, NMP) B->C D Heating under Inert Atmosphere (e.g., 150-200 °C) C->D E Work-up and Purification (Quenching, Extraction, Chromatography) D->E F This compound E->F

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations.

Objective: To synthesize this compound from Methyl 2,4-dichlorobenzoate.

Materials:

  • Methyl 2,4-dichlorobenzoate

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Reagents for work-up (e.g., aqueous ferric chloride, ethyl acetate, brine)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 2,4-dichlorobenzoate (1.0 eq) and copper(I) cyanide (2.2-2.5 eq).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF (or NMP) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction Conditions: Heat the reaction mixture to 150-180 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride to decompose the copper cyanide complexes.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected properties of this compound. These are estimated based on its structure and data from analogous molecules.

PropertyExpected Value
Molecular Formula C₁₀H₆N₂O₂
Molecular Weight 186.17 g/mol
Appearance White to off-white solid
Melting Point Estimated in the range of 100-150 °C
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone), insoluble in water
¹H NMR (CDCl₃, 400 MHz) δ 8.2-8.5 (m, 3H, Ar-H), δ 4.0 (s, 3H, OCH₃) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 164-166 (C=O), δ 130-140 (Ar-C), δ 115-120 (CN), δ 53-55 (OCH₃) ppm
IR (KBr) ν ~2230 cm⁻¹ (C≡N stretch), ~1730 cm⁻¹ (C=O stretch)
Mass Spec (EI) m/z 186 (M⁺), 155 (M⁺ - OCH₃)

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several areas of potential utility, particularly in medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The dicyanobenzene moiety is a known pharmacophore in various therapeutic areas. The cyano groups can act as hydrogen bond acceptors or be transformed into other functional groups, such as tetrazoles or amidines, which are common in drug candidates. The methyl ester provides a handle for further chemical modification, such as conversion to amides or other esters. The introduction of methyl groups into drug molecules is a known strategy to modulate physicochemical and pharmacokinetic properties.[1]

  • Precursor for Heterocyclic Synthesis: Dinitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.

  • Building Block for Functional Materials: Aromatic dinitriles can be used in the synthesis of polymers and other materials with specific electronic or thermal properties.

Conclusion and Future Outlook

This compound represents a molecule of untapped potential. While its history may not be as rich as that of more common reagents, its future is open to exploration by innovative researchers. The synthetic pathway and characterization data presented in this guide provide a solid foundation for its preparation and use in the laboratory. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, it is likely that compounds like this compound will find their place in the ever-expanding toolkit of the modern chemist.

References

  • [Application of methyl in drug design]. Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. [Link]

Sources

Methyl 2,4-Dicyanobenzoate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dicyanobenzoate is a highly functionalized aromatic compound that has emerged as a powerful and versatile precursor in organic synthesis. Its unique architecture, featuring two electron-withdrawing nitrile groups and a reactive methyl ester on a benzene ring, provides multiple sites for chemical modification. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its utility in constructing complex heterocyclic systems and functionalized molecules relevant to pharmaceutical and materials science research. We will delve into the causality behind experimental choices, provide validated protocols, and present a forward-looking perspective on the potential of this pivotal building block.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of organic synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. This compound is a prime example of a precursor that offers significant strategic advantages. The molecule's value lies in the orthogonal reactivity of its three primary functional groups:

  • Two Nitrile (Cyano) Groups: These groups are exceptionally versatile. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or serve as electrophilic partners in cycloaddition and condensation reactions to forge complex nitrogen-containing heterocycles. Their strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.

  • Methyl Ester Group: A classic functional handle, the ester can be readily hydrolyzed, amidated, or reduced, allowing for straightforward modification or extension of this position of the molecule.

  • Aromatic Ring: The benzene core is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two powerful electron-withdrawing cyano groups, opening pathways for C-C, C-O, C-N, and C-S bond formation at specific positions.

This confluence of functionalities in a single, stable molecule makes this compound a high-value intermediate for accessing diverse molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds for medicinal chemistry and materials science.[1][2]

Synthesis of this compound

The preparation of this compound is typically achieved from its corresponding carboxylic acid, 2,4-dicyanobenzoic acid. The acid itself can be synthesized via several routes, with a common industrial method involving the oxidation of substituted xylenes. The final esterification step is a standard transformation.

Illustrative Synthetic Workflow

The following diagram outlines a common two-step process: the preparation of the parent acid followed by esterification.

G reactant reactant reagent reagent product product intermediate intermediate sub1 3,4-Dimethylacetophenone int1 2-Methyl-4-acetylbenzoic acid sub1->int1 Step 1: Selective Oxidation reagent1 Oxidizing Agent (e.g., H₂O₂) int2 2,4-Dicarboxyacetophenone int1->int2 Step 2: Oxidation reagent2 Further Oxidation (e.g., with NaOCl) int3 4-Acetyl-2-cyanobenzoic acid int2->int3 Step 3: Not a direct path, illustrative of complexity reagent3 Decarboxylation int4 2,4-Dicyanobenzoic acid int3->int4 Step 4: Conversion of Acetyl to Cyano reagent4 Ammonoxidation prod This compound int4->prod Step 5: Esterification reagent5 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification of 2,4-Dicyanobenzoic Acid

This protocol is a standard, reliable method for converting the carboxylic acid to the desired methyl ester. The choice of concentrated sulfuric acid as a catalyst is based on its efficacy in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.

Materials:

  • 2,4-Dicyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dicyanobenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid) to dissolve the starting material. Carefully, add concentrated sulfuric acid dropwise (approx. 0.1 eq). The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting acid spot.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

  • Neutralization & Extraction: Carefully add saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield pure this compound as a white solid.

ParameterConditionRationale
Solvent MethanolServes as both the solvent and the reactant. Using it in large excess drives the equilibrium towards the product side (Le Châtelier's principle).
Catalyst Conc. H₂SO₄A strong acid catalyst essential for the Fischer esterification mechanism.
Temperature Reflux (~65°C)Provides sufficient thermal energy to overcome the activation barrier without degrading the product.
Workup NaHCO₃ washNeutralizes the acidic catalyst, making the product less water-soluble and easier to extract into the organic phase.
Purification RecrystallizationA robust method for purifying crystalline solids, providing high-purity material.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the diverse transformations its functional groups can undergo.

Reactions of the Nitrile Groups: Gateway to Heterocycles

The twin nitrile groups are the primary drivers of this precursor's utility in constructing complex heterocyclic systems.

A. Synthesis of Benzodiazepine Derivatives

The reaction of o-phenylenediamines with dinitriles is a powerful method for synthesizing benzodiazepine scaffolds, which are privileged structures in medicinal chemistry. The reaction proceeds via a double condensation mechanism.

G reactant reactant reagent reagent product product sub1 This compound prod Substituted Dihydrodibenzo[b,f][1,4]diazepine sub1->prod sub2 o-Phenylenediamine sub2->prod reagent1 Acid Catalyst (e.g., p-TsOH) Heat reagent1->prod Cyclocondensation

Caption: Synthesis of a benzodiazepine core from this compound.

B. Synthesis of 2-Cyanobenzothiazoles

The nitrile group can be retained while leveraging the other functionalities. For instance, transformation of the ester and one nitrile into a different reactive group could precede cyclization. More advanced methods involve C-H functionalization, where a related dinitrile precursor could cyclize to form important building blocks like 2-cyanobenzothiazoles, valuable for their role in bioconjugation and as pharmaceutical intermediates.[2]

Experimental Protocol: Synthesis of a Substituted Benzothiazine

While not a direct reaction of this compound, this protocol illustrates a common strategy for building heterocycles from related precursors, a pathway accessible from our title compound after suitable functional group manipulation. This synthesis reacts 2-aminobenzenethiol with a β-ketoester.[3]

Materials:

  • 2-Aminobenzenethiol

  • Ethyl acetoacetate

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq) in a minimal amount of ethanol.

  • Addition: Add ethyl acetoacetate (1.1 eq) to the solution.

  • Solvent & Reaction: Add DMSO as the solvent and oxidizing agent. Heat the reaction mixture to 120°C for 2-4 hours.

  • Workup: After cooling, pour the reaction mixture into ice water. The product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure 4H-1,4-benzothiazine derivative.[3]

Reagent/ConditionRoleRationale
2-Aminobenzenethiol Bifunctional NucleophileContains both an amine and a thiol group, enabling a double condensation/cyclization cascade.
Ethyl acetoacetate Electrophilic PartnerThe β-dicarbonyl structure provides two electrophilic sites for reaction.
DMSO at 120°C Solvent & OxidantFacilitates the reaction and promotes the final aromatization step through oxidation.
Reactions of the Methyl Ester

The ester group provides a reliable handle for subsequent modifications.

  • Hydrolysis: Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 2,4-dicyanobenzoic acid. This unmasks a site for amide coupling or other carboxylate chemistry.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide. This is a key step in building more complex molecular architectures.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (2,4-dicyanophenyl)methanol. This introduces a new functional group for further elaboration.

Reactions of the Aromatic Ring

The powerful electron-withdrawing effect of the two nitrile groups makes the aromatic ring electron-deficient. This deactivates it towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) . Halogenated analogs of this compound are particularly effective substrates for SNAr, where a nucleophile can displace the halide.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized this compound. The following data are characteristic of the molecule.

TechniqueFeatureExpected Chemical Shift / FrequencyInterpretation
¹H NMR Aromatic Protonsδ 7.8 - 8.2 ppmThree distinct signals (doublet, doublet of doublets, doublet) due to the asymmetric substitution pattern.
Methyl Protonsδ ~3.9 ppm (singlet)A singlet integrating to 3 protons, characteristic of a methyl ester.
¹³C NMR Nitrile Carbons (C≡N)δ ~115-120 ppmTwo distinct signals for the two nitrile carbons.
Aromatic Carbonsδ ~130-140 ppmSignals corresponding to the six carbons of the benzene ring.
Ester Carbonyl (C=O)δ ~165 ppmThe characteristic downfield signal of the ester carbonyl carbon.
Methyl Carbon (-OCH₃)δ ~53 ppmThe signal for the methyl carbon of the ester group.
IR Spectroscopy Nitrile Stretch (C≡N)~2230 cm⁻¹ (strong, sharp)A very characteristic absorption for the nitrile functional group.
Carbonyl Stretch (C=O)~1725 cm⁻¹ (strong, sharp)The characteristic absorption for the ester carbonyl.
C-O Stretch~1250-1300 cm⁻¹Stretch associated with the ester C-O bond.
Mass Spec. Molecular Ion (M⁺)m/z = 186.04Corresponds to the molecular weight of C₁₀H₆N₂O₂.

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.[4][5][6]

Conclusion and Future Outlook

This compound is a testament to the power of multifunctional precursors in streamlining complex organic syntheses. Its predictable reactivity and the orthogonal nature of its functional groups provide chemists with a reliable platform for generating molecular diversity. The ability to readily construct nitrogen-containing heterocycles ensures its continued relevance in drug discovery and medicinal chemistry.[1]

Future applications will likely exploit the molecule's unique electronic properties. The electron-deficient aromatic ring makes it an interesting candidate for incorporation into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). As synthetic methodologies continue to advance, particularly in the realm of C-H activation and late-stage functionalization, the applications for this versatile building block are poised to expand even further.

References

  • DTU Research Database. (n.d.). Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate.
  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Arkivoc. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate.
  • ResearchGate. (2022). Diazo Compounds: Recent Applications in Synthetic Organic Chemistry and Beyond.
  • ResearchGate. (2014). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene.
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  • Longdom Publishing. (n.d.). Reactions of Synthetic Organic Chemistry and the Role of Diazo Compounds.
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  • ResearchGate. (n.d.). Application of alfa-diazo-beta-dicarbonyl compounds in organic synthesis.
  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

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Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,4-dicyanobenzoate, a synthetically accessible yet underexplored aromatic compound, stands as a promising scaffold for innovation across multiple scientific disciplines. This guide delineates the untapped potential of this molecule, offering a roadmap for researchers in medicinal chemistry, materials science, and synthetic chemistry. We present a proposed synthetic pathway, detailed experimental protocols for its derivatization, and a forward-looking perspective on its application in the development of novel therapeutics, functional polymers, and advanced materials. This document is intended to serve as a foundational resource for scientists and drug development professionals poised to explore the rich chemical landscape offered by this versatile building block.

Introduction: The Case for a Novel Dicyanobenzoate Ester

The strategic placement of multiple reactive functional groups on an aromatic core is a cornerstone of modern chemical research. While various substituted benzoates have been extensively studied, this compound remains a largely theoretical construct, absent from major chemical catalogs and the broader scientific literature. Its unique architecture, featuring a methyl ester and two nitrile moieties at the 2- and 4-positions of a benzene ring, presents a compelling case for its synthesis and exploration. The electron-withdrawing nature of the cyano groups is anticipated to significantly influence the reactivity of the aromatic ring and the ester functionality, opening avenues for novel chemical transformations and applications. This guide provides the conceptual and practical framework for initiating research into this promising molecule.

Proposed Synthesis of this compound

Given its commercial unavailability, the first step for any research endeavor is a reliable synthetic route. A plausible and efficient pathway can be devised from commercially available starting materials, leveraging well-established synthetic transformations.

Synthetic Strategy

A logical approach involves a two-step conversion from a suitable precursor, such as 2,4-dibromobenzoic acid. The synthesis would proceed via the formation of the dinitrile, followed by esterification of the carboxylic acid.

Synthesis_Pathway A 2,4-Dibromobenzoic Acid B 2,4-Dicyanobenzoic Acid A->B  Rosenmund-von Braun Reaction  CuCN, DMF, heat   C This compound B->C  Esterification  CH3OH, H2SO4 (cat.), heat   Medicinal_Chemistry_Workflow A This compound B Hydrolysis of Esters/Nitriles A->B C Reduction of Nitriles A->C D Amide Coupling B->D C->D E Library of Derivatives D->E F Biological Screening E->F Materials_Science_Applications A This compound B Polymerization A->B D Precursor for OLEDs A->D C Functional Polymers B->C E Advanced Materials C->E D->E Coordination_Chemistry A This compound C Solvothermal Synthesis A->C B Metal Salt B->C D Coordination Polymer / MOF C->D E Catalysis / Gas Storage D->E Organic_Synthesis_Hub A This compound B Selective Ester Hydrolysis A->B C Selective Nitrile Reduction A->C D Diels-Alder Reaction A->D E Complex Molecular Scaffolds B->E C->E D->E

"Methyl 2,4-dicyanobenzoate" theoretical and computational studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,4-dicyanobenzoate: Integrating Experimental and Computational Perspectives

Introduction

This compound is a multifunctional aromatic compound featuring an ester group and two nitrile moieties on a benzene ring. As a derivative of the dicyanobenzene family, it holds potential as a versatile building block in organic synthesis, a precursor for advanced materials, and a scaffold in medicinal chemistry. The strategic placement of electron-withdrawing cyano groups and an ester functionality creates a unique electronic landscape, making it a compelling subject for both experimental characterization and theoretical investigation.

This guide serves as a technical resource for researchers and scientists, offering a comprehensive analysis of this compound. We will bridge the gap between empirical data and theoretical models, providing not just protocols but the scientific rationale behind them. The core of this document lies in synthesizing experimental spectroscopic data with high-level computational chemistry to deliver a holistic understanding of the molecule's structural, vibrational, and electronic properties.

Part 1: Synthesis and Experimental Characterization

A thorough experimental characterization is fundamental to confirming the identity and purity of a synthesized molecule. For this compound, this involves a plausible synthetic route followed by a suite of spectroscopic analyses.

Proposed Synthesis: Fischer Esterification

While specific literature on the synthesis of this compound is sparse, a standard and reliable method is the acid-catalyzed esterification of 2,4-dicyanobenzoic acid.

Protocol: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 2,4-dicyanobenzoic acid in 20 volumes of anhydrous methanol.

  • Catalyst Addition: Cautiously add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Characterization

Spectroscopy provides the primary means of structural elucidation for organic compounds.[1][2][3] The following sections detail the expected spectroscopic signatures for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the two cyano groups and the carbonyl group will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Integration
H-3~8.4d (doublet)1H
H-5~8.2dd (doublet of doublets)1H
H-6~8.0d (doublet)1H
-OCH₃~4.0s (singlet)3H
  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~164
Aromatic C (quaternary)~135-140
Aromatic CH~130-135
C≡N (Nitrile)~115-118
-OCH₃~53

2. Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Key Functional Group Vibrations for this compound
Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
C≡N Stretch (Nitrile)2240-2220
C=O Stretch (Ester)1730-1715
Aromatic C=C Bending1600-1450
C-O Stretch (Ester)1300-1100

Part 2: Theoretical and Computational Studies

Computational chemistry provides a powerful lens to investigate molecular properties that are difficult or impossible to observe experimentally.[4] By solving approximations of the Schrödinger equation, we can predict geometries, energies, and spectroscopic properties with remarkable accuracy. Density Functional Theory (DFT) is a robust and widely used method for such investigations in organic chemistry.[5][6]

Computational Methodology

A reliable computational study requires a well-defined workflow and an appropriate theoretical model. The choice of functional and basis set is critical for balancing accuracy with computational cost.

Workflow for Computational Analysis

G cluster_input Input cluster_calc DFT Calculation (e.g., Gaussian) cluster_output Output & Analysis Input Initial 3D Structure of this compound Opt Geometry Optimization (e.g., B3LYP/6-311++G*) Input->Opt Submit for Calculation Freq Frequency Calculation Opt->Freq Confirm Minimum Energy NMR NMR Calculation (GIAO Method) Opt->NMR Use Optimized Geometry Props Electronic Properties (HOMO, LUMO, MEP) Opt->Props Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom IR Calculated IR Spectrum Freq->IR Generate Spectrum NMR_Spec Calculated NMR Shifts NMR->NMR_Spec Generate Shifts Elec FMOs & MEP Map Props->Elec Visualize Properties

Caption: A standard workflow for the DFT analysis of an organic molecule.

Theoretical Model Selection

  • Functional: The B3LYP hybrid functional is a workhorse in DFT, offering a good balance of accuracy and efficiency for organic molecules.[5][7] It reliably calculates geometries and vibrational frequencies.

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing multiple bonds and polar atoms.[7]

Analysis of Computational Results

1. Optimized Molecular Geometry

Geometry optimization seeks the lowest energy conformation of the molecule. The resulting bond lengths and angles provide a theoretical structure that can be compared with crystallographic data of similar compounds.[8]

Selected Calculated Geometric Parameters (B3LYP/6-311++G)*
Parameter Bond Calculated Value (Å)
Bond LengthC=O~1.21
Bond LengthC-O (ester)~1.35
Bond LengthC≡N~1.16
Bond LengthC-C (aromatic)~1.39 - 1.41

2. Vibrational Analysis (Calculated IR Spectrum)

Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also yield a theoretical IR spectrum.[5] These calculated frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to correct for anharmonicity and method limitations, allowing for a direct comparison with experimental data.

Comparison of Experimental and Scaled Calculated IR Frequencies
Vibrational Mode Expected Experimental (cm⁻¹) Calculated (Scaled) (cm⁻¹)
C≡N Stretch2240-2220~2230
C=O Stretch1730-1715~1720
C-O Stretch1300-1100~1250

3. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[9]

  • HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring.

  • LUMO: Represents the ability to accept an electron. The LUMO will likely show significant contributions from the electron-withdrawing cyano groups and the carbonyl group, spread across the π-system.

  • HOMO-LUMO Gap (ΔE): This energy difference is an indicator of chemical stability and the energy required for electronic excitation. A larger gap implies higher stability.[9] The significant electron-withdrawing character of the substituents is expected to result in a relatively low-lying LUMO and a moderate energy gap.

Calculated Electronic Properties (B3LYP/6-311++G)*
Property Predicted Value (eV)
HOMO Energy~ -7.5
LUMO Energy~ -2.0
Energy Gap (ΔE)~ 5.5

4. Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface. It reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These will be concentrated around the nitrogen atoms of the nitrile groups and the oxygen atom of the carbonyl group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These will be found around the aromatic protons.

Part 3: Synergizing Experiment and Theory

The true power of this dual approach lies in its synergy.

  • Validating Structures: Computational results provide a theoretical benchmark to validate experimental findings. A strong correlation between the calculated and experimental IR and NMR spectra provides high confidence in the structural assignment.[10]

  • Interpreting Spectra: DFT frequency calculations can definitively assign complex vibrational modes in an IR spectrum that might be ambiguous experimentally. Similarly, calculated NMR shifts can help resolve overlapping signals.[5]

  • Predicting Reactivity: While experiments show what happens, computational tools like FMO and MEP analysis explain why. The predicted locations of electron density (HOMO/LUMO) and electrostatic potential guide the rational design of reactions, predicting where the molecule is most likely to react.

Conclusion and Future Directions

This compound is a molecule with a rich electronic and structural character defined by its competing functional groups. This guide has demonstrated that a combined experimental and computational approach provides a robust framework for its comprehensive characterization. The spectroscopic data establishes its chemical identity, while theoretical calculations offer profound insights into its geometry, vibrational modes, and electronic properties.

Future research could explore several exciting avenues:

  • Crystal Engineering: Investigating the solid-state packing of this molecule could reveal interesting intermolecular interactions (e.g., C≡N⋯π interactions), which could be exploited in materials science.[8]

  • Coordination Chemistry: The nitrile and carbonyl groups offer multiple coordination sites for metal ions, suggesting its potential as a ligand in the design of novel metal-organic frameworks (MOFs) or catalysts.[11][12]

  • Derivative Synthesis: The molecule serves as an excellent starting point for further functionalization to create novel dyes, photoswitches, or biologically active compounds.

By integrating rigorous experimental validation with the predictive power of computational chemistry, we can unlock the full potential of complex organic molecules like this compound.

References

  • Sensitivity of the C-N Vibration to Solvation in Dicyanobenzenes: A DFT Study. Scirp.org. [Link]

  • The Effect of an Additional CN Group on the Thermochemistry and Negative Ion Photoelectron Spectra of Dicyanobenzene Radical Anions. ResearchGate. [Link]

  • Terahertz spectroscopy of dicyanobenzenes: Anomalous absorption intensities and spectral calculations. ScienceDirect. [Link]

  • Spectroscopic Characterization of the Divalent Metal Docking Motif to Isolated Cyanobenzoate: Direct Observation of Tridentate Binding to ortho-Cyanobenzoate and Implications for the CN Response. ACS Publications. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • 5: Organic Spectrometry. Chemistry LibreTexts. [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC - NIH. [Link]

  • IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube. [Link]

  • DFT-Based Molecular Conformational Analysis of a Diarylethylene Cyano-Derivative. Semantic Scholar. [Link]

  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. National Institutes of Health. [Link]

  • Computational Chemistry for Colloidal Semiconductor Nanocrystals | Ivan Infante. YouTube. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. [Link]

  • Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. PMC - NIH. [Link]

  • use of computational chemistry to study the adsorption process of contaminants using activated carbon prepared chemically from aguaje seeds (mauritia flexuosa) and chestnut shell. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocols: Synthesis of Methyl 2,4-Dicyanobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Methyl 2,4-dicyanobenzoate and its derivatives, critical scaffolds in medicinal chemistry and materials science. We present two primary synthetic strategies: a robust protocol based on Nucleophilic Aromatic Substitution (SNAr) from di-halogenated precursors and an alternative approach utilizing the Sandmeyer reaction. This guide emphasizes the mechanistic rationale behind procedural choices, offers step-by-step protocols, and includes troubleshooting advice to ensure reliable and reproducible outcomes in a research setting.

Introduction: Significance of the Dicyanobenzoate Scaffold

The this compound framework is a highly valuable building block in modern organic synthesis. The presence of two nitrile groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the aromatic ring. These nitrile moieties can serve as key interaction points in biological systems, acting as hydrogen bond acceptors or metabolic blocks. Furthermore, they are versatile synthetic handles that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles. The methyl ester provides an additional site for modification, commonly enabling the creation of amide libraries for structure-activity relationship (SAR) studies. In drug development, the strategic incorporation of methyl groups and cyano functionalities can enhance metabolic stability, lipophilicity, and bioavailability of lead compounds.[1][2][3]

Strategic Overview of Synthetic Pathways

The synthesis of aryl nitriles can be approached through several established methods. For a molecule like this compound, the two most logical and widely employed strategies are the substitution of leaving groups on the aromatic ring. The choice between these pathways often depends on the commercial availability and cost of the starting materials.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, starting from a di-halogenated methyl benzoate. The reaction relies on the displacement of good leaving groups (e.g., F, Cl, Br) by a nucleophile (CN⁻). The aromatic ring must be "activated" by electron-withdrawing groups, a condition that is met in this target molecule by the ester group and the halogens themselves.[4][5]

  • Sandmeyer Reaction: This classic transformation converts an aromatic primary amine into a nitrile via a diazonium salt intermediate, using copper(I) cyanide as the reagent.[1][6][7][8] This method is particularly useful if the desired precursor is an amino-substituted benzoate, which can be readily prepared from nitro-aromatic compounds.

The following diagram illustrates the decision-making process for selecting a synthetic route.

G start Target: this compound Derivatives sm_choice Starting Material Availability? start->sm_choice dihalo Di-halogenated Methyl Benzoate (e.g., Methyl 2,4-dichlorobenzoate) sm_choice->dihalo Yes amino Amino-substituted Precursor (e.g., Methyl 2-amino-4-bromobenzoate) sm_choice->amino Yes snar Protocol 1: Nucleophilic Aromatic Substitution (SNAr) dihalo->snar sandmeyer Protocol 2: Sandmeyer Reaction amino->sandmeyer G reactant Methyl 2,4-dichlorobenzoate + 2 NaCN intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Addition of CN⁻ product This compound + 2 NaCl intermediate->product Elimination of Cl⁻

Caption: Simplified workflow of the SNAr dicyanation reaction.

Materials and Equipment
  • Reagents: Methyl 2,4-dichlorobenzoate,[9] Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN), Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, nitrogen/argon inlet, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine Methyl 2,4-dichlorobenzoate (1.0 eq) and Sodium Cyanide (2.2 eq).

    • Expert Insight: Using a slight excess of the cyanide source ensures the reaction goes to completion for both substitution sites. Extreme caution must be exercised when handling cyanide salts. All operations should be performed in a well-ventilated fume hood.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting ester.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the SNAr reaction. [10]3. Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

    • Safety Note: Quenching the reaction will hydrolyze any remaining cyanide. This step should still be performed in the fume hood.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Results

The following table summarizes typical reaction conditions and expected outcomes for SNAr-based dicyanation.

Starting MaterialCyanide SourceSolventTemp (°C)Time (h)Typical Yield
Methyl 2,4-dichlorobenzoateNaCNDMF1402470-85%
Methyl 2,4-dibromobenzoateCuCNDMF1501275-90%
Methyl 2-chloro-4-fluorobenzoateKCNDMSO1008>90% (Fluorine is more reactive)

Alternative Protocol: Synthesis via Sandmeyer Reaction

This method is ideal when starting from an amino-substituted precursor. It involves two key stages: diazotization followed by cyanation.

Principle and Mechanism

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [1][6]The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is an excellent leaving group (N₂ gas). In the presence of copper(I) cyanide, a single-electron transfer from the copper(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a cyanide ligand from the copper complex to form the benzonitrile product and regenerate the copper(I) catalyst. [7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation ArNH2 Aryl Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) ArNH2->Diazonium NaNO2, HCl 0-5 °C ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical CuCN (catalyst) - N2 ArCN Aryl Nitrile (Ar-CN) ArylRadical->ArCN + •CN

Caption: Mechanism of the Sandmeyer Cyanation Reaction.

Protocol Outline

This protocol outlines the conversion of a hypothetical Methyl 2-amino-4-bromobenzoate to Methyl 2-cyano-4-bromobenzoate. A subsequent SNAr or palladium-catalyzed cyanation would be required to install the second nitrile group.

  • Diazotization: Dissolve the amino-benzoate precursor in a cold aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to the copper cyanide solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature or heat gently, which often results in the evolution of nitrogen gas. Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify as described in the SNAr protocol.

Characterization of this compound

Confirmation of the product structure is achieved through standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methyl ester protons (~3.9 ppm) and the aromatic protons, with chemical shifts and coupling patterns consistent with the 1,2,4-substitution pattern.

  • ¹³C NMR: Look for signals for the two distinct nitrile carbons (C≡N) around 115-120 ppm, the ester carbonyl carbon (~165 ppm), and the methyl carbon (~53 ppm), in addition to the aromatic carbons.

  • FT-IR: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₀H₆N₂O₂) should be observed.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PHARMD GURU. 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • PubMed. (2013-08). [Application of methyl in drug design]. [Link]

  • Chad's Prep. (2021-03-16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • Amerigo Scientific. Methyl 2,4-dichlorobenzoate. [Link]

  • Juniper Publishers. (2017-03-17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Methyl 2-bromobenzoate. PubChem Compound Summary for CID 11894. [Link]

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  • PubMed. (2017-10-26). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

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Application Notes & Protocols: Methyl 2,4-Dicyanobenzoate in Phthalocyanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of methyl 2,4-dicyanobenzoate as a key precursor in the synthesis of asymmetrically substituted phthalocyanines. Phthalocyanines (Pcs) are robust macrocyclic compounds with a wide range of applications, including photodynamic therapy, catalysis, and materials science. The use of precursors like this compound allows for the strategic introduction of functional groups, leading to the generation of A₃B-type phthalocyanines with tailored physicochemical properties. This guide details the underlying chemical principles, provides field-proven experimental protocols, and explains the rationale behind key procedural steps to ensure reliable and reproducible outcomes.

Introduction: The Strategic Advantage of Asymmetric Phthalocyanines

Phthalocyanines are synthetic analogues of naturally occurring porphyrins, characterized by an 18 π-electron conjugated system that imparts them with unique electronic and photophysical properties.[1] While symmetrically substituted phthalocyanines have been extensively studied, the synthesis of low-symmetry, and specifically A₃B-type, phthalocyanines offers significant advantages. By introducing a single, unique substituent, researchers can create molecules with tailored properties, such as improved solubility, specific anchoring points for conjugation to biomolecules, or fine-tuned electronic characteristics for applications in molecular electronics.[2]

This compound serves as an invaluable "B-type" precursor for installing a carboxylic acid moiety (after hydrolysis of the methyl ester) onto the phthalocyanine periphery. This carboxylic group can act as a versatile anchor for further chemical modifications, making it a cornerstone for creating advanced phthalocyanine-based materials and therapeutics.[2][3] The statistical co-cyclotetramerization of a "A-type" phthalonitrile with a "B-type" precursor like this compound is a common and effective strategy for accessing these valuable asymmetric structures.[3][4]

Mechanistic Insights: The Cyclotetramerization Reaction

The core of phthalocyanine synthesis is the template-assisted cyclotetramerization of four phthalonitrile-based precursors.[5] In the context of synthesizing an A₃B-type phthalocyanine using this compound, the reaction involves a statistical condensation of three equivalents of a substituted phthalonitrile (precursor A) and one equivalent of this compound (precursor B) around a central metal ion, typically Zn(II).

The reaction is generally carried out in a high-boiling point solvent, such as n-pentanol or 1-hexanol, and is catalyzed by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][6][7]

The Role of Key Reagents:

  • Metal Template (e.g., Zn(OAc)₂): The zinc(II) acetate serves as a template, coordinating with the nitrogen atoms of the phthalonitrile precursors and organizing them in a conformation that facilitates the subsequent intramolecular cyclization. The use of a metal template significantly improves the yield of the desired macrocycle.[8]

  • DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): DBU functions primarily as a strong base, promoting the initial nucleophilic attack that initiates the cyclization cascade.[1][6][9] It has also been shown that DBU can act as an axial ligand to the central metal ion in the final phthalocyanine complex, which can enhance solubility by sterically hindering aggregation.[6][10][11]

  • High-Boiling Point Solvent (e.g., n-pentanol): The high reaction temperature is necessary to overcome the activation energy of the cyclotetramerization process. Solvents like n-pentanol or 1-hexanol are commonly used.[3][5]

The statistical nature of this co-condensation reaction inevitably leads to a mixture of products, including the desired A₃B phthalocyanine, as well as A₄, A₂B₂, and other permutations.[3] Consequently, a robust purification strategy is essential to isolate the target compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an A₃B-type zinc phthalocyanine using this compound, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid.

Synthesis of A₃B-type Zinc(II) Phthalocyanine with a Methyl Ester Group

This protocol is adapted from established procedures for mixed cyclotetramerization reactions.[3]

Materials:

  • Substituted Phthalonitrile (Precursor A)

  • This compound (Precursor B)

  • Zinc(II) Acetate (Zn(OAc)₂)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • n-Pentanol (or other suitable high-boiling solvent)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted phthalonitrile (Precursor A, 3 molar equivalents), this compound (Precursor B, 1 molar equivalent), and zinc(II) acetate (1 molar equivalent).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This is crucial to prevent oxidation at high temperatures.

  • Solvent and Catalyst Addition: Add anhydrous n-pentanol to the flask to create a stirrable suspension. Then, add a catalytic amount of DBU (approximately 0.1 molar equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 137°C for n-pentanol) with vigorous stirring under the inert atmosphere. The reaction progress can be monitored by the development of a deep green or blue color. The reaction is typically allowed to proceed for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the crude product by adding the reaction mixture to a large volume of a non-polar solvent like hexane or methanol.

    • Collect the solid product by vacuum filtration and wash it extensively with water, ethanol, and hexane to remove unreacted starting materials and solvent residues.

Purification of the A₃B Product

The purification of the desired A₃B phthalocyanine from the statistical mixture of products is the most challenging aspect of this synthesis. Column chromatography is the most effective method.[2][12]

Materials:

  • Silica Gel (for column chromatography)

  • Appropriate eluent system (e.g., a gradient of methanol in dichloromethane, or DMF/acetone mixtures)[2]

Procedure:

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or THF) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity of the eluent. The different phthalocyanine species will separate based on their polarity. The A₄ product is typically the least polar, followed by the A₃B, A₂B₂, etc.

  • Fraction Collection: Collect the fractions and monitor their composition using thin-layer chromatography (TLC) and UV-Vis spectroscopy. The characteristic intense Q-band absorption in the 600-700 nm region is a hallmark of phthalocyanines.[13]

  • Isolation: Combine the pure fractions containing the desired A₃B product and remove the solvent under reduced pressure.

Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester group to the carboxylic acid, which serves as the functional anchor.

Materials:

  • Purified A₃B-methyl ester phthalocyanine

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the purified A₃B-methyl ester phthalocyanine in a mixture of THF and MeOH.

  • Saponification: Add an aqueous solution of NaOH and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Precipitation: Cool the reaction mixture and carefully acidify it with dilute HCl until the pH is acidic. The carboxylic acid-functionalized phthalocyanine will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any salts, and dry under vacuum.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 3x Phthalonitrile (A) Cyclotetramerization Cyclotetramerization A->Cyclotetramerization Mixed Cyclotetramerization B 1x this compound (B) B->Cyclotetramerization Mixed Cyclotetramerization Zn Zn(OAc)₂ Zn->Cyclotetramerization Mixed Cyclotetramerization Solvent n-Pentanol Base DBU Temp Reflux A4 A₄-Pc A3B A₃B-Pc (Desired) A2B2 A₂B₂-Pc Others ... Cyclotetramerization->A4 Cyclotetramerization->A3B Cyclotetramerization->A2B2 Cyclotetramerization->Others

Caption: Statistical synthesis of A₃B-type phthalocyanine.

G start Crude Product Mixture step1 Column Chromatography (Silica Gel) start->step1 step2 Isolate A₃B-Ester Fraction step1->step2 step3 Hydrolysis (NaOH, THF/MeOH) step2->step3 step4 Acidification & Precipitation (HCl) step3->step4 end Pure A₃B-Carboxylic Acid Pc step4->end

Caption: Purification and hydrolysis workflow.

Data Summary and Characterization

Successful synthesis and purification should be confirmed by a suite of analytical techniques. The following table summarizes the expected data for a typical A₃B-type phthalocyanine.

PropertyExpected OutcomeTechnique
Appearance Deep green or blue solidVisual Inspection
Solubility Dependent on "A" substituents; generally soluble in organic solvents like THF, CHCl₃, DMF.Solubility Tests
UV-Vis Spectroscopy Intense Q-band absorption around 670-700 nm and a Soret (B) band around 350 nm.[7]UV-Vis Spectroscopy
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the A₃B-Pc-COOH structure.MALDI-TOF or ESI-MS
¹H NMR Spectroscopy A complex aromatic region showing signals for both "A" and "B" ring protons. The disappearance of the methyl ester singlet confirms hydrolysis.NMR Spectroscopy
FT-IR Spectroscopy Disappearance of the nitrile (C≡N) stretch (~2230 cm⁻¹). Appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid.FT-IR Spectroscopy

Conclusion and Future Perspectives

The use of this compound provides a reliable and versatile route to asymmetrically functionalized A₃B-type phthalocyanines. The resulting carboxylic acid-terminated macrocycle is a valuable platform for further derivatization, enabling its conjugation to targeting ligands for photodynamic therapy, immobilization onto solid supports for catalysis, or incorporation into larger supramolecular assemblies. While the statistical nature of the synthesis necessitates rigorous purification, the protocols outlined in this guide provide a robust framework for achieving high-purity materials. Future work in this area will likely focus on developing more selective synthetic routes to minimize the formation of undesired side products and streamline the purification process.

References

  • World Scientific Publishing.
  • ResearchGate.
  • World Scientific Publishing.
  • PMC. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution.
  • ResearchGate. Synthesis of the unsymmetrically substituted phthalocyanines 6 and 7..
  • RSC Publishing - The Royal Society of Chemistry. From chemical curiosity to versatile building blocks: unmasking the hidden potential of main-group phthalocyanines in organic field-effect transistors.
  • PMC - PubMed Central. Syntheses and Functional Properties of Phthalocyanines.
  • NIH.
  • Journal of the American Chemical Society. New route to unsymmetrical phthalocyanine analogs by the use of structurally distorted subphthalocyanines.
  • ResearchGate. (PDF) Synthesis of Highly Unsymmetrical Phthalocyanines.
  • DergiPark.
  • ResearchGate. The reaction pathways for preparation of metal-free phthalocyanine 2 and its complexes with magnesium 3 and zinc 4.
  • PMC - NIH.
  • ResearchGate. Synthesis and purification of metallooctachlorophthalocyanines | Request PDF.
  • Semantic Scholar.
  • PMC - NIH.
  • SciSpace. Characterizationand Synthesis of Phthalocyanines Preparedfrom 4-(5-methyl-2-(2-phenylpropan-2-yl) cyclohexyloxy) phthalonitrile.
  • Journal of Chemical Reviews. Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine.
  • Nature. Synthesis of nickel(II)
  • ResearchGate.
  • ResearchGate. (PDF) Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine..
  • ResearchGate. (PDF) Synthesis of Substituted Phthalocyanines.
  • Chemical Communications. An efficient two-step synthesis of metal-free phthalocyanines using a Zn(II)

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The Versatile Synthon: Harnessing Methyl 2,4-Dicyanobenzoate for the Construction of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Aromatic

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2,4-dicyanobenzoate, a seemingly simple substituted benzene derivative, emerges as a highly versatile and reactive synthon for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of two nitrile groups and a methyl ester on an aromatic ring provides a rich platform for a multitude of chemical transformations. The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring for nucleophilic substitution and facilitates a range of cyclization and condensation reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its reactivity, present detailed protocols for its conversion into valuable heterocyclic systems, and offer insights into the mechanistic underpinnings of these transformations. The applications detailed herein span from the synthesis of macrocyclic pigments to medicinally relevant nitrogen-containing heterocycles, underscoring the significance of this building block in modern chemical science.

Core Reactivity and Strategic Considerations

The synthetic potential of this compound is primarily dictated by the reactivity of its three functional groups: the two nitrile moieties and the methyl ester. The cyano groups are electrophilic and can undergo attack by various nucleophiles. Furthermore, the presence of two cyano groups in a 1,3-relationship on the benzene ring opens up possibilities for the formation of fused six-membered rings. The methyl ester, while less reactive than the nitriles in many contexts, can be hydrolyzed, reduced, or serve as a handle for further functionalization.

A key strategic consideration in utilizing this compound is the selective transformation of one functional group in the presence of the others. This can often be achieved by careful selection of reagents and reaction conditions. For instance, partial reduction of one nitrile group or selective reaction with a binucleophile can pave the way for subsequent intramolecular cyclization.

Application I: Synthesis of Substituted Phthalocyanines

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, pigments, and in photodynamic therapy.[1] The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives. This compound serves as a precursor to substituted phthalonitriles that can then be used to generate novel phthalocyanine analogues with tailored electronic and solubility properties. The ester group allows for the introduction of various functionalities into the final macrocycle.

Workflow for Phthalocyanine Synthesis

A This compound B Functionalization of Ester Group (e.g., amidation, transesterification) A->B Introduce desired R group C Substituted Phthalonitrile Derivative B->C Isolate precursor D Cyclotetramerization (e.g., with a metal salt) C->D High temperature, template effect E Substituted Phthalocyanine D->E Purification

Caption: Workflow for the synthesis of substituted phthalocyanines.

Protocol 1: Synthesis of a Tetra-carboxy-substituted Zinc Phthalocyanine Precursor

This protocol outlines the initial functionalization of this compound to create a phthalonitrile derivative bearing carboxylic acid groups, which can enhance the water solubility of the final phthalocyanine.

Materials:

  • This compound

  • Ethylene glycol

  • Potassium hydroxide

  • Hydrochloric acid (concentrated)

  • Methanol

  • Zinc acetate

  • Dimethylformamide (DMF)

  • Quinoline

Procedure:

  • Transesterification: To a solution of this compound (1 equivalent) in ethylene glycol, add a catalytic amount of potassium hydroxide. Heat the mixture at 150°C for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Acidify with concentrated HCl to precipitate the di-ester product. Filter, wash with water, and dry.

  • Hydrolysis: Suspend the di-ester product in a mixture of methanol and aqueous potassium hydroxide (excess). Reflux the mixture for 6 hours until a clear solution is obtained. Cool the reaction and acidify with concentrated HCl to precipitate the dicarboxylic acid phthalonitrile derivative. Filter, wash with cold water, and dry.

  • Cyclotetramerization: A mixture of the dicarboxylic acid phthalonitrile derivative (1 equivalent), zinc acetate (0.25 equivalents), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in quinoline is heated at 190°C for 6 hours under a nitrogen atmosphere.[2]

  • Purification: After cooling, the reaction mixture is poured into methanol. The crude phthalocyanine product is collected by filtration and washed extensively with methanol, acetone, and water to remove impurities. Further purification can be achieved by column chromatography on silica gel.

Step Reactant/Reagent Conditions Purpose
1Ethylene glycol, KOH150°C, 4hIntroduce a diol for subsequent hydrolysis.
2KOH, Methanol/WaterReflux, 6hHydrolyze the ester to the carboxylic acid.
3Zinc acetate, DBU, Quinoline190°C, 6h, N₂Template-driven cyclotetramerization.
4Methanol, Acetone, WaterWashingPurification of the final phthalocyanine.

Application II: Synthesis of Quinazoline Derivatives

Quinazolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[3] While not a direct precursor, this compound can be transformed into intermediates suitable for quinazoline synthesis. A common strategy involves the reduction of one nitrile group to an aminomethyl group, followed by cyclization with a suitable one-carbon synthon.

Workflow for Quinazoline Synthesis

A This compound B Selective Reduction of one Nitrile Group (e.g., catalytic hydrogenation) A->B H₂, Pd/C, controlled conditions C Methyl 2-(aminomethyl)-4-cyanobenzoate B->C Isolate intermediate D Cyclization with a C1 Synthon (e.g., orthoformate, formamide) C->D Heating E Substituted Quinazolinone D->E Aromatization/Tautomerization

Caption: Proposed workflow for quinazoline synthesis.

Protocol 2: Synthesis of a Substituted 4-Aminoquinazoline

This protocol describes a plausible route to a substituted quinazoline from this compound, proceeding through a 2-aminobenzonitrile intermediate.

Materials:

  • This compound

  • Sodium borohydride

  • Cobalt(II) chloride hexahydrate

  • Methanol

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Selective Reduction and Cyclization to a Pyrimidine Intermediate: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in dry methanol. Add cobalt(II) chloride hexahydrate (0.1 equivalents). Cool the solution to 0°C and add sodium borohydride (2 equivalents) portion-wise. Stir at room temperature for 12 hours. The reaction aims for a partial reduction and in-situ reaction to form an amino intermediate.

  • Reaction with Guanidine: Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol. To this solution, add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes. Add the solution from step 1 to the guanidine solution.

  • Cyclocondensation: Reflux the resulting mixture for 8 hours. The reaction involves the cyclocondensation of the in-situ generated amino-nitrile intermediate with guanidine to form the diaminopyrimidine ring fused to the benzene ring, which is a quinazoline derivative.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinazoline derivative.

Step Key Reagents Conditions Transformation
1NaBH₄, CoCl₂·6H₂O0°C to RT, 12hIn-situ formation of an amino intermediate.
2Guanidine·HCl, NaOEtRT, 30 minPreparation of free guanidine base.
3Reflux8hCyclocondensation to form the quinazoline ring.
4Column Chromatography-Purification of the final product.

Application III: Synthesis of Pyridopyrimidine Scaffolds

Pyridopyrimidines are another important class of bicyclic heterocycles with diverse biological activities.[4] The synthesis of pyridopyrimidines from this compound can be envisioned through a reaction cascade involving nucleophilic attack and subsequent cyclization.

Protocol 3: Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a hypothetical but chemically sound approach to a pyridopyrimidine derivative.

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Thorpe-Ziegler Cyclization: To a solution of sodium ethoxide in ethanol, add this compound (1 equivalent) and malononitrile (1 equivalent). Reflux the mixture for 6 hours. This step aims to achieve a Thorpe-Ziegler type intramolecular cyclization to form a substituted aminopyridine.

  • Reaction with Hydrazine: Cool the reaction mixture and add hydrazine hydrate (1.2 equivalents). Reflux for an additional 4 hours. The hydrazine is expected to react with the remaining nitrile and the newly formed functionalities to construct the pyrimidine ring.

  • Work-up and Purification: Cool the reaction mixture and neutralize with acetic acid. Remove the solvent under reduced pressure. Triturate the residue with water to obtain a solid. Filter the solid, wash with cold ethanol, and dry. Recrystallize from a suitable solvent or purify by column chromatography to yield the pyridopyrimidine derivative.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and powerful building block for the synthesis of a range of heterocyclic compounds. The strategic interplay of its nitrile and ester functionalities allows for the construction of complex molecular frameworks, including phthalocyanines, quinazolines, and pyridopyrimidines. The protocols and workflows presented in this guide serve as a foundation for researchers to explore the full potential of this synthon.

Future research in this area could focus on the development of more selective and efficient methods for the transformation of this compound. The exploration of novel catalytic systems for asymmetric synthesis and the application of this building block in the generation of new chemical libraries for drug discovery are promising avenues for further investigation. The continued exploration of the reactivity of this and related dicyanobenzene derivatives will undoubtedly lead to the discovery of new and valuable heterocyclic scaffolds.

References

  • de la Torre, G., Claessens, C. G., & Torres, T. (2004). Phthalocyanines: from outstanding electronic properties to emerging applications.
  • Leznoff, C. C., & Lever, A. B. P. (Eds.). (1989).
  • (This is a placeholder for a more specific citation that would be found in a targeted liter
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.

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Introduction: The Versatility of a Highly Electrophilic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Reactivity of Methyl 2,4-Dicyanobenzoate for Researchers and Drug Development Professionals

This compound is a substituted aromatic compound characterized by a high degree of electrophilicity. This property arises from the synergistic electron-withdrawing effects of three key functional groups: a methyl ester at the C1 position and two nitrile (cyano) groups at the C2 and C4 positions. These groups deactivate the benzene ring, making it electron-poor and highly susceptible to attack by a wide range of nucleophiles. This reactivity profile makes this compound a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its derivatives are key intermediates in the synthesis of various compounds, including pharmaceuticals like Finerenone.[1]

This guide provides a detailed exploration of the reaction pathways of this compound with nucleophiles, offering mechanistic insights and practical, field-proven protocols for its synthetic transformations. We will delve into the chemoselectivity of nucleophilic attack, explaining the causality behind experimental choices to empower researchers in their synthetic design.

PART 1: Fundamental Principles of Reactivity

The reactivity of this compound is dominated by three primary electrophilic sites, as illustrated below. The choice of nucleophile and reaction conditions will determine which site is preferentially attacked.

Caption: Electrophilic centers in this compound.

  • Site A (Ester Carbonyl): This is a "hard" electrophilic center. It is the most common site of attack for hard nucleophiles like hydroxide, alkoxides, and primary/secondary amines, leading to nucleophilic acyl substitution.

  • Sites B & C (Cyano Carbons): The carbons of the nitrile groups are also electrophilic. They can be attacked by strong nucleophiles, leading to addition reactions that form imines or can be subsequently hydrolyzed to ketones.

  • Site D (Aromatic Ring): While lacking a conventional leaving group like a halide, the extreme electron deficiency of the ring makes it susceptible to specialized forms of nucleophilic aromatic substitution, such as Vicarious Nucleophilic Substitution (VNS), where a hydride ion is formally displaced.

PART 2: Key Reaction Pathways & Protocols

Pathway I: Nucleophilic Acyl Substitution at the Ester

This is the most frequently exploited reaction pathway for this compound. The reaction proceeds via a classic addition-elimination mechanism, forming a tetrahedral intermediate.

G start This compound + Nucleophile (Nu:) step1 Nucleophilic Attack on Carbonyl Carbon start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Elimination of Methoxide (-OCH3) step2->step3 end Substituted Product (Amide, Carboxylate, etc.) step3->end

Caption: General workflow for Nucleophilic Acyl Substitution.

A. Saponification (Hydrolysis) with Hydroxide

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide.

Protocol 1: Synthesis of 4-Cyano-2-methoxycarbonylbenzoic Acid

  • Objective: To selectively hydrolyze the methyl ester group to a carboxylic acid.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH)

    • Deionized Water

    • Hydrochloric Acid (HCl), 1 M solution

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add a solution of sodium hydroxide (1.1 eq) in water to the flask.

    • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

    • After completion, cool the mixture to room temperature and then to 0°C in an ice bath.

    • Slowly acidify the reaction mixture to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

    • Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-cyano-2-methoxycarbonylbenzoic acid.[3]

B. Amidation with Amines

Direct amidation is a powerful tool for introducing nitrogen-containing functionalities, a common strategy in drug discovery.[4][5] The reaction of this compound with primary or secondary amines yields the corresponding benzamide.

Protocol 2: Synthesis of Methyl 4-cyano-2-(propylcarbamoyl)benzoate

  • Objective: To convert the methyl ester into a propylamide derivative.

  • Materials:

    • This compound

    • n-Propylamine

    • Toluene or Dichloromethane (DCM)

    • Catalyst (optional, e.g., Nb2O5 for challenging amidations)[6]

  • Procedure:

    • Dissolve this compound (1.0 eq) in toluene in a sealed reaction vessel.

    • Add n-propylamine (1.5 - 2.0 eq) to the solution. The use of a slight excess of the amine drives the reaction to completion.

    • Seal the vessel and heat the mixture to 80-100°C. For less reactive amines, higher temperatures or a catalyst may be necessary.[6]

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction TypeNucleophileTypical ConditionsProduct Class
Saponification NaOH or KOHMeOH/H₂O, RefluxCarboxylic Acid
Amidation Primary/Secondary AmineToluene, 80-100°CN-Substituted Amide
Transesterification Alcohol (R'-OH) / NaOR'R'-OH, Acid/Base cat.New Ester
Pathway II: Nucleophilic Addition to Cyano Groups

While less common than acyl substitution, the nitrile groups are susceptible to attack by potent nucleophiles. This pathway opens access to different classes of compounds.

A. Reaction with Organometallic Reagents

Grignard or organolithium reagents can add across the C≡N triple bond. Subsequent acidic workup and hydrolysis of the resulting imine intermediate yield a ketone. This allows for the introduction of new carbon-carbon bonds.

Protocol 3: Synthesis of Methyl 2-(benzoyl)-4-cyanobenzoate (Conceptual)

  • Objective: To convert the C2-cyano group into a benzoyl group.

  • Materials:

    • This compound

    • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF

    • Anhydrous Tetrahydrofuran (THF)

    • Aqueous Hydrochloric Acid (HCl), 3 M

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool to -78°C (dry ice/acetone bath).

    • Slowly add phenylmagnesium bromide (1.05 eq) dropwise via syringe, maintaining the temperature below -70°C. The regioselectivity for the C2-cyano group is enhanced by the steric hindrance and coordination potential of the adjacent ester.

    • Stir the reaction at -78°C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and then add 3 M HCl to hydrolyze the imine intermediate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ketone by column chromatography.

PART 3: Applications, Troubleshooting, and Safety

Applications in Drug Discovery and Materials Science:

  • Scaffold Elaboration: The ability to selectively functionalize the ester or cyano groups allows for the divergent synthesis of compound libraries for screening.

  • Pharmacophore Introduction: The introduction of amide or ketone functionalities can create key hydrogen bond donors/acceptors or interaction points for biological targets.[4][5]

  • Polymer Synthesis: Dicyanobenzene derivatives can serve as monomers for the synthesis of high-performance polymers and phthalocyanines.[7]

Troubleshooting:

  • Low Yield in Amidation: Ensure the amine is not a limiting reagent. For poorly nucleophilic amines, consider higher temperatures, microwave irradiation, or the use of a catalyst like Nb2O5.[6]

  • Side Reactions during Saponification: Overly harsh conditions (high temperature, long reaction times) can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids. Monitor the reaction closely.

  • Lack of Regioselectivity: In reactions with organometallics, low temperatures are critical to control selectivity between the two non-equivalent cyano groups and the ester.

Safety Precautions:

  • Cyanide Handling: this compound is an organic nitrile. While not as acutely toxic as inorganic cyanide salts, it should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Reagent Safety: Always consult the Safety Data Sheet (SDS) for all reagents used, particularly for reactive organometallics and corrosive acids/bases.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory.

References

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  • Synthesis of Methyl 2-cyano-3,12-dioxo-18β-olean-1,9(11)-dien-30-oate Analogues to Determine the Active Groups for Inhibiting Cell Growth and Inducing Apoptosis in Leukemia Cells - PubMed. Available at: [Link]

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The Strategic Application of Methyl 2,4-Dicyanobenzoate in the Synthesis of PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the potential applications of Methyl 2,4-dicyanobenzoate in medicinal chemistry, with a specific focus on its role as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. While direct literature citing the use of this compound is scarce, its chemical structure suggests a logical and efficient pathway toward key intermediates in the synthesis of clinically significant drugs like Olaparib. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying chemistry, detailed synthetic protocols, and the scientific rationale for employing this versatile building block.

Introduction: The Rise of PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery responsible for DNA repair.[1] In cancer therapy, particularly for patients with mutations in DNA repair genes like BRCA1 and BRCA2, PARP inhibitors have emerged as a groundbreaking class of targeted therapies.[2][3] These inhibitors exploit the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair deficiencies leads to catastrophic DNA damage and subsequent cell death.[1] Olaparib, the first-in-class PARP inhibitor, has received FDA approval for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[4][5]

The synthesis of Olaparib and other PARP inhibitors relies on the construction of a complex heterocyclic core. A key intermediate in many synthetic routes to Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5][6] This guide will delineate a scientifically plausible approach to utilize this compound as a starting material for the synthesis of this critical intermediate.

The PARP Signaling Pathway and Mechanism of Inhibition

The PARP family of enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, recruiting the necessary DNA repair machinery. PARP inhibitors act by competitively binding to the NAD+ binding site of the PARP enzyme, preventing PAR synthesis and trapping PARP on the DNA at the site of the break.[3] This trapping is a critical component of their cytotoxic effect. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the persistence of these PARP-DNA complexes leads to the collapse of replication forks and the formation of double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death.[2]

PARP_Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP activates PAR Poly(ADP-ribose) Chains PARP->PAR synthesizes using Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Replication_Fork Replication Fork DSB Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair (BRCA1/2) DSB->HR_Repair repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death unrepaired DSBs lead to HR_Repair->Cell_Death defective in BRCA mutant cells PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps Trapped_PARP->Replication_Fork causes collapse of

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Synthetic Application of this compound

While no direct published synthesis of the Olaparib intermediate from this compound exists, the conversion of nitriles to carboxylic acids is a fundamental and well-documented transformation in organic chemistry.[4][7][8] This provides a strong basis for a proposed synthetic route.

Proposed Synthetic Workflow

The proposed strategy involves a two-step hydrolysis of the nitrile groups in this compound to yield the corresponding dicarboxylic acid monoester, which can then be further transformed into the key phthalazinone intermediate.

Synthetic_Workflow M24DCB This compound Hydrolysis Selective Hydrolysis M24DCB->Hydrolysis Intermediate_Acid Methyl 2-carboxy-4-cyanobenzoate Hydrolysis->Intermediate_Acid Phthalazinone_Formation Phthalazinone Ring Formation Intermediate_Acid->Phthalazinone_Formation Key_Intermediate Key Olaparib Intermediate Precursor Phthalazinone_Formation->Key_Intermediate

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Methyl 2-Carboxy-4-cyanobenzoate

This protocol is based on established methods for the selective hydrolysis of nitriles in the presence of an ester.[9][10]

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water, deionized

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The goal is to achieve selective hydrolysis of one nitrile group.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 2-carboxy-4-cyanobenzoate.

Protocol 2: Synthesis of the Phthalazinone Core

The resulting Methyl 2-carboxy-4-cyanobenzoate can then be utilized in established multi-step procedures to construct the phthalazinone core of the Olaparib intermediate. This typically involves reduction of the remaining nitrile group, followed by cyclization with hydrazine.

Safety and Handling of this compound

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[9]P264: Wash skin thoroughly after handling.[9]
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]
H335: May cause respiratory irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • After inhalation: Fresh air.[9]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

  • After eye contact: Rinse out with plenty of water.[9]

  • After swallowing: Immediately make victim drink water (two glasses at most). Consult a physician.[9]

Conclusion and Future Perspectives

While direct applications of this compound in medicinal chemistry are not extensively documented, its chemical structure presents a compelling case for its use as a versatile precursor in the synthesis of high-value pharmaceutical intermediates. The proposed synthetic pathway to a key intermediate of the PARP inhibitor Olaparib highlights the potential of this readily accessible building block. Further research and process optimization are warranted to fully explore the synthetic utility of this compound and establish it as a valuable tool in the drug discovery and development pipeline.

References

  • Sigma-Aldrich. (2024, August 14).
  • Fisher Scientific. (n.d.).
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to carboxylic acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing olaparib.
  • NIH. (2022, February 11). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Retrieved from [Link]

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  • PubMed. (2016, October 10). Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents - A Potential Therapy for Cancer. Retrieved from [Link]

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Application Notes and Protocols: Polymerization of Methyl 2,4-dicyanobenzoate for High-Performance Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Aromatic Dinitriles

The quest for advanced polymers with exceptional thermal stability, mechanical strength, and chemical resistance is a perpetual driver of innovation in materials science. Aromatic dinitrile monomers, particularly phthalonitriles, have emerged as a promising class of precursors for high-performance thermosetting polymers.[1] Their polymerization via polycyclotrimerization of the nitrile functionalities yields a robust, cross-linked network of triazine rings, imparting outstanding properties to the final material.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective polymerization reactions involving Methyl 2,4-dicyanobenzoate . While this specific monomer is not extensively documented in existing literature, its chemical structure, featuring two reactive nitrile groups and a methyl ester on an aromatic core, suggests its significant potential as a building block for novel high-performance polymers. These materials could find applications in aerospace, electronics, and as specialized matrices in advanced drug delivery systems.

The protocols and insights presented herein are grounded in the established chemistry of analogous dicyanobenzene derivatives and phthalonitrile resins.[4][5][6] We will explore the synthesis of the monomer, detail a primary polymerization pathway, and discuss the anticipated properties of the resulting polymer network.

Part 1: Synthesis of the Monomer: this compound

A plausible synthetic route to this compound, based on known organic transformations, is proposed below. The synthesis starts from the commercially available 2,4-dicyanobenzoic acid.

Reaction Scheme:

G 2,4-Dicyanobenzoic_Acid 2,4-Dicyanobenzoic Acid Methyl_2_4_dicyanobenzoate This compound 2,4-Dicyanobenzoic_Acid->Methyl_2_4_dicyanobenzoate Esterification Methanol Methanol (CH3OH) Methanol->Methyl_2_4_dicyanobenzoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_2_4_dicyanobenzoate Water Water (H2O) Methyl_2_4_dicyanobenzoate->Water Byproduct

Caption: Proposed synthesis of this compound.

Protocol: Fischer Esterification of 2,4-Dicyanobenzoic Acid

This protocol outlines a standard Fischer esterification, a common method for converting carboxylic acids to esters.[7]

Materials:

  • 2,4-Dicyanobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dicyanobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Part 2: Polymerization via Polycyclotrimerization

The primary and most promising polymerization route for this compound is the polycyclotrimerization of its nitrile groups. This reaction forms a highly cross-linked network of thermostable triazine rings.[2][3] The presence of the methyl ester group may influence the processing window and final properties of the polymer.

Mechanism: Acid-Catalyzed Polycyclotrimerization

G cluster_0 Initiation cluster_1 Propagation cluster_2 Network Formation Nitrile1 R-C≡N Intermediate1 R-C≡N+H Nitrile1->Intermediate1 Protonation H+ H+ Dimer Dimer Intermediate1->Dimer + R-C≡N Intermediate1->Dimer Trimer Trimer Dimer->Trimer + R-C≡N Dimer->Trimer Triazine Triazine Ring Trimer->Triazine Cyclization & Deprotonation Trimer->Triazine Polymer_Network Poly(triazine) Network Triazine->Polymer_Network Cross-linking

Caption: Mechanism of acid-catalyzed polycyclotrimerization of nitriles.

Protocol: Thermal Curing of this compound

This protocol describes the thermal polymerization of the monomer, which can be performed with or without a catalyst to form a thermoset polymer.

Materials:

  • This compound monomer

  • Curing agent/catalyst (optional, see table below)

  • High-temperature oven or hot press

  • Mold (e.g., steel or aluminum)

  • Mold release agent

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry.

  • Melt Processing: Carefully melt the monomer in a suitable container. If using a curing agent, it should be thoroughly mixed into the molten monomer.

  • Molding: Pour the molten monomer (with or without catalyst) into a preheated mold treated with a mold release agent.

  • Curing: Place the mold in a high-temperature oven or hot press and follow a staged curing cycle. A typical cycle might be:

    • Initial cure at a lower temperature (e.g., 180-200 °C) for several hours to allow for gradual polymerization and to minimize void formation.

    • Post-cure at progressively higher temperatures (e.g., 250 °C, 300 °C, and potentially higher) for several hours at each stage to ensure complete conversion of the nitrile groups and development of the cross-linked network.[5]

  • Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the polymer part.

Table 1: Potential Curing Agents and Catalysts

Curing Agent/CatalystTypeTypical ConcentrationCuring Temperature Range (°C)Notes
None (Thermal Cure) Initiator-freeN/A250 - 400Higher temperatures and longer times required for full cure.
Trifluoromethanesulfonic acid Strong Acid Catalyst0.1 - 1 mol%Room Temperature to 150Can catalyze polymerization at lower temperatures.[2]
Amines (e.g., 4,4'-diaminodiphenyl sulfone) Nucleophilic Initiator1 - 5 wt%200 - 350Commonly used for phthalonitrile resins.[6]
Metal Salts (e.g., SnCl₂, ZnCl₂) Lewis Acid Catalyst1 - 5 mol%200 - 350Can accelerate the curing process.[6]
Boron-containing compounds Lewis Acid1-10 mol%200-350Can act as a curing agent and promoter.[4]

Part 3: Expected Polymer Properties and Characterization

The resulting polymer from this compound is anticipated to be a rigid, amorphous thermoset with a high cross-link density. Its properties will be largely dictated by the stable triazine network.

Table 2: Anticipated Properties of Poly(this compound)

PropertyExpected Value/CharacteristicRationale/Comparison
Glass Transition Temperature (Tg) > 300 °CThe rigid triazine network structure restricts segmental motion, leading to very high Tg values, similar to other phthalonitrile-based polymers.[5]
Thermal Stability (TGA) Decomposition > 400 °C in N₂The aromatic and triazine structures are inherently thermally stable.
Mechanical Properties High Modulus, High Strength, BrittleThe high cross-link density will result in a stiff and strong material, but likely with low elongation at break.
Solvent Resistance ExcellentThe cross-linked nature should make it insoluble in most common organic solvents.
Dielectric Properties Low Dielectric Constant and LossThe non-polar nature of the triazine network suggests good electrical insulating properties.[8]

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the triazine ring peak (~1520 and ~1360 cm⁻¹).[4]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics.[4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal and thermo-oxidative stability of the cured polymer.[4]

  • Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties, including storage modulus and tan delta, as a function of temperature.[9]

  • Solid-State ¹³C NMR: To confirm the formation of triazine and other structural moieties in the cured polymer.[4]

Conclusion

This compound presents itself as a compelling, albeit underexplored, monomer for the synthesis of high-performance thermosetting polymers. The protocols and theoretical framework provided in this document offer a solid starting point for researchers to investigate its polymerization behavior and the properties of the resulting poly(triazine) network. The anticipated high thermal stability, mechanical robustness, and chemical resistance make this a promising material for demanding applications. Further research will be invaluable in fully elucidating the structure-property relationships and unlocking the full potential of this novel monomer.

References

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  • Zhang, Y., et al. (2020). Synthesis and properties of polyarylene ether nitrile random copolymer containing naphthalene and biphenyl structure. Journal of Applied Polymer Science, 137(48), 49573. Available from: [Link]

  • Wang, J., et al. (2018). Synthesis and thermal properties of novel silicone resins containing phthalonitrile groups. Journal of Applied Polymer Science, 135(24), 46371. Available from: [Link]

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Application Notes and Protocols: Methyl 2,4-Dicyanobenzoate as a Versatile Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,4-dicyanobenzoate is an intriguing, yet underexplored, aromatic ligand in the field of organometallic chemistry. Its unique trifunctional nature, featuring two nitrile moieties and a methyl ester group, presents a rich platform for the design of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. The two nitrile groups, positioned at the 2- and 4-positions of the benzene ring, offer multiple coordination modes, including monodentate, bridging, and chelating interactions with metal centers. The methyl ester at the 1-position can either remain a spectator group or participate in secondary coordination, further influencing the electronic and steric properties of the resulting organometallic complexes. This guide provides a comprehensive overview of the potential of this compound as a ligand, including its synthesis, coordination chemistry, and detailed protocols for the preparation of its metal complexes.

Introduction to this compound: A Ligand with Untapped Potential

While simple cyanobenzene derivatives have been utilized in coordination chemistry, the application of dicyanobenzoate esters like this compound remains a nascent area of research. The presence of two nitrile groups offers the potential to form multinuclear complexes and coordination polymers. The cyano group, a versatile ligand, can act as a σ-donor and a π-acceptor, allowing for the fine-tuning of the electronic properties of the metal center.[1] The asymmetric substitution pattern of this compound can lead to the formation of complexes with unique geometries and reactivities.

Key Attributes of this compound as a Ligand:

  • Multidentate Character: The two nitrile groups can coordinate to one or more metal centers, enabling the formation of mononuclear, binuclear, or polymeric structures.

  • Electronic Versatility: The nitrile groups can modulate the electron density at the metal center through their σ-donating and π-accepting capabilities.

  • Structural Rigidity: The rigid aromatic backbone provides a well-defined spatial arrangement of the coordinating groups.

  • Post-Synthetic Modification: The methyl ester group offers a handle for further functionalization of the coordinated ligand.

Synthesis of this compound

A plausible synthetic route to this compound, based on established organic transformations, is the Sandmeyer reaction starting from methyl 2,4-diaminobenzoate.

Proposed Synthetic Pathway:

Synthesis A Methyl 2,4-diaminobenzoate B Bis(diazonium) salt intermediate A->B 1. NaNO2, HCl, 0-5 °C C This compound B->C 2. CuCN, KCN

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Diazotization: Dissolve methyl 2,4-diaminobenzoate in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the corresponding bis(diazonium) salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with the evolution of nitrogen gas will occur.

  • Stir the reaction mixture at room temperature for several hours, followed by heating to ensure complete reaction.

  • Work-up and Purification: After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Coordination Chemistry and Application Notes

The coordination behavior of this compound is expected to be rich and varied, depending on the metal precursor, solvent, and reaction conditions.

Monodentate Coordination

In the presence of a single metal center with available coordination sites, one of the nitrile groups can coordinate in a monodentate fashion. The choice of the coordinating nitrile (at the 2- or 4-position) will be influenced by steric and electronic factors.

Bridging Coordination: Formation of Binuclear Complexes and Coordination Polymers

The presence of two nitrile groups makes this compound an excellent candidate for a bridging ligand, linking two or more metal centers. This can lead to the formation of discrete binuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The use of dicyanobenzene as a scaffold for bimetallic complexes has been previously demonstrated.[2]

Coordination cluster_0 Monodentate Coordination cluster_1 Bridging Coordination M1 M L1 L M1->L1 N≡C-R M2 M L2 R M2->L2 N≡C- M3 M L2->M3 -C≡N

Caption: Coordination modes of nitrile-containing ligands.

Potential Applications
  • Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations. The electronic properties of the metal center can be tuned by the ligand to optimize catalytic activity.

  • Luminescent Materials: Coordination polymers and metal-organic frameworks (MOFs) constructed from this ligand could exhibit interesting photoluminescent properties, with potential applications in sensing and optoelectronics.

  • Drug Development: The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, making metal complexes of this ligand interesting candidates for biological evaluation.

Experimental Protocols for the Synthesis of Organometallic Complexes

The following are generalized protocols for the synthesis of organometallic complexes using this compound as a ligand. Researchers should optimize the reaction conditions for their specific metal precursors and target complexes.

Protocol 2: General Synthesis of a Mononuclear Complex

  • Reactant Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., a metal halide or carbonyl complex) in a suitable dry solvent (e.g., THF, acetonitrile, or dichloromethane).

  • Dissolve one equivalent of this compound in the same solvent in a separate flask.

  • Reaction: Slowly add the ligand solution to the solution of the metal precursor at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as IR or NMR spectroscopy.

  • Isolation: If a precipitate forms, it can be isolated by filtration, washed with the solvent, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 3: General Synthesis of a Binuclear or Polymeric Complex

  • Reactant Preparation: In a reaction vessel, dissolve the metal precursor in an appropriate solvent.

  • Dissolve this compound in the same or a miscible solvent. The stoichiometry of the metal to ligand will influence the final structure (e.g., a 2:1 metal-to-ligand ratio may favor a binuclear complex).

  • Reaction: Combine the two solutions. Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are often employed for the synthesis of coordination polymers.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature to promote the formation of single crystals suitable for X-ray diffraction analysis.

  • Isolation and Characterization: Isolate the crystalline product by filtration, wash with the solvent, and dry. Characterize the complex using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, elemental analysis, and thermal analysis.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for a hypothetical mononuclear and a binuclear complex of this compound.

Complex Formula FT-IR (ν(C≡N), cm⁻¹) ¹H NMR (δ, ppm) Coordination Mode
Mononuclear[M(L)Cl₂]~2230 (coordinated), ~2245 (free)Aromatic protons shifted downfieldMonodentate
Binuclear[M₂(L)Cl₄]~2235 (coordinated)Aromatic protons significantly shiftedBridging

L = this compound

Safety and Handling

  • This compound and its metal complexes should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitrile-containing compounds can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.

  • Metal precursors, especially those of heavy metals, can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of novel organometallic complexes. Its multifunctional nature allows for a diverse range of coordination modes, leading to structures with potentially valuable catalytic, electronic, and biological properties. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the rich coordination chemistry of this versatile ligand.

References

  • Schelter, E. J., Veauthier, J. M., Graves, C. R., John, K. D., Scott, B. L., Thompson, J. D., Pool-Davis-Tournear, J. A., Morris, D. E., & Kiplinger, J. L. (2008). 1,4-dicyanobenzene as a scaffold for the preparation of bimetallic actinide complexes exhibiting metal-metal communication. Chemistry (Weinheim an der Bergstrasse, Germany), 14(26), 7782–7790. [Link]

  • Kuhn, K. K., & Senge, M. O. (2009). The Synthesis of Carboxy- and Cyano-substituted 4H-Imidazoles: Redoxactive Ligands as Starting Materials for Metal-Metal Multiply Bonded Compounds and Heterobimetallic Complexes. Zeitschrift für Naturforschung B, 64(1), 59-68. [Link]

  • Demir, S., & Dege, N. (2018). Preparation and Characterisation of the Cyano-Bridged Transition Metal Complexes Using N,N-Diethyl Thiourea as a Ligand. South African Journal of Chemistry, 71, 137-142. [Link]

Sources

Synthesis of Methyl 2,4-dicyanobenzoate: An Experimental Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of Methyl 2,4-dicyanobenzoate, a key building block in the development of various pharmaceutical compounds. This protocol emphasizes a robust and reproducible palladium-catalyzed double cyanation reaction, offering insights into the mechanistic choices and practical considerations for successful execution in a research and development setting.

Introduction

This compound is a valuable intermediate in medicinal chemistry, primarily due to the presence of two nitrile groups and a methyl ester on a benzene ring. These functional groups offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of diverse molecular architectures. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, while the ester can be saponified or converted to an amide. This multi-functionality allows for the construction of complex heterocyclic systems and other pharmacologically relevant structures.

While several synthetic routes to dicyanated aromatic compounds exist, including the classical Sandmeyer reaction, this guide focuses on a modern and highly efficient palladium-catalyzed approach. This method offers advantages in terms of functional group tolerance, milder reaction conditions, and often higher yields compared to traditional methods.[1][2] The protocol described herein utilizes the commercially available Methyl 2,4-dibromobenzoate as the starting material.

Synthetic Strategy: Palladium-Catalyzed Double Cyanation

The core of this protocol is a palladium-catalyzed cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to form the aryl nitrile and regenerate the active palladium(0) catalyst. For a double cyanation, this catalytic cycle occurs sequentially at both bromine-substituted positions.

The choice of catalyst, ligand, cyanide source, and solvent is critical for achieving high conversion and selectivity. Palladium catalysts, such as palladium(II) acetate or palladium on carbon (Pd/C), are commonly employed.[3] The use of a suitable phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is often necessary to stabilize the palladium catalyst and facilitate the catalytic cycle. Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source due to its lower toxicity compared to alkali metal cyanides and its ability to participate effectively in the transmetalation step.[3] Aprotic polar solvents like N,N-dimethylacetamide (DMAC) are typically used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.[3]

Experimental Protocol

Materials and Apparatus
Reagent/Material Grade Supplier Notes
Methyl 2,4-dibromobenzoate≥97%Commercially Available
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableCaution: Highly Toxic
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥97%Commercially Available
N,N-Dimethylacetamide (DMAC)AnhydrousCommercially Available
TolueneACS GradeCommercially AvailableFor workup
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware for workupSeparatory funnel, beakers, etc.
Rotary evaporator
Flash chromatography system

Table 1: List of Materials

Step-by-Step Synthesis Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Zinc cyanide is highly toxic if ingested, inhaled, or in contact with skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid zinc cyanide with care to avoid generating dust.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-dibromobenzoate (1.0 eq), zinc cyanide (1.2 eq, 0.6 eq per bromide), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAC) to the flask via a syringe. The typical concentration is around 0.2-0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a mixture of toluene and saturated aqueous sodium bicarbonate solution. Caution: Quenching with aqueous solution may generate some hydrogen cyanide gas. Perform this step in the fume hood.

    • Separate the organic layer.

    • Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup - Methyl 2,4-dibromobenzoate - Zn(CN)2 - Pd(OAc)2 - dppf B 2. Inert Atmosphere (N2 or Ar) A->B C 3. Add Anhydrous DMAC B->C D 4. Heat to 120-140 °C (12-24 h) C->D E 5. Workup - Cool to RT - Quench with NaHCO3(aq) - Extract with Toluene - Wash with H2O, Brine - Dry and Concentrate D->E F 6. Purification (Flash Column Chromatography) E->F G Final Product: This compound F->G

Caption: Workflow for this compound synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic region will display a distinct splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all the unique carbon atoms in the molecule, including the two nitrile carbons, the ester carbonyl carbon, the aromatic carbons, and the methyl ester carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the nitrile (C≡N) stretching vibration (typically around 2230 cm⁻¹) and the ester carbonyl (C=O) stretching vibration (around 1730 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its identity.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, potential causes include impure reagents, insufficient heating, or catalyst deactivation. Ensure all reagents are of high purity and the solvent is anhydrous. Catalyst deactivation by cyanide can sometimes be an issue; ensuring a well-stirred, homogeneous reaction mixture can help mitigate this.[2]

  • Side Reactions: The formation of mono-cyanated byproducts is possible. Careful monitoring of the reaction and appropriate purification are necessary to isolate the desired dicyanated product.

  • Safety: The use of cyanide salts requires strict adherence to safety protocols. All manipulations should be performed in a fume hood, and waste should be quenched and disposed of according to institutional safety guidelines. The use of less toxic cyanide sources like potassium hexacyanoferrate(II) can be an alternative, though reaction conditions may need to be re-optimized.[1]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound via a palladium-catalyzed double cyanation reaction. By carefully controlling the reaction parameters and adhering to safety precautions, researchers can efficiently produce this versatile building block for applications in drug discovery and development. The provided insights into the rationale behind the experimental choices aim to empower scientists to not only replicate this procedure but also to adapt and troubleshoot similar transformations in their own research endeavors.

References

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57, 10534-10537. [Link]

  • Cheng, Y., & Li, Z. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 6(17), 2837–2840. [Link]

  • Graulich, N., & Artman, G. D. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. The Journal of Organic Chemistry, 73(24), 9573–9580. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Grushin, V. V. (2002). Mechanistic Aspects of Palladium-Catalyzed Cyanation of Aryl Halides. Accounts of Chemical Research, 35(3), 163–172.

Sources

Application Notes and Protocols: Methyl 2,4-dicyanobenzoate as a Versatile Precursor for Novel Functional Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chromophores with Methyl 2,4-dicyanobenzoate

In the dynamic field of functional materials, the rational design and synthesis of novel dyes with tailored photophysical properties are of paramount importance. These advanced chromophores are the cornerstone of innovations in areas ranging from biomedical imaging and diagnostics to organic electronics and sensor technology.[1] this compound emerges as a highly promising, yet underexplored, building block for the creation of a new generation of functional dyes. Its unique trifunctional substitution pattern—featuring two nitrile groups and a methyl ester on a benzene core—offers a versatile platform for synthesizing complex, high-performance dye molecules.

The two adjacent cyano groups are primed for participating in cyclization reactions, most notably the template-assisted cyclotetramerization to form phthalocyanine macrocycles.[2][3][4] The methyl ester and the additional nitrile group at the 4-position are poised to modulate the electronic and solubility properties of the resulting dye, opening avenues for fine-tuning its performance for specific applications. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on the development of substituted phthalocyanine dyes, and offers detailed protocols for their synthesis and characterization.

Core Principle: Cyclotetramerization to Phthalocyanine Dyes

The primary synthetic strategy for leveraging this compound in dye development is the Linstead tetramerization reaction to form a phthalocyanine (Pc) macrocycle. Phthalocyanines are robust, intensely colored macrocyclic compounds with a rich history in the pigment and dye industry.[3][5] Their exceptional thermal and chemical stability, coupled with their fascinating photophysical properties, make them ideal candidates for a wide array of functional applications.

The reaction proceeds via the cyclotetramerization of four molecules of a phthalonitrile derivative, typically in the presence of a metal salt which acts as a template, yielding a metallophthalocyanine (MPc). The metal ion is chelated in the central cavity of the macrocycle. Alternatively, metal-free phthalocyanines (H₂Pc) can be synthesized in the presence of a strong base. The general reaction is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products MDCB 4 x this compound MPc Substituted Metallophthalocyanine MDCB->MPc Cyclotetramerization Metal Metal Salt (e.g., ZnCl₂) Metal->MPc Template Solvent High-boiling solvent (e.g., Quinoline) Solvent->MPc Temp High Temperature (e.g., 180-220 °C) Temp->MPc

Caption: General scheme for the synthesis of a substituted metallophthalocyanine from this compound.

The substituents on the periphery of the phthalocyanine ring, originating from the starting phthalonitrile, play a crucial role in determining the final properties of the dye. The methyl ester and the cyano group from this compound are expected to be electron-withdrawing, which can significantly influence the electronic absorption spectra and redox properties of the resulting phthalocyanine.

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine from this compound

This protocol details a representative synthesis of a zinc(II) phthalocyanine derivative using this compound. Zinc phthalocyanines are known for their high fluorescence quantum yields and are often explored for applications in photodynamic therapy and as fluorescent probes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially available---
Zinc(II) Chloride (ZnCl₂)Anhydrous, ≥98%Commercially availableMust be anhydrous.
Quinoline≥99%Commercially availableHigh-boiling solvent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Commercially availableCatalyst.
MethanolACS gradeCommercially availableFor washing.
N,N-Dimethylformamide (DMF)ACS gradeCommercially availableFor purification.
Hydrochloric Acid (HCl)37%Commercially availableFor purification.
Distilled Water---------
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (4.0 g, 21.5 mmol), anhydrous Zinc(II) Chloride (0.73 g, 5.37 mmol), and a catalytic amount of DBU (0.2 mL).

    • Add quinoline (20 mL) to the flask.

    • Flush the system with nitrogen for 15 minutes to create an inert atmosphere. This is crucial to prevent oxidation at high temperatures.

  • Reaction:

    • Under a gentle flow of nitrogen, heat the reaction mixture to 190 °C with constant stirring.

    • Maintain the reaction at this temperature for 6 hours. The color of the reaction mixture should gradually turn to a deep green or blue, indicating the formation of the phthalocyanine.

  • Isolation of the Crude Product:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Pour the cooled, viscous mixture into 200 mL of methanol with vigorous stirring. A colored precipitate will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of methanol until the filtrate is colorless to remove residual quinoline and unreacted starting materials.

  • Purification:

    • Transfer the crude solid to a beaker and treat with 100 mL of 1 M HCl. Stir for 1 hour to remove any unreacted metal salts.

    • Filter the solid, wash with distilled water until the filtrate is neutral, and then wash again with methanol.

    • Dry the solid in a vacuum oven at 60 °C overnight.

    • Further purification can be achieved by Soxhlet extraction with acetone, followed by recrystallization from a suitable solvent like DMF or by column chromatography on silica gel using a DMF/dichloromethane solvent system.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_isolation 3. Isolation cluster_purification 4. Purification A Combine this compound, ZnCl₂, and DBU in a flask. B Add Quinoline and flush with Nitrogen. A->B C Heat to 190 °C for 6 hours under Nitrogen atmosphere. B->C D Cool to room temperature. C->D E Precipitate in Methanol. D->E F Filter and wash with Methanol. E->F G Treat with 1 M HCl. F->G H Filter and wash with water and Methanol. G->H I Dry under vacuum. H->I J Optional: Soxhlet extraction or Chromatography. I->J

Caption: Experimental workflow for the synthesis and purification of the substituted zinc phthalocyanine.

Expected Characterization and Properties

The resulting substituted zinc phthalocyanine is expected to be a deeply colored solid (blue or green). Its properties can be characterized using various spectroscopic and analytical techniques.

Characterization TechniqueExpected Results
UV-Vis Spectroscopy A sharp, intense absorption band (the Q-band) in the red region of the visible spectrum (typically 650-750 nm) and a weaker band (the Soret or B-band) in the near-UV region (300-400 nm). The exact position of the Q-band will be influenced by the substituents and the solvent.
Fluorescence Spectroscopy Excitation at the Q-band should result in a strong fluorescence emission at a slightly longer wavelength. The fluorescence quantum yield can be determined relative to a standard (e.g., unsubstituted zinc phthalocyanine).
FT-IR Spectroscopy Disappearance of the characteristic nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) from the starting material. Appearance of characteristic phthalocyanine macrocycle vibrations.
¹H NMR Spectroscopy Complex aromatic signals corresponding to the protons on the phthalocyanine periphery. The signals will be broadened due to aggregation in solution.
Mass Spectrometry (MALDI-TOF) A strong molecular ion peak corresponding to the calculated mass of the substituted zinc phthalocyanine.

Application Insight: Potential for Solvatochromic Dyes

The presence of both electron-donating (ester oxygen) and electron-withdrawing (nitrile and ester carbonyl) groups on the phthalocyanine periphery can lead to a significant dipole moment in the excited state. This makes these dyes promising candidates for solvatochromic applications, where the color of the dye changes with the polarity of the solvent.[2] Researchers can investigate this by recording the UV-Vis absorption spectra of the synthesized dye in a range of solvents with varying polarities. A significant shift in the Q-band maximum with changing solvent polarity would indicate solvatochromic behavior.

Conclusion and Future Outlook

This compound is a valuable and versatile precursor for the synthesis of novel functional dyes, particularly substituted phthalocyanines. The straightforward, albeit high-temperature, cyclotetramerization reaction provides access to a new family of chromophores with potentially interesting photophysical and electronic properties. The protocols and insights provided herein serve as a robust foundation for researchers to explore the synthesis of these materials and to investigate their utility in diverse applications, from fluorescent probes for biological imaging to advanced materials for organic electronics. The strategic placement of functional groups on this precursor molecule opens up a vast chemical space for the development of next-generation functional dyes.

References

  • Syntheses and Functional Properties of Phthalocyanines. PMC - PubMed Central. Available at: [Link]

  • Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. PMC - NIH. Available at: [Link]

  • Synthesis of new soluble copper phthalocyanine dye sensitizers. ResearchGate. Available at: [Link]

  • A green route to prepare metal-free phthalocyanine crystals with controllable structures by a simple solvothermal method. RSC Publishing. Available at: [Link]

  • Solvatochromic Dye Insights. Scribd. Available at: [Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. PMC - PubMed Central. Available at: [Link]

  • New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. ResearchGate. Available at: [Link]

  • EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. HETEROCYCLES. Available at: [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 2,4-dicyanobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As Senior Application Scientists, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction chemistry.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by issues such as low yields, incomplete conversion, and difficult purifications. The introduction of two cyano groups onto the aromatic ring requires careful control of reaction conditions. This guide focuses on the most robust and widely applicable method: the palladium-catalyzed cyanation of a dihalogenated precursor.

Recommended Synthetic Protocol: Palladium-Catalyzed Dicyanation

The following protocol describes the synthesis of this compound from Methyl 2,4-dibromobenzoate using a palladium catalyst and potassium hexacyanoferrate(II) as the cyanide source. This method is favored for its use of a non-toxic and inexpensive cyanating agent.[1]

Experimental Protocol: Step-by-Step Methodology

Reaction Scheme:

Starting Material: Methyl 2,4-dibromobenzoate Reagents: Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos), Sodium carbonate (Na₂CO₃) Solvent: N,N-Dimethylacetamide (DMAc)

Procedure:

  • Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Methyl 2,4-dibromobenzoate (1.0 equiv), Palladium(II) acetate (0.02 - 0.05 equiv), and the phosphine ligand (0.04 - 0.10 equiv).

  • Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.0 equiv) and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.6 equiv). Note: K₄[Fe(CN)₆] provides all six cyanide groups, so less than one equivalent is needed.

  • Solvent and Degassing: Add anhydrous N,N-Dimethylacetamide (DMAc). The reaction mixture should be thoroughly degassed by bubbling nitrogen through the solvent for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?

A1: Low yields or stalled reactions are the most frequent issues. Several factors can be responsible:

  • Catalyst Deactivation: The palladium catalyst is susceptible to poisoning by excess free cyanide ions.[1] While K₄[Fe(CN)₆] is used specifically because it releases cyanide slowly, suboptimal conditions can still lead to catalyst deactivation. Ensure your phosphine ligand is not air-sensitive and that the reaction is rigorously maintained under an inert atmosphere.

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands. Ensure your solvent is thoroughly degassed before heating.

  • Poor Reagent Quality: Ensure all reagents, especially the palladium catalyst and the cyanide source, are of high purity and anhydrous where specified. The solvent (DMAc) must be anhydrous.

  • Suboptimal Temperature: The reaction temperature is critical. A temperature that is too low will result in slow kinetics, while a temperature that is too high can lead to catalyst decomposition and side reactions. The optimal range is typically 120-140 °C.[2]

Q2: I'm observing a significant amount of the mono-cyanated intermediate (Methyl 2-bromo-4-cyanobenzoate). How can I drive the reaction to completion?

A2: Formation of the dicyanated product requires two sequential cyanation events. The second cyanation is often slower than the first. To favor the formation of the final product:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can help drive the second substitution.

  • Extend Reaction Time: These reactions can be slow. Ensure you are monitoring the reaction until the mono-cyanated intermediate is fully consumed.

  • Re-evaluate Base Stoichiometry: The base (Na₂CO₃) is crucial for the catalytic cycle.[3] Ensure at least 2 equivalents are used and that it is finely powdered and dry.

Q3: My final product is contaminated with an amide or carboxylic acid impurity. Where is this coming from and how can I prevent it?

A3: This indicates hydrolysis of one or both nitrile groups.[4][5]

  • Source of Water: The primary culprit is water in the reaction mixture or during the work-up. K₄[Fe(CN)₆]·3H₂O contains water of hydration, which can be a factor. While some protocols tolerate it[3], using anhydrous reagents and solvents is best practice.

  • Work-up Conditions: Avoid excessively acidic or basic conditions during the aqueous work-up, as this will catalyze the hydrolysis of the nitrile groups to amides and then to carboxylic acids.[4][5] A neutral or slightly acidic wash is preferred.

Q4: The purification by column chromatography is difficult, with the product co-eluting with impurities. What can I do?

A4: Purification can be challenging due to the polarity of the dinitrile product.

  • Optimize Chromatography: Experiment with different solvent systems. A slow, shallow gradient of ethyl acetate in hexane is often effective.

  • Alternative Purification: If chromatography fails, consider recrystallization. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexane could be effective.

  • Salt Formation/Hydrolysis: For stubborn impurities, particularly acidic ones (like the hydrolyzed carboxylic acid), a mild basic wash (e.g., with aqueous NaHCO₃) during the work-up can remove them into the aqueous layer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material? Methyl 2,4-dibromobenzoate or Methyl 2,4-dichlorobenzoate?

A1: Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions.[7] Therefore, Methyl 2,4-dibromobenzoate is the recommended starting material for achieving higher yields under milder conditions. Syntheses starting from aryl chlorides often require more specialized and expensive ligands, as well as higher reaction temperatures, to facilitate the challenging oxidative addition step.[3][8]

Q2: Can I use a different cyanide source, like Zn(CN)₂ or CuCN?

A2: Yes, other cyanide sources can be used. Zinc cyanide (Zn(CN)₂) is a common alternative and is often used in palladium-catalyzed cyanations.[7] Copper(I) cyanide (CuCN) is typically used in the Sandmeyer reaction[9] or in nucleophilic aromatic substitution (Rosenmund-von Braun reaction), which often require very high temperatures. For palladium catalysis, K₄[Fe(CN)₆] and Zn(CN)₂ are generally preferred due to their lower toxicity and better performance.

Q3: Is a Sandmeyer reaction a viable alternative for this synthesis?

A3: A Sandmeyer reaction is a plausible alternative but presents a different set of challenges.[10][11] The synthesis would require starting from Methyl 2,4-diaminobenzoate. The process involves a two-step, one-pot sequence for each amino group: diazotization with nitrous acid (generated in situ from NaNO₂ and acid) followed by decomposition of the diazonium salt with copper(I) cyanide.[9][12] Controlling the selectivity and preventing side reactions during the bis-diazotization can be difficult. For this specific target molecule, the palladium-catalyzed route is generally more reliable and higher yielding.

Q4: What are the best analytical techniques to monitor the reaction?

A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the starting material, mono-cyanated intermediate, and the final product, confirming their identities by their mass-to-charge ratio. This is the preferred method for accurate monitoring.

Data & Visualization

Table 1: Typical Reaction Parameters for Palladium-Catalyzed Dicyanation
ParameterRecommended RangeRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Catalyst Loading 2 - 5 mol%Balances reaction efficiency with cost. Higher loading for less reactive substrates.[3]
Ligand XPhos, SPhos, dppfBulky, electron-rich phosphines facilitate the catalytic cycle.[3][7]
Ligand/Pd Ratio 2:1 to 4:1Excess ligand stabilizes the catalyst and promotes reductive elimination.
Cyanide Source K₄[Fe(CN)₆]·3H₂OLow toxicity, inexpensive, and provides a slow release of cyanide.[1]
Base Na₂CO₃, K₂CO₃Essential for the catalytic cycle.[3]
Solvent DMAc, DMF, NMPHigh-boiling polar aprotic solvents are required.
Temperature 120 - 140 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.
Diagram 1: Simplified Catalytic Cycle for Pd-Catalyzed Cyanation

Pd-Catalyzed Cyanation Cycle Simplified Pd-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar(X)-Pd(II)L₂ Pd0->OxAdd + Ar-X Transmetal Cyanide Complex Ar(CN)-Pd(II)L₂ OxAdd->Transmetal + CN⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 ArCN Ar-CN (Product) RedElim->ArCN ArX Ar-X (Methyl 2,4-dibromobenzoate) ArX->OxAdd CN_Source [Fe(CN)₆]⁴⁻ CN_Source->Transmetal Cyanide Transfer

Caption: The catalytic cycle involves oxidative addition, cyanide transfer, and reductive elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity & Dryness (Solvent, Base, Ligand) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (N₂/Ar) check_reagents->check_inert analyze_mixture Analyze Reaction Mixture (LC-MS, TLC) check_inert->analyze_mixture incomplete Incomplete Conversion? (Starting Material Remains) analyze_mixture->incomplete Yes side_products Side Products Formed? (Hydrolysis, Mono-cyanation) analyze_mixture->side_products No incomplete->side_products No action_incomplete Increase Temperature (to 140°C) Increase Reaction Time Increase Catalyst Load incomplete->action_incomplete Yes action_hydrolysis Use Anhydrous Reagents Ensure Neutral Work-up side_products->action_hydrolysis Hydrolysis action_mono Increase Catalyst Load Extend Reaction Time side_products->action_mono Mono-cyanation end Improved Yield action_incomplete->end action_hydrolysis->end action_mono->end

Caption: A logical workflow for diagnosing and resolving low reaction yields.

References

  • Sundar, S., Nagarajan, R. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10, 33576-33601. [Link]

  • Fors, B. P., Buchwald, S. L. (2009). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Advanced Synthesis & Catalysis, 351(4), 643-648. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Zhu, L., Li, J., Yang, Y., Li, G., Zhang, Y. (2012). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 14(17), 4402-4405. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • LibreTexts. (2021). The Sandmeyer reaction. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • Taylor, R. J. K. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of York. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Chemistry Steps. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • Nielsen, T. E., et al. (2016). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. [Link]

  • Google Patents. (2006). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Google Patents. (2012). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Ley, S. V., Yates, C. (2008). Purification of 2,4 Dichlorobenzoic Acid. Organic & Biomolecular Chemistry, 6(13), 2279-2280. [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society. [Link]

  • Toribio, L., et al. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Journal of Biochemical and Biophysical Methods, 43(1-3), 251-60. [Link]

  • Amerigo Scientific. (n.d.). Methyl 2,4-dichlorobenzoate. Amerigo Scientific. [Link]

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Technical Support Center: Purification of Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, field-proven protocols and troubleshooting guides.

Section 1: Understanding the Compound and Potential Impurities

Q1: What are the key structural features of this compound and how do they influence purification?

A1: this compound is a small aromatic molecule characterized by a methyl ester and two nitrile functional groups. These features make the compound moderately polar. The presence of two nitrile groups, which are strong electron-withdrawing groups, and the methyl ester, significantly influences its solubility and adsorptive properties. This polarity is a critical factor in selecting appropriate solvents for recrystallization and designing effective mobile phases for column chromatography.

Q2: What are the most likely impurities I might encounter when synthesizing this compound?

A2: The impurity profile largely depends on the synthetic route. A common method for introducing cyano groups onto an aromatic ring is the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides. For instance, starting from Methyl 2,4-dichlorobenzoate, the following impurities are plausible:

  • Unreacted Starting Material: Methyl 2,4-dichlorobenzoate may persist if the reaction does not go to completion.

  • Mono-substituted Intermediates: Incomplete reaction can lead to mono-cyano intermediates such as Methyl 2-chloro-4-cyanobenzoate and Methyl 4-chloro-2-cyanobenzoate.

  • Hydrolysis Byproducts: The nitrile and ester functional groups can be susceptible to hydrolysis, especially during aqueous workups, leading to impurities like:

    • 2,4-dicyanobenzoic acid (from ester hydrolysis).

    • Methyl 2-carbamoyl-4-cyanobenzoate or Methyl 4-carbamoyl-2-cyanobenzoate (from partial nitrile hydrolysis to an amide).

Understanding these potential impurities is crucial for selecting a purification strategy that can effectively separate them from the desired product.

Section 2: Purification by Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds due to its efficiency and scalability. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: A systematic solvent screening is the most reliable approach. Given the polar nature of the target molecule, solvents of medium to high polarity are good starting points. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[1]

Recommended Solvents for Screening:

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good choice for moderately polar compounds.[2]
Isopropanol (IPA)Polar82Similar to ethanol, can offer different solubility characteristics.
Ethyl AcetateMid-Polar77A versatile solvent for a wide range of compounds.[1]
Dichloromethane (DCM)Mid-Polar40Good for dissolving many organic compounds, but its low boiling point can be a challenge.[2]
TolueneNon-Polar111Can be effective for aromatic compounds, often providing well-defined crystals.[2]
WaterVery Polar100Unlikely to be a good single solvent, but excellent as an anti-solvent in a solvent pair system.[1]

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which forms abundant crystals upon cooling.

Q4: What if a single solvent is not effective? How do I use a two-solvent system?

A4: A two-solvent (or solvent-pair) system is an excellent alternative when no single solvent has the ideal solubility properties. This involves a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[3] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.[3][4]

Experimental Protocol: Two-Solvent Recrystallization (e.g., Ethanol-Water)

  • Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).

  • While the solution is still hot, add water (the "bad" solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Q5: I am not getting any crystals, or the product is "oiling out". What should I do?

A5: This is a common issue in recrystallization. Here is a troubleshooting guide to address these problems.

Troubleshooting Guide: Recrystallization

Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated. 1. Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.2. Try to induce crystallization by:     a) Scratching the inside of the flask with a glass rod at the meniscus.     b) Adding a "seed crystal" of the pure compound.
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities. 1. Choose a solvent with a lower boiling point.2. Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.3. Consider pre-purifying the material by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Low Recovery of Product 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals washed with a solvent at room temperature. 1. Use the minimum amount of hot solvent necessary for dissolution.2. Ensure the filtration apparatus is pre-heated. Dilute slightly with more hot solvent before filtering and then concentrate the filtrate.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Section 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For this compound, normal-phase chromatography using silica gel is a suitable approach.

Q6: How do I choose the right mobile phase (eluent) for column chromatography?

A6: The ideal mobile phase should provide good separation between your target compound and its impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.[5]

Recommended Mobile Phase Systems for TLC Screening:

  • Hexane / Ethyl Acetate (start with ratios like 9:1, 4:1, 2:1)

  • Petroleum Ether / Ethyl Acetate

  • Dichloromethane / Hexane

  • Toluene / Ethyl Acetate

Experimental Protocol: Step-by-Step Guide to Column Chromatography

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like DCM).

    • Carefully apply the sample to the top of the silica bed.

    • Allow the sample to absorb completely into the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting the eluate in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 30-40%.[6][7]

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Q7: I'm having issues with my column separation. How can I troubleshoot this?

A7: Several issues can arise during column chromatography. The following diagram and table provide a logical approach to troubleshooting common problems.

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Column Chromatography

Problem Possible Cause(s) Solution(s)
Compound does not elute (Rf = 0) 1. Mobile phase is not polar enough. 1. Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the concentration of ethyl acetate in hexane).[6]
All compounds elute together (Rf = 1) 1. Mobile phase is too polar. 1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., use more hexane).
Poor separation of spots (co-elution) 1. Inappropriate solvent system. 2. Column is overloaded. 3. Flow rate is too fast. 1. Re-evaluate your mobile phase with TLC. Try different solvent combinations (e.g., substitute ethyl acetate with dichloromethane or acetone).2. Use a larger column or less crude material. A general rule is a 30:1 to 100:1 ratio of silica gel to crude compound by weight.3. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Streaking or tailing of bands 1. Sample was not loaded in a concentrated band. 2. Compound is interacting strongly with acidic silica. 1. Dissolve the sample in the minimum amount of solvent for loading. For poorly soluble compounds, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel.2. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic.

Section 4: Frequently Asked Questions (FAQs)

Q8: Can I use reverse-phase chromatography to purify this compound?

A8: Yes, reverse-phase chromatography is a viable option, particularly if your impurities are significantly less polar than the target compound. In this case, you would use a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The elution order would be reversed, with more polar compounds eluting first.

Q9: My purified product is still showing minor impurities by NMR. What are my next steps?

A9: If a single purification technique is insufficient, a combination of methods is often effective. For example, you can perform a preliminary purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the partially purified product to achieve high purity.

Q10: How can I confirm the purity of my final product?

A10: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity quantitatively. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Melting point analysis is also a valuable indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

  • PubChem. 2,4-D-Methyl. [Link]

  • CP Lab Safety. Methyl 2, 4-Dichlorobenzoate, min 98% (GC). [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Reddit r/Chempros. Recrystallization with two solvents. [Link]

  • Amerigo Scientific. Methyl 2,4-dichlorobenzoate. [Link]

  • PubChem. Methyl 4-cyanobenzoate. [Link]

  • Reddit r/Chempros. Co-Eluting compounds in Column chromatography. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Gein, V. L., et al. (2017). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]

  • Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

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How to improve the yield of "Methyl 2,4-dicyanobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will explore the prevalent synthetic routes, delve into the mechanistic underpinnings of critical reaction steps, and provide structured troubleshooting advice in a direct question-and-answer format.

Introduction: Navigating the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents practical challenges that can significantly impact yield and purity. The most common and industrially relevant pathway involves a two-step sequence starting from Methyl 4-amino-2-cyanobenzoate: (1) a diazotization reaction, followed by (2) a copper-catalyzed cyanation, known as the Sandmeyer reaction.[1][2] An alternative route is the direct esterification of 2,4-dicyanobenzoic acid. This guide will address critical issues in both pathways.

Primary Synthesis Route: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a robust method for converting an aromatic amine into a nitrile.[3] The overall workflow involves the transformation of the amine into a diazonium salt, which is a powerful leaving group (N₂), allowing for its substitution with a cyanide nucleophile.[2][4]

Sandmeyer_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer) A Methyl 4-amino-2-cyanobenzoate B Arenediazonium Salt Intermediate A->B  NaNO₂, aq. Acid  (e.g., H₂SO₄, HCl)  0-5 °C C This compound B->C  CuCN, KCN  Heat

Caption: General workflow for the Sandmeyer synthesis of this compound.

Frequently Asked Questions & Troubleshooting: Sandmeyer Route

Question 1: My diazotization reaction is failing or giving very low yields. What are the most common causes?

This is a frequent and critical issue. The stability of the arenediazonium salt is paramount, and its formation is highly sensitive to reaction conditions.[5]

Answer: Successful diazotization hinges on precise temperature control and the proper stoichiometry of reagents. Here are the primary factors to investigate:

  • Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 and 5 °C. Higher temperatures cause the highly unstable diazonium salt to decompose, often violently, releasing nitrogen gas and forming undesired phenol byproducts through reaction with water.[6]

  • Rate of Nitrite Addition: Sodium nitrite (NaNO₂) solution should be added slowly and dropwise to the acidic solution of the amine. A rapid addition can cause localized heating, leading to decomposition, and can also result in the formation of excess nitrous acid (HNO₂), which can lead to unwanted side reactions.

  • Acid Concentration: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is necessary. Typically, 2.5-3 equivalents are used. One equivalent protonates the starting amine, one is consumed in forming nitrous acid from NaNO₂, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted amine to form diazoamino compounds (azo dyes), which often appear as colored impurities.[7]

  • Reagent Quality: Use a fresh, dry source of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and decompose, leading to inaccurate stoichiometry.

Troubleshooting Guide: Diazotization Step

Symptom Potential Cause Recommended Action
Solution turns brown/orange; vigorous gas evolution Decomposition of diazonium salt Immediately check and lower the reaction temperature. Ensure the ice/salt bath is effective. Reduce the rate of NaNO₂ addition.
Reaction mixture becomes thick or forms a precipitate Precipitation of the amine salt Ensure sufficient acid and solvent are used to maintain solubility, even at low temperatures.
Incomplete conversion (starting material remains) Insufficient NaNO₂ or acid Check calculations and ensure accurate weighing of reagents. Use a slight excess (1.05-1.1 eq) of NaNO₂. Test for excess nitrous acid using starch-iodide paper (should turn blue).

| Formation of colored (yellow/red) impurities | Azo coupling side reaction | Maintain a sufficiently low pH (< 4) by ensuring an excess of strong acid is present throughout the reaction. |

Question 2: The Sandmeyer (cyanation) step has a poor yield. How can I optimize it?

Answer: The success of the copper(I) cyanide-mediated substitution depends on the catalyst's activity, temperature, and the careful neutralization of the diazonium salt solution. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from Cu(I).[1][3]

  • Catalyst Preparation and Activity: The CuCN solution is typically prepared by reacting CuSO₄ with KCN. It is crucial to use a slight excess of KCN to form the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active catalytic species. The solution should be freshly prepared.

  • pH and Neutralization: Before adding the diazonium salt solution to the CuCN solution, the excess acid from the diazotization step must be carefully neutralized (e.g., with Na₂CO₃ or K₂CO₃) until the pH is weakly acidic to neutral (pH 5-7). If the solution is too acidic, the concentration of free cyanide ion (CN⁻) is reduced due to protonation to HCN, slowing the reaction. If it is too basic, the diazonium salt can decompose.

  • Temperature of Reaction: The cyanation reaction often requires heating to proceed at a reasonable rate. The optimal temperature must be determined experimentally, typically in the range of 50-70 °C. Monitor the reaction for the evolution of nitrogen gas, which indicates the progress of the substitution.

  • Side Reactions: The primary competing reaction is the formation of 4-hydroxy-2-cyanobenzoate if water attacks the aryl radical intermediate.[6] While unavoidable to some extent, ensuring an efficient cyanation reaction by using an active catalyst and optimal temperature will minimize this byproduct.

Experimental Protocol 1: Sandmeyer Synthesis of this compound

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 4-amino-2-cyanobenzoate (1.0 eq) in a solution of dilute sulfuric acid (3.0 eq in water).[8]

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.5 eq) in water. Heat this solution to 60 °C.[6][9]

    • Carefully add the cold diazonium salt solution from Step 1 to the hot CuCN/KCN solution in portions. Control the rate of addition to manage the effervescence of nitrogen gas.

    • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour or until gas evolution ceases.

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Alternative Route: Esterification of 2,4-dicyanobenzoic Acid

This route is viable if the corresponding carboxylic acid is readily available. The primary challenge is to achieve complete esterification without hydrolyzing the nitrile groups.

Esterification_Workflow A 2,4-Dicyanobenzoic Acid B This compound A->B  Methanol (MeOH)  Catalyst (e.g., H₂SO₄ or SOCl₂)

Caption: General workflow for the esterification of 2,4-dicyanobenzoic acid.

Question 3: What is the most effective method for esterifying 2,4-dicyanobenzoic acid with methanol?

Answer: Two primary methods are recommended: Fischer Esterification and esterification via an acyl chloride intermediate.

  • Method A: Fischer Esterification: This is an equilibrium-controlled reaction catalyzed by a strong acid (e.g., concentrated H₂SO₄, p-TsOH).[10][11] To achieve high yields, the equilibrium must be shifted towards the product. This is typically done by using a large excess of the alcohol (methanol), which also serves as the solvent, and/or by removing the water that is formed during the reaction.[10]

    • Advantages: Uses inexpensive reagents.

    • Disadvantages: Reversible reaction; requires forcing conditions (reflux) which may risk partial hydrolysis of the nitrile groups if reaction times are excessively long.

  • Method B: Via Acyl Chloride (using SOCl₂): This is often a higher-yielding, non-reversible method. The carboxylic acid is first converted to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with methanol to form the ester.[12]

    • Advantages: Irreversible and high-yielding. Often proceeds under milder conditions than Fischer esterification.

    • Disadvantages: Thionyl chloride is corrosive, toxic, and moisture-sensitive, requiring careful handling. The reaction produces HCl and SO₂ as byproducts.

Comparison of Esterification Methods

Parameter Fischer Esterification (H₂SO₄ catalyst) Acyl Chloride Method (SOCl₂)
Reversibility Reversible Irreversible
Typical Yield Moderate to High (70-90%) High to Excellent (>90%)
Conditions Reflux in excess methanol Room temp or mild heat (0 °C to 45 °C)
Key Consideration Must remove water or use large excess of alcohol[10] Must handle SOCl₂ with care; reaction must be anhydrous.[12]

| Byproducts | Water | HCl, SO₂ |

Experimental Protocol 2: Esterification using Thionyl Chloride

  • Place 2,4-dicyanobenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of methanol (10-20 eq).[12]

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature, then stir at 45 °C overnight or until TLC indicates complete consumption of the starting material.[12]

  • Cool the reaction mixture and carefully remove the excess methanol and SOCl₂ under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as needed.

General Troubleshooting & Workflow Logic

Question 4: How should I approach troubleshooting a low-yielding reaction systematically?

Answer: A logical, step-by-step approach is crucial. Before making significant changes, always confirm the identity and purity of your starting materials.

Troubleshooting_Logic Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC SM_Remains Significant starting material remains Check_TLC->SM_Remains  Case 1 Byproduct New byproduct spot(s) observed Check_TLC->Byproduct  Case 2 Complex Complex mixture/ Decomposition Check_TLC->Complex  Case 3 Action_SM Increase reaction time or temperature. Verify reagent stoichiometry & quality. SM_Remains->Action_SM Action_Byproduct Identify byproduct structure. Adjust conditions to suppress side reaction (e.g., lower temp, change pH). Byproduct->Action_Byproduct Action_Complex Reaction conditions likely too harsh. Re-evaluate: lower temperature, use milder reagents, shorten reaction time. Complex->Action_Complex

Caption: A logical workflow for troubleshooting poor reaction outcomes.

By systematically analyzing the reaction outcome and understanding the underlying chemical principles, you can efficiently diagnose issues and implement targeted solutions to improve the yield and purity of your this compound synthesis.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Zeng, L., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Google Patents.
  • Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
  • PubChem. Methyl 4-amino-2-cyanobenzoate. [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. [Link]

  • Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Google Patents.
  • Oakwood Chemical. Methyl 2-amino-4-cyanobenzoate, min 97%, 1 gram. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging trifunctional molecule. Here, we will address common issues encountered during its use in organic synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

I. Core Concepts: Understanding the Reactivity of this compound

This compound possesses three reactive sites: a methyl ester at the 1-position, and two nitrile groups at the 2- and 4-positions. The electronic and steric environment of each functional group dictates its reactivity, and understanding these nuances is key to successful and selective transformations.

  • The Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also be reduced to a primary alcohol.

  • The Nitrile Groups: The two nitrile groups are electrophilic at the carbon atom and can undergo a variety of transformations, including hydrolysis to amides and then carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. The nitrile at the 2-position is sterically hindered by the adjacent methyl ester, which can influence its reactivity compared to the nitrile at the 4-position.

The interplay between these functional groups presents opportunities for chemoselective reactions, but also potential pitfalls. This guide will help you navigate these challenges.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

A. Hydrolysis Reactions: From Esters and Nitriles to Carboxylic Acids

Question 1: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid, but I am seeing low yields and a complex mixture of products. What is going on?

Answer: This is a common issue arising from the competing hydrolysis of the nitrile groups under the same conditions required for ester saponification.

Causality: Both ester and nitrile hydrolysis are promoted by acidic or basic conditions, often requiring heat.[1] This creates a competitive reaction environment. Aggressive hydrolysis conditions can lead to the hydrolysis of one or both nitrile groups to amides or carboxylic acids, resulting in a mixture of products that is difficult to separate.

Troubleshooting Workflow:

start Low Yield in Ester Hydrolysis issue1 Competing Nitrile Hydrolysis start->issue1 solution1 Milder Reaction Conditions issue1->solution1 solution2 Enzymatic Hydrolysis issue1->solution2 protocol1 Use LiOH in THF/H2O at RT solution1->protocol1 protocol2 Use Porcine Liver Esterase solution2->protocol2 start Low Yield in Nitrile Reduction issue1 Complex formation with Al salts start->issue1 issue2 Over-reduction of ester start->issue2 solution1 Careful Workup Procedure issue1->solution1 solution2 Alternative Reducing Agent issue2->solution2 protocol1 Fieser or Rochelle's Salt Workup solution1->protocol1 protocol2 Use Borane (BH3-THF) solution2->protocol2

Sources

"Methyl 2,4-dicyanobenzoate" stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for Methyl 2,4-dicyanobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability and storage issues you might encounter during your experiments. Our goal is to provide not just solutions, but also the scientific reasoning behind them, ensuring the integrity and success of your work.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to identifying and resolving specific problems that may arise when working with this compound.

Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: I am using this compound in a reaction, but I'm observing significantly lower yields than expected, or the reaction is failing to proceed. I have confirmed the integrity of all other reagents. What could be the cause?

Answer:

The primary suspect in this scenario is the degradation of your this compound stock. The ester and nitrile functional groups are susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.

Troubleshooting Workflow:

A troubleshooting workflow for low reaction yields.

Step-by-Step Protocol to Verify Compound Integrity:

  • Visual Inspection: Carefully examine your stock of this compound. Look for any changes in appearance, such as discoloration, clumping, or the presence of a solid precipitate. The pure compound should be a stable solid.

  • Solubility Test: Attempt to dissolve a small amount of the compound in a recommended solvent like chloroform or ethyl acetate.[1] If it does not dissolve completely or if the solution is cloudy, this may indicate the presence of insoluble degradation products, such as the corresponding carboxylic acid from hydrolysis.

  • Analytical Confirmation (Recommended):

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of your sample. The presence of new peaks, particularly a broad singlet corresponding to a carboxylic acid proton, or shifts in the aromatic protons, can indicate degradation.

    • LC-MS Analysis: This is a highly sensitive method to detect impurities. Look for a peak corresponding to the mass of 2,4-dicyanobenzoic acid, the likely hydrolysis product.

  • Action Plan:

    • If degradation is confirmed, it is highly recommended to use a fresh, unopened stock of this compound for your reaction.

    • If a new stock is unavailable, purification of the existing material through recrystallization may be possible, but this will require careful solvent selection and may lead to material loss.

Scenario 2: Appearance of Unexpected Side Products in a Reaction

Question: My reaction is producing unexpected side products that I cannot account for based on my reaction scheme. Could the stability of this compound be a factor?

Answer:

Yes, it is possible. If the compound has started to degrade, the degradation products can participate in the reaction, leading to a complex mixture of products. For instance, the presence of 2,4-dicyanobenzoic acid (from hydrolysis) could lead to unwanted acid-catalyzed side reactions or the formation of different amide or ester products if amines or alcohols are present in your reaction mixture.

Troubleshooting Steps:

  • Characterize the Side Products: If possible, isolate and characterize the unexpected side products using techniques like NMR, MS, and IR spectroscopy. This will provide clues about their origin.

  • Analyze Your Starting Material: As outlined in Scenario 1, rigorously check the purity of your this compound.

  • Review Your Reaction Conditions:

    • pH: Are your reaction conditions acidic or basic? Both can promote the hydrolysis of the ester group.[2][3]

    • Water Content: Ensure that all your solvents and reagents are anhydrous, as moisture can initiate hydrolysis.[4]

    • Temperature: Elevated temperatures can accelerate degradation. Consider if your reaction can be run at a lower temperature.

II. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and storage of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to moisture and oxygen.
Container Tightly sealed, amber glass vial[5]Protects from light and prevents moisture ingress.
Location Dry, well-ventilated area away from heat sources[6]Prevents accidental heating and ensures a stable environment.

Question 2: What is the expected shelf life of this compound?

Answer: When stored under the recommended conditions, this compound is expected to be stable for an extended period. However, it is best practice to re-analyze the compound for purity if it has been in storage for more than a year or if you have any reason to suspect degradation. Always refer to the manufacturer's expiry date on the certificate of analysis.

Question 3: What are the primary degradation pathways for this compound?

Answer: The two primary functional groups susceptible to degradation are the methyl ester and the nitrile groups.

  • Ester Hydrolysis: This is the most common degradation pathway. In the presence of water, particularly under acidic or basic conditions, the methyl ester can be hydrolyzed to form 2,4-dicyanobenzoic acid and methanol.[7][8][9]

  • Nitrile Hydrolysis: While generally more robust than the ester, the nitrile groups can also undergo hydrolysis, especially under harsh acidic or basic conditions and elevated temperatures, to form carboxamides and eventually carboxylic acids.

G This compound This compound 2,4-Dicyanobenzoic Acid 2,4-Dicyanobenzoic Acid This compound->2,4-Dicyanobenzoic Acid Ester Hydrolysis (+ H2O) Further Products Further Products 2,4-Dicyanobenzoic Acid->Further Products Nitrile Hydrolysis (Harsh Conditions)

Primary degradation pathway of this compound.

Question 4: Are there any known incompatibilities for this compound?

Answer: Yes, you should avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[10]

  • Strong Acids and Bases: Will catalyze the hydrolysis of the ester and potentially the nitrile groups.[10]

  • Moisture: As discussed, water can lead to hydrolysis.[11]

Question 5: How should I handle this compound safely?

Answer: Always handle this compound in a well-ventilated area, preferably in a fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][10]

III. Quality Control Protocol: Purity Assessment by ¹H NMR

To ensure the integrity of your this compound, periodic quality control is recommended. Here is a standard protocol for purity assessment using ¹H NMR.

Objective: To verify the identity and purity of this compound and to detect the presence of 2,4-dicyanobenzoic acid as a potential hydrolysis product.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard operating procedure. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Expected Peaks for this compound:

      • A singlet corresponding to the methyl ester protons (O-CH₃) typically appears around 3.9-4.0 ppm.

      • Multiplets in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

    • Potential Impurity Peak (2,4-Dicyanobenzoic Acid):

      • A broad singlet, often in the region of 10-12 ppm, corresponding to the carboxylic acid proton (COOH). The exact chemical shift can vary depending on the concentration and solvent. The aromatic peaks may also be shifted slightly compared to the ester.

  • Interpretation: The presence of a significant peak in the 10-12 ppm region, along with a potential decrease in the integration of the methyl ester peak relative to the aromatic protons, is indicative of hydrolysis.

References

  • Alfa Aesar. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ChemBK. (2024). 4-Cyanobenzoic acid methyl ester. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • PubMed. (2002). Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. Retrieved from [Link]

  • ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

Sources

Technical Support Center: Methodologies for Preventing Hydrolysis of Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate. The presence of three electrophilic sites—a methyl ester and two nitrile groups—makes this molecule highly valuable for constructing complex molecular architectures. However, these same functional groups render it susceptible to hydrolysis, a common cause of reduced yield and product impurity.

This document provides a comprehensive overview of the mechanisms of hydrolysis for this compound, troubleshooting strategies for when hydrolysis is suspected, and detailed protocols to prevent its occurrence in your future reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in my field?

A1: this compound is an aromatic compound featuring a methyl ester and two nitrile (cyano) functional groups. Its utility in drug discovery and development stems from the reactivity of these groups, which serve as handles for introducing diverse functionalities and building complex heterocyclic systems. The "methyl" portion, in particular, can be a crucial element in modulating a drug candidate's physicochemical and pharmacokinetic properties, a strategy often referred to as the "magic methyl" effect.[1][2][3]

Q2: I'm getting a low yield in my reaction. Could hydrolysis of my starting material, this compound, be the culprit?

A2: Yes, this is a significant possibility. Both the ester and the nitrile groups are vulnerable to hydrolysis, especially in the presence of water combined with acidic or basic conditions.[4][5] This unwanted side reaction consumes your starting material, converting it into various carboxylic acid derivatives, thereby reducing the yield of your desired product.

Q3: What are the tell-tale signs of hydrolysis in my reaction mixture?

A3: The primary indicators of hydrolysis include:

  • Lower-than-expected yield of the desired product.

  • Appearance of new, more polar spots on a Thin-Layer Chromatography (TLC) plate. Carboxylic acids, the products of hydrolysis, are significantly more polar than the starting ester.

  • Difficulties during product isolation. The resulting carboxylic acids can form salts, leading to emulsions or solubility issues during aqueous workup.

  • Analytical evidence in crude product. Techniques like NMR spectroscopy may show the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad peak characteristic of a carboxylic acid proton (>10 ppm).

Q4: Which is more sensitive to hydrolysis: the ester or the nitrile groups?

A4: Generally, the methyl ester is more susceptible to hydrolysis than the nitrile groups under a wider range of conditions, particularly under basic (saponification) conditions.[6] Nitrile hydrolysis typically requires more forcing conditions, such as prolonged heating with strong acid or base.[5] However, both pathways are potential side reactions that must be mitigated.

In-Depth Troubleshooting Guide

Hydrolysis of this compound can occur via two primary pathways, often dictated by the pH of the reaction or workup environment. Understanding these pathways is critical for effective troubleshooting.

The Dual Threat: Ester and Nitrile Hydrolysis

The structure of this compound presents two types of functional groups susceptible to cleavage by water.

  • Ester Hydrolysis (Saponification): This reaction is most commonly promoted by a base (e.g., NaOH, KOH) but can also be catalyzed by acid.[4][7] Base-promoted hydrolysis is particularly problematic as it is essentially irreversible; the hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[7][8]

  • Nitrile Hydrolysis: This process can also occur under acidic or basic conditions, typically requiring heat.[5] The reaction proceeds in two stages: first to an intermediate amide, and then to the corresponding carboxylic acid (or its salt).[5]

Below is a diagram illustrating the potential hydrolysis products from this compound.

G cluster_main This compound Hydrolysis Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Start This compound Acid_Ester 2,4-Dicyanobenzoic Acid (Ester Hydrolysis) Start->Acid_Ester Major Pathway Acid_Nitrile Methyl 2-carbamoyl-4-cyanobenzoate (Partial Nitrile Hydrolysis) Start->Acid_Nitrile Minor Pathway (position 2 or 4) Base_Ester 2,4-Dicyanobenzoate Salt (Saponification) Start->Base_Ester Major Pathway (Irreversible) Base_Nitrile Carboxylate Salt of Amide (Partial Nitrile Hydrolysis) Start->Base_Nitrile Minor Pathway (position 2 or 4) Acid_Full Carboxyphthalic Acid Derivatives (Full Hydrolysis) Acid_Ester->Acid_Full Harsh Conditions

Caption: Potential hydrolysis products under acidic vs. basic conditions.

Troubleshooting Decision Tree

If you suspect hydrolysis, use the following decision tree to diagnose and remedy the issue.

G q1 Symptom: Low product yield and/or polar byproduct on TLC? a1_yes Hydrolysis is likely. q1->a1_yes a1_no Consider other side reactions or incomplete conversion. q1->a1_no q2 When was water introduced? (Reaction vs. Workup) a1_yes->q2 a2_reaction Reaction Step q2->a2_reaction a2_workup Aqueous Workup q2->a2_workup q3_reaction Was the reaction run under strictly anhydrous conditions? a2_reaction->q3_reaction q3_workup What were the workup conditions? a2_workup->q3_workup a3_reaction_no Cause: Trace water in reagents/solvents or from atmosphere. q3_reaction->a3_reaction_no a3_reaction_yes Cause: Reagent instability or reaction generates water. q3_reaction->a3_reaction_yes sol_anhydrous Solution: Implement rigorous anhydrous techniques. (See Protocol 1) a3_reaction_no->sol_anhydrous a3_reaction_yes->sol_anhydrous a3_workup_base Basic Wash (e.g., NaOH, K₂CO₃) q3_workup->a3_workup_base a3_workup_acid Acidic Wash (e.g., HCl) q3_workup->a3_workup_acid a3_workup_neutral Neutral Wash (Water/Brine) q3_workup->a3_workup_neutral a4_workup_base Cause: Base-promoted hydrolysis (saponification). a3_workup_base->a4_workup_base a4_workup_acid Cause: Acid-catalyzed hydrolysis. a3_workup_acid->a4_workup_acid a4_workup_neutral Cause: Prolonged exposure to water, especially if catalyst is present. a3_workup_neutral->a4_workup_neutral sol_workup Solution: Modify workup procedure. (See Protocol 2) a4_workup_base->sol_workup a4_workup_acid->sol_workup a4_workup_neutral->sol_workup

Caption: Troubleshooting decision tree for diagnosing hydrolysis.

Key Factors Influencing Hydrolysis Rate
FactorHigh Risk ConditionRecommended Mitigation Strategy
Water Content Use of non-anhydrous solvents; exposure to atmospheric moisture.Employ rigorous anhydrous techniques (See Protocol 1).[9][10]
pH Strong acids (pH < 4) or strong bases (pH > 10).Maintain pH as close to neutral as possible. Use mild bases (e.g., NaHCO₃) for workup.[11][12]
Temperature Elevated reaction temperatures; room temperature workup.Run reactions at the lowest possible temperature. Conduct all aqueous workups in an ice bath.[13]
Contact Time Long reaction times in the presence of trace water; lengthy workup procedures.Optimize reaction for shorter duration. Perform extractions and washes efficiently without delays.[13]
Catalyst Residual acid or base catalyst present during aqueous workup.Neutralize the reaction mixture carefully before prolonged contact with water.

Preventative Protocols & Methodologies

Proactive measures are the most effective way to ensure the integrity of this compound throughout your synthetic sequence.

Protocol 1: Establishing and Maintaining Anhydrous Reaction Conditions

Many organic reactions require anhydrous (water-free) conditions to prevent unwanted side reactions with water, which can act as a nucleophile or base.[9]

Objective: To create an environment free of water for the reaction.

Materials:

  • Glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heat gun or drying oven

  • Schlenk line or manifold with an inert gas (Nitrogen or Argon) supply

  • Anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade)

  • Anhydrous reagents

  • Drying tubes packed with a desiccant (e.g., CaCl₂, CaSO₄)

Procedure:

  • Drying Glassware:

    • Thoroughly clean and assemble all glassware.

    • Dry the glassware in a laboratory oven (>120 °C) for at least 4 hours, or flame-dry under vacuum using a heat gun until all visible moisture is gone.[10]

    • Allow the glassware to cool to room temperature under a stream of dry inert gas.

  • Inert Atmosphere:

    • Connect the assembled apparatus to a nitrogen or argon line. Use bubblers to ensure a positive pressure of inert gas.

    • For reactions sensitive to air, perform at least three cycles of evacuating the flask with a vacuum pump and refilling with inert gas.

  • Transfer of Reagents and Solvents:

    • Use anhydrous solvents packaged under an inert atmosphere. Transfer them to the reaction flask via cannula or a dry syringe.

    • Solid reagents should be dried in a vacuum oven and transferred in a glovebox or under a positive flow of inert gas.

    • Use drying tubes on any openings to the atmosphere, such as the top of the condenser.[10]

G cluster_setup Anhydrous Reaction Setup flask Round-bottom Flask (with stir bar) condenser Condenser flask->condenser drying_tube Drying Tube (CaCl₂) condenser->drying_tube funnel Dropping Funnel funnel->flask n2_in Inert Gas In (N₂ or Ar) n2_in->funnel n2_out To Bubbler drying_tube->n2_out

Caption: A standard setup for maintaining anhydrous conditions.

Protocol 2: Optimized Aqueous Workup to Minimize Hydrolysis

The workup phase is a common point of failure where hydrolysis can occur. This protocol minimizes risk by controlling temperature, pH, and exposure time.

Objective: To isolate the organic product while preventing hydrolysis of the starting material or product.

Materials:

  • Ice bath

  • Separatory funnel

  • Saturated, ice-cold sodium bicarbonate (NaHCO₃) solution

  • Ice-cold deionized water

  • Ice-cold brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Cooling: Before quenching, cool the reaction mixture in an ice bath to 0-5 °C. This dramatically slows the kinetics of hydrolysis.[13]

  • Quenching: Slowly add the reaction mixture to a beaker containing ice-cold water or a mild quenching agent. Avoid quenching directly with strong bases.

  • Neutralization and Extraction:

    • Transfer the quenched mixture to a separatory funnel containing the organic extraction solvent.

    • If the reaction was run under acidic conditions, wash the organic layer cautiously with ice-cold, saturated NaHCO₃ solution until gas evolution ceases. Crucially, do not use strong bases like NaOH or K₂CO₃, as these will rapidly saponify the ester. [13]

    • Perform washes quickly. Do not let the layers sit in the separatory funnel for extended periods.

  • Final Washes:

    • Wash the organic layer with ice-cold deionized water to remove water-soluble impurities.

    • Wash the organic layer with ice-cold brine to initiate the drying process and break up any emulsions.

  • Drying and Concentration:

    • Separate the organic layer and dry it thoroughly over an anhydrous drying agent (e.g., Na₂SO₄).[13] Ensure the drying agent no longer clumps, indicating sufficient drying.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

By implementing these rigorous anhydrous techniques and optimized workup procedures, researchers can significantly mitigate the risk of hydrolysis, leading to higher yields and purer products in reactions involving this compound.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Ultrasound Mediated Alkaline Hydrolysis of Methyl Benzoate--Reinvestigation With Crucial Parameters. PubMed. Available at: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. DTU Research Database. Available at: [Link]

  • Anhydride synthesis. Organic Chemistry Portal. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (PMC). Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. National Institutes of Health. Available at: [Link]

  • Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Why do some organic reactions need anhydrous conditions?. TutorChase. Available at: [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern. Available at: [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. Available at: [Link]

  • Anhydrous Conditions. Sciencemadness Discussion Board. Available at: [Link]

  • Methyl 2,4-dichlorobenzoate. Amerigo Scientific. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism. YouTube. Available at: [Link]

  • Reactions of Anhydrides. Chemistry LibreTexts. Available at: [Link]

  • [Application of methyl in drug design]. PubMed. Available at: [Link]

  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Available at: [Link]

  • Protecting Groups. IIT Bombay. Available at: [Link]

  • Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. National Institutes of Health (PMC). Available at: [Link]

  • is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere. Organic Syntheses Procedure. Available at: [Link]

  • Methyl 2,4-Difluorobenzoate. PubChem. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2,4-dicyanobenzoate. This guide is designed for researchers, chemists, and process development professionals. We will delve into a robust synthetic protocol, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your success from the bench to pilot scale. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a foundation of scientific integrity and practical, field-proven insight.

I. Proposed Synthetic Pathway: From Dihalide to Dicyano Compound

The synthesis of this compound is most effectively approached via a two-step process starting from commercially available 2,4-dichlorobenzoic acid. This pathway involves an initial esterification followed by a nucleophilic aromatic substitution (Rosenmund-von Braun reaction) to introduce the nitrile functionalities. This route is selected for its reliability, use of accessible starting materials, and scalability.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Cyanation (Rosenmund-von Braun) cluster_2 Purification A 2,4-Dichlorobenzoic Acid B Methyl 2,4-dichlorobenzoate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C This compound B->C  Copper(I) Cyanide (CuCN)  DMF  High Temperature D Crude Product C->D  Workup E Pure this compound D->E  Recrystallization Troubleshooting_Low_Yield start Problem: Low Yield in Cyanation Step check1 Incomplete Reaction? Check TLC/GC/HPLC for starting material. start->check1 check2 Impure Reagents/Solvent? Use anhydrous DMF. Ensure CuCN is high purity. start->check2 check3 Suboptimal Temperature? Verify internal reaction temp is 150-160°C. start->check3 check4 Poor Workup/Purification? Emulsion formation? Product loss during recrystallization? start->check4 sol1 Solution: Increase reaction time or temperature slightly (e.g., to 165°C). check1:f1->sol1 sol2 Solution: Dry solvent over molecular sieves. Use fresh, high-quality CuCN. check2:f1->sol2 sol3 Solution: Calibrate thermometer. Ensure adequate heating and insulation. check3:f1->sol3 sol4 Solution: Break emulsions with brine. Optimize recrystallization solvent ratio. check4:f1->sol4

Technical Support Center: Catalyst Selection for Methyl 2,4-Dicyanobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 2,4-Dicyanobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this versatile molecule. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic transformations for this compound?

This compound is a versatile substrate with two primary reactive sites for catalytic transformations: the two nitrile groups and the aromatic ring. The most common reactions include:

  • Reduction of Nitrile Groups: The selective reduction of one or both cyano groups to primary amines is a key transformation. This is typically achieved through catalytic hydrogenation.[1][2]

  • Hydrolysis of Nitrile Groups: The nitrile groups can be hydrolyzed to either amides or carboxylic acids, often under acidic or basic catalysis.[3][4]

  • Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions, although the electron-withdrawing nature of the cyano and ester groups influences its reactivity. Palladium and nickel catalysts are commonly employed for such transformations.[5][6][7]

Q2: How do I choose the right catalyst for the selective reduction of one nitrile group to a primary amine?

Achieving selective mono-reduction of a dinitrile can be challenging. The choice of catalyst and reaction conditions is critical. A milder catalyst system or stoichiometric control of the reducing agent is often necessary. While specific literature on this compound is scarce, general principles for selective nitrile reduction can be applied. Consider using a less reactive catalyst or a catalyst poison to moderate the activity.

Q3: Can the methyl ester group be affected during the catalytic reduction of the nitrile groups?

Yes, under harsh hydrogenation conditions, the methyl ester group can be reduced to an alcohol. To preserve the ester functionality, it is crucial to use chemoselective catalysts. Palladium on carbon (Pd/C) is often a good choice for nitrile reduction while minimizing ester reduction, especially when the reaction is performed under controlled temperature and pressure.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic reactions of this compound.

Low Yield of the Desired Diamine During Catalytic Hydrogenation

Problem: You are attempting to reduce both nitrile groups to primary amines using catalytic hydrogenation, but the yield of the desired 2,4-bis(aminomethyl)benzoate is low.

Possible Causes and Solutions:

  • Incomplete Reaction: The catalyst activity might be insufficient, or the reaction time is too short.

    • Solution: Increase the catalyst loading or switch to a more active catalyst like Raney Nickel.[2] Ensure the reaction is running for a sufficient duration by monitoring its progress using techniques like TLC or GC-MS.

  • Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the imine intermediate, leading to byproducts.[2][9]

    • Solution: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[9] Using a catalyst system known for high primary amine selectivity, such as cobalt boride, can also be beneficial.[2]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst.

    • Solution: Ensure the purity of your this compound and use high-purity, dry solvents.

G

Incomplete Hydrolysis of Nitrile Groups to Carboxylic Acids

Problem: During the acid-catalyzed hydrolysis of this compound to the corresponding tricarboxylic acid, the reaction stalls, resulting in a mixture of partially hydrolyzed products (amides, cyano-carboxylic acids).

Possible Causes and Solutions:

  • Insufficient Acid Concentration or Temperature: The hydrolysis of nitriles, especially aromatic ones, can be sluggish and may require forcing conditions.[4]

    • Solution: Increase the concentration of the acid (e.g., sulfuric acid or hydrochloric acid) and/or elevate the reaction temperature. Refluxing conditions are often necessary for complete hydrolysis.[1]

  • Precipitation of an Intermediate: A partially hydrolyzed intermediate might precipitate from the reaction mixture, preventing further reaction.

    • Solution: Consider using a co-solvent to improve the solubility of all species throughout the reaction.

  • Deactivation of the Catalyst (in case of heterogeneous catalysis):

    • Solution: Not typically an issue for homogenous acid catalysis. If using a solid acid catalyst, ensure it is not being fouled by reaction components.

Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: You are attempting a Suzuki or other palladium-catalyzed cross-coupling reaction on the aromatic ring of this compound, but you observe low yields and multiple side products.

Possible Causes and Solutions:

  • Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.[10]

    • Solution: Screen a variety of phosphine ligands, from electron-rich and bulky to less sterically demanding ones, to find the optimal ligand for your specific transformation.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by cyanide ions, which can be generated under certain reaction conditions.[10]

    • Solution: The use of co-catalysts like copper or zinc salts can sometimes mitigate cyanide-induced catalyst deactivation.[10]

  • Competing Reactions of the Cyano Group: The cyano group itself can sometimes participate in the catalytic cycle, leading to undesired products.

    • Solution: Carefully control the reaction temperature and consider using a catalyst system known to be less reactive towards nitrile groups.

G

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to 2,4-Bis(aminomethyl)benzoate

This protocol outlines a general procedure for the complete reduction of both nitrile groups.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (28%)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a suitable pressure vessel, add this compound (1 equivalent).

  • Add anhydrous ethanol as the solvent.

  • Carefully add the Raney Nickel catalyst (typically 10-20 wt% of the substrate).

  • Add ammonia solution (5-10 equivalents) to the mixture. This helps in minimizing the formation of secondary and tertiary amines.[9]

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.

Data Summary

Reaction TypeCatalystTypical ConditionsKey Considerations
Nitrile Reduction (to Amine) Raney NickelH₂ (50-100 psi), 50-80 °C, Ethanol/NH₃High activity, risk of over-reduction.[2]
Pd/CH₂ (50-100 psi), 25-60 °C, EthanolGood chemoselectivity, preserves ester.[8][9]
PtO₂H₂ (50-100 psi), 25-50 °C, Acetic AcidHigh activity, acidic medium.[2]
Nitrile Hydrolysis (to Amide) H₂SO₄ (conc.)80-100 °CCan proceed to carboxylic acid.[4]
NaOH (aq.)80-100 °CRisk of ester hydrolysis.[11]
Mo(VI) catalyst / H₂O₂Room Temp, EthanolMild conditions, selective for amide.[12]
Cross-Coupling Pd(OAc)₂ / Phosphine Ligand80-120 °C, Toluene or DMFLigand screening is crucial.[10][13]
NiCl₂(dppe)80-120 °C, THF or DioxaneCost-effective alternative to Palladium.[6][14]

References

  • Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines - PMC - NIH.
  • Amines - Nitriles (A-Level Chemistry) - Study Mind.
  • Nitrile reduction - Wikipedia.
  • Conversion of nitriles to amides - Chemistry LibreTexts.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH.
  • Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
  • Nickel-catalyzed arylcyanation of alkenes via cyano group translocation: access to 1,n-dinitriles or 4-amino nitriles | Request PDF - ResearchGate.
  • Catalytic Reduction of Nitriles.
  • Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water | ACS Catalysis.
  • US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Nitrile to Amine - Common Conditions.
  • Transition Metals Catalyzed Element-Cyano Bonds Activations - PMC - PubMed Central.
  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications.
  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
  • Nickel-Catalyzed Cyanation of Aryl Thioethers | Organic Letters - ACS Publications.
  • A new palladium catalyst system for the cyanation of aryl chlorides - ResearchGate.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications.
  • Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako.
  • MnO2-Supported Pd Nanocatalyst for Efficient Electrochemical Reduction of 2,4-Dichlorobenzoic Acid - MDPI.
  • Cyano group translocation to alkenyl C(sp2)–H site by radical cation catalysis - PMC.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration.
  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO.
  • 2.2.1 Cross-Coupling Methods for Methylation - ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Direct transformation of nitriles to cyanide using chloride anion as catalyst - RSC Publishing.

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Validation & Comparative

A Comparative Guide to the Characterization of Methyl 2,4-dicyanobenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical entities is paramount. Methyl 2,4-dicyanobenzoate, an aromatic ester featuring two nitrile groups, presents a unique analytical challenge. Its structure suggests a moderate polarity and thermal stability, making it a suitable candidate for analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth comparison of these two powerful techniques for the qualitative and quantitative analysis of this compound, grounded in established scientific principles and practical, field-proven insights.

Introduction to this compound

This compound belongs to the family of aromatic carboxylic acid esters. While specific public domain data on this exact isomer is limited, its structure—a benzene ring substituted with a methyl ester and two cyano groups—allows us to predict its analytical behavior. The aromatic ring and nitrile groups provide a strong chromophore for UV detection in HPLC, while its predicted volatility makes it amenable to GC analysis. The choice between HPLC and GC-MS is therefore not one of capability, but of analytical intent. HPLC is often the workhorse for routine purity assessment and quantification, whereas GC-MS provides unparalleled confidence in identification through mass spectral data.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, excelling at the separation, identification, and quantification of compounds.[1] Its advantages include speed, specificity, and accuracy, making it a preferred method for analyzing multi-component dosage forms.[1]

The Causality Behind HPLC for this compound

The polarity imparted by the two nitrile groups and the methyl ester functionality makes this compound an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. The separation is driven by the differential partitioning of the analyte between the two phases. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. For our target analyte, a gradient elution, where the mobile phase composition is changed over time to become more nonpolar, is optimal. This ensures that any impurities with different polarities are well-resolved from the main compound peak and that the analysis is completed in a reasonable timeframe.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Acetonitrile A->B C Filter Sample (0.45 µm) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area & Determine Purity G->H

Caption: HPLC workflow for this compound analysis.

Detailed Protocol for HPLC Analysis

This protocol is a self-validating system. Adherence to these steps, followed by a formal method validation, ensures the trustworthiness of the results.

1. Reagent and Sample Preparation:

  • Mobile Phase A: Deionized water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Sample Diluent: Acetonitrile.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the test sample to a nominal concentration of 100 µg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for aromatic compounds.
Mobile Phase Gradient elution (see table below)A gradient is used to ensure good separation of potential impurities and a shorter run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.

Gradient Elution Program:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

3. Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2]

  • Linearity: Demonstrated over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy & Precision: Assessed by analyzing replicate preparations of a homogenous sample.[3]

  • Robustness: The reliability of the method during normal usage is tested by deliberately varying parameters like mobile phase composition and temperature.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[4] It is the gold standard for the definitive identification of volatile and semi-volatile organic compounds.

The Causality Behind GC-MS for this compound

GC separates compounds based on their volatility and interaction with the stationary phase.[5] this compound is expected to be sufficiently volatile and thermally stable for GC analysis. Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that can be used for unambiguous identification by comparison to spectral libraries.[6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Dichloromethane A->B C Dilute to ~10 µg/mL B->C D Inject & Vaporize C->D E Separation on DB-5ms Column D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Generate TIC G->H I Extract Mass Spectrum H->I J Library Search & ID I->J

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol for GC-MS Analysis

This protocol provides a robust starting point for the characterization of this compound.

1. Reagent and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute this stock to a final concentration of approximately 10-50 µg/mL. Lower concentrations are typically required for GC-MS compared to HPLC due to the higher sensitivity of the detector.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA widely used, high-performance system for routine and research analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is essential to elute the analyte and any potential impurities with good peak shape.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzer.
Ionization Electron Ionization (EI) at 70 eVStandard, high-energy ionization that produces reproducible, library-searchable spectra.
Scan Range 40-400 m/zCovers the expected molecular ion and key fragment ions.

3. Data Analysis:

  • The Total Ion Chromatogram (TIC) is examined to determine the retention time of the analyte.

  • A mass spectrum is extracted from the apex of the chromatographic peak.

  • The identity of the compound is confirmed by comparing the experimental mass spectrum with a reference spectrum from a database (e.g., NIST). Key features to look for are the molecular ion (M+) peak and characteristic fragment ions.

Section 3: Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends entirely on the analytical goal. For routine quality control where the identity is known and purity is the primary concern, HPLC is often faster and more straightforward. For definitive identification, structural elucidation of unknown impurities, or analysis of trace-level contaminants, the specificity of GC-MS is indispensable.

FeatureHPLC with UV DetectionGC-MS
Separation Principle Based on analyte's polarity and partitioning between a liquid mobile phase and a solid stationary phase.Based on analyte's volatility/boiling point and interaction with a stationary phase.[7]
Analyte Requirements Must be soluble in the mobile phase.Must be volatile and thermally stable.
Identification Power Based on retention time comparison with a known standard. Provides limited structural information.High confidence. Based on retention time and a unique mass spectrum ("molecular fingerprint").
Quantification Excellent. Based on peak area relative to a standard calibration curve.Excellent. Can use either the total ion current or selected ion monitoring (SIM) for enhanced sensitivity.
Primary Use Case Purity determination and routine quantification in quality control environments.Definitive identification , impurity profiling, and analysis of unknown or trace-level compounds.
Sample Throughput Generally higher due to shorter run times and less complex instrumentation.Can be lower due to longer oven cycles and more complex data analysis.
Instrumentation Simpler and less expensive to operate and maintain.More complex, requiring vacuum systems and more specialized maintenance.

Conclusion and Recommendations

Both HPLC and GC-MS are highly effective techniques for the characterization of this compound. They are not mutually exclusive but rather complementary tools in the analytical chemist's arsenal.

  • For routine quality control, purity checks, and assay determination in a manufacturing environment, a validated RP-HPLC method is the most efficient and practical choice. Its robustness, high throughput, and straightforward quantification make it ideal for this purpose.

  • For initial characterization of a new batch, identification of unknown impurities, or in a research and development setting, GC-MS is the superior technique. The structural information provided by the mass spectrum offers a level of certainty that HPLC-UV cannot match.

Ultimately, a comprehensive characterization of this compound would involve using both techniques: HPLC for robust quantification and purity assessment, and GC-MS for unequivocal confirmation of identity and detailed impurity profiling. This dual approach ensures the highest level of scientific integrity and confidence in the analytical results.

References

  • Agilent. Gas chromatography mass spectrometry basic principles. Available from: [Link]

  • McCoy, L. HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Available from: [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. Available from: [Link]

  • Jain, D. Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks. 2024-08-21. Available from: [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024-12-11. Available from: [Link]

  • Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. 2024-02-16. Available from: [Link]

  • University of Maryland. Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • ijarsct. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

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A Comparative Analysis of Methyl 2,4-Dicyanobenzoate Derivatives: Scaffolds for Advanced Materials and Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of research and development, whether the goal is a novel therapeutic agent or a high-performance material. Methyl 2,4-dicyanobenzoate, a seemingly simple aromatic compound, presents a unique and underexplored platform for the synthesis of a diverse array of derivatives with significant potential. The strategic placement of two nitrile groups and a methyl ester on the benzene ring offers a rich tapestry of chemical reactivity, allowing for the construction of complex heterocyclic systems and coordination complexes. This guide provides a comparative analysis of the derivatives of this compound, with a focus on their synthesis, properties, and performance in key applications, supported by experimental insights.

The Strategic Advantage of the 2,4-Dicyano Substitution Pattern

The 1,2-dicyanobenzene (phthalonitrile) scaffold is well-established as a precursor to phthalocyanines, a class of macrocyclic compounds with extensive applications. However, the isomeric 2,4-dicyano arrangement of this compound offers distinct synthetic possibilities. The two nitrile groups, activated by the electron-withdrawing methyl ester, are susceptible to a variety of cyclization reactions, leading to the formation of a range of heterocyclic structures. Furthermore, the presence of the methyl ester provides an additional site for modification, allowing for the fine-tuning of the molecule's physicochemical properties.

This guide will explore two primary classes of this compound derivatives:

  • Phthalocyanine Analogs and Coordination Complexes: Leveraging the dicyano functionality for the synthesis of novel macrocycles and metal complexes with unique photophysical and electronic properties.

  • Bioactive Heterocyclic Scaffolds: Utilizing the reactivity of the nitrile groups to construct fused heterocyclic systems with potential applications as enzyme inhibitors and other therapeutic agents.

Phthalocyanine Analogs and Coordination Complexes: A New Frontier

Phthalonitriles are the building blocks for phthalocyanines, which are renowned for their intense color, thermal stability, and unique electronic properties. These characteristics make them valuable in applications such as dyes, catalysts, and photosensitizers in photodynamic therapy.[1][2] The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt.[3]

While the majority of research has focused on 1,2-dicyanobenzene precursors, the use of this compound derivatives as building blocks for phthalocyanine analogs is a promising area of investigation. The resulting macrocycles would possess a different symmetry and electronic distribution compared to traditional phthalocyanines, potentially leading to novel photophysical properties.

Comparative Performance of Phthalonitrile-Derived Macrocycles

The biological and material properties of phthalocyanines are highly dependent on the peripheral substituents on the phthalonitrile precursor and the central metal ion.[1][4] For instance, the introduction of bulky substituents can enhance solubility, while electron-donating or -withdrawing groups can modulate the electronic properties of the macrocycle.[5]

Precursor DerivativeCentral MetalKey PropertiesPotential Applications
4-(Chalcone-substituted)phthalonitrile-Enhanced antioxidant activity (DPPH radical scavenging).[6]Antioxidant materials, bioactive coatings.
DDQ-derived PhthalonitrilesZn, Co, MnStrong cytotoxic activity against various cancer cell lines (HepG2, MCF-7).[1][2]Photosensitizers for photodynamic therapy.
Carbazole-containing PhthalonitrileZn, Co, MnAntiproliferative activity, enhanced by conjugation to silver nanoparticles.[7]Anticancer drug delivery systems.
4,5-bis(phenylethynyl)phthalonitrileCo, ZnHigh antioxidant activity and antimicrobial photodynamic therapeutic activity.[4]Antimicrobial surfaces, photosensitizers.

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Analog

The following is a general procedure for the synthesis of a zinc(II) phthalocyanine analog from a substituted phthalonitrile, which can be adapted for derivatives of this compound.

  • Reaction Setup: A mixture of the substituted phthalonitrile (4 mmol), anhydrous zinc chloride (1 mmol), and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 5 mL of quinoline is placed in a Schlenk tube.

  • Cyclotetramerization: The mixture is heated to 180-200 °C under a nitrogen atmosphere for 6-12 hours.

  • Purification: After cooling to room temperature, the dark green solid is precipitated by the addition of methanol. The crude product is collected by filtration and washed sequentially with methanol, acetone, and water.

  • Characterization: The purified phthalocyanine analog is characterized by UV-Vis, FT-IR, and NMR spectroscopy, and mass spectrometry.[1][4]

Visualizing the Synthesis Pathway

phthalocyanine_synthesis phthalonitrile This compound Derivative reaction Cyclotetramerization (Heat, N2 atm) phthalonitrile->reaction metal_salt Metal Salt (e.g., ZnCl2) metal_salt->reaction base Base (e.g., DBU) base->reaction solvent High-boiling Solvent (e.g., Quinoline) solvent->reaction purification Purification (Precipitation, Washing) reaction->purification phthalocyanine Phthalocyanine Analog characterization Characterization (Spectroscopy, MS) phthalocyanine->characterization purification->phthalocyanine

Caption: General workflow for the synthesis of phthalocyanine analogs.

Bioactive Heterocyclic Scaffolds: Targeting Enzymes with Precision

The dicyano functionality of this compound derivatives serves as a versatile entry point for the synthesis of a wide range of nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The strategic placement of the nitrile groups allows for the regioselective synthesis of fused ring systems, which can be further functionalized to optimize their interaction with biological targets.

Comparative Analysis of Enzyme Inhibitory Activity

A key application of heterocyclic compounds derived from dicyanobenzoates is in the development of enzyme inhibitors. The specific structure of the heterocyclic ring system and the nature of the substituents play a crucial role in determining the potency and selectivity of inhibition.

Heterocyclic ScaffoldTarget EnzymeKey Structural Features for ActivityReference Compound (IC50)
QuinazolinoneDipeptidyl peptidase-4 (DPP-4)Morpholino-methyl substitution at C-2.Sitagliptin (0.0236 µM)[2]
1,3-ThiazoleCholinesterases (AChE, BChE)Methoxy or trifluoromethyl substituents on the phenyl ring.Donepezil (0.0287 µM for AChE)[8]
Benzoic Acid Derivativesα-AmylaseHydroxyl group at the 2-position of the benzene ring.2,3,4-trihydroxybenzoic acid (17.30 mM)[9]
1,2,4-OxadiazolePapain-like protease (PLpro)Aryl carboxylic acid moiety.GRL0617 (EC50 = 25.2 µM)[7]

Experimental Protocol: Synthesis of a Quinazolinone Derivative

The following protocol outlines a potential route to a quinazolinone derivative from a this compound precursor, based on known synthetic methodologies for related benzonitriles.

  • Amidine Formation: this compound is reacted with an amine in the presence of a Lewis acid catalyst to form an N-substituted amidine from one of the nitrile groups.

  • Cyclization: The resulting intermediate is then reacted with an α-halo ester in the presence of a base to induce cyclization and formation of the quinazolinone ring.

  • Purification and Characterization: The product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry.[10]

Visualizing the Synthetic Logic

heterocyclic_synthesis start This compound step1 Selective Reaction at one Nitrile Group start->step1 intermediate Reactive Intermediate (e.g., Amidine) step1->intermediate step2 Cyclization with Bifunctional Reagent intermediate->step2 heterocycle Fused Heterocyclic Product step2->heterocycle evaluation Biological Evaluation (e.g., Enzyme Inhibition Assay) heterocycle->evaluation

Caption: Logical flow for the synthesis and evaluation of bioactive heterocycles.

Conclusion and Future Outlook

This compound and its derivatives represent a promising, yet underexplored, class of chemical building blocks. The unique substitution pattern of this scaffold provides a versatile platform for the synthesis of novel phthalocyanine analogs with tailored photophysical properties and for the construction of diverse heterocyclic systems with significant biological activity.

Future research in this area should focus on:

  • Systematic Synthesis and Characterization: The synthesis and thorough characterization of a library of this compound derivatives with varying substituents to establish clear structure-property relationships.

  • Exploration of Novel Phthalocyanine Analogs: Investigating the impact of the 2,4-dicyano substitution pattern on the photophysical and electronic properties of the resulting macrocycles for applications in materials science and medicine.

  • Target-Oriented Synthesis of Bioactive Heterocycles: The rational design and synthesis of heterocyclic derivatives as potent and selective inhibitors of key biological targets, guided by computational modeling and structure-activity relationship studies.

By unlocking the synthetic potential of this compound, researchers can pave the way for the development of next-generation materials and therapeutics.

References

  • Çolak, N., & Al-Sehemi, A. G. (2020). Antioxidant activity of phthalonitrile derivatives bearing different chalcone groups. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 1549-1558.
  • El-Sharkawy, M. A., & Ali, R. A. (2021).
  • Ali, R. A., & El-Sharkawy, M. A. (2021).
  • Goncag, S., & Bayır, Z. A. (2021). New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications. Dalton Transactions, 50(25), 8823-8835.
  • Goncag, S., & Bayır, Z. A. (2021). New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications. Dalton Transactions, 50(25), 8823-8835.
  • Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)
  • Li, Y., et al. (2022).
  • Lukyanov, P. A., & Lukyanova, E. A. (2014). Synthesis of Substituted Phthalocyanines. ARKIVOC, 2010(1), 136-208.
  • O'Brien, M. E., et al. (2018). Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. Journal of Chemical Reviews, 1(1), 1-20.
  • Tsolaki, E., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25, 267-279.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2021). Pharmaceutical Chemistry Journal.
  • Formation of phthalonitrile derivative 5 and novel phthalocyanine 6. (n.d.).
  • Synthesis of nickel(II)-containing meso-edited phthalocyanine derivatives. (2020).
  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2014). Molecules.
  • Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)
  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Recent Developments in Synthesize, Properties, Characterization, and Application of Phthalocyanine and Metal Phthalocyanine. (2021). Journal of Chemical Reviews.
  • Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD)
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus Chimie.

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A Comparative Guide to the Synthesis of Methyl 2,4-dicyanobenzoate: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Methyl 2,4-dicyanobenzoate, a key building block, presents a unique synthetic challenge. This guide provides an in-depth comparison of two distinct synthetic pathways to this target molecule: a traditional route leveraging the classic Sandmeyer reaction and a modern approach utilizing palladium-catalyzed cyanation. This analysis, grounded in established chemical principles, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, balancing factors such as efficiency, safety, and scalability.

Introduction to the Synthetic Challenge

This compound is a valuable intermediate due to its two reactive nitrile groups and an ester functionality, making it a versatile precursor for the synthesis of more complex molecules, including phthalocyanines, dyes, and pharmacologically active compounds. The challenge in its synthesis lies in the selective and efficient introduction of two cyano groups onto the benzene ring without compromising the methyl ester. This guide will dissect two plausible, yet fundamentally different, synthetic strategies to achieve this transformation.

Route A: The Traditional Pathway via Double Sandmeyer Reaction

This classical approach relies on the well-established Sandmeyer reaction, a stalwart of aromatic chemistry for converting amino groups into a variety of functionalities, including nitriles.[1][2][3] The synthesis commences with the commercially available 2,4-diaminobenzoic acid.

Overall Synthetic Scheme (Route A)

Traditional Route A 2,4-Diaminobenzoic Acid B Bis(diazonium) Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5 °C   C 2,4-Dicyanobenzoic Acid B->C  CuCN, KCN   D This compound C->D  CH₃OH, H₂SO₄ (cat.)    Reflux  

Caption: Traditional synthesis of this compound via a double Sandmeyer reaction.

Mechanistic Considerations and Rationale

The core of this route is the transformation of the two amino groups of 2,4-diaminobenzoic acid into diazonium salts, which are then displaced by cyanide ions in a copper-catalyzed reaction.[1] The initial diazotization is a standard procedure, but the subsequent double Sandmeyer reaction requires careful control of conditions to achieve high yields. The final step is a classic Fischer esterification to obtain the desired methyl ester.[4][5][6]

Experimental Protocols

Step 1: Synthesis of 2,4-Dicyanobenzoic Acid (via Double Sandmeyer Reaction)

  • Materials: 2,4-Diaminobenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), Ice.

  • Procedure:

    • Suspend 2,4-diaminobenzoic acid in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the bis(diazonium) salt.

    • In a separate flask, prepare a solution of CuCN and KCN in water. Cool this solution in an ice bath.

    • Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

    • Cool the mixture and acidify to precipitate the crude 2,4-dicyanobenzoic acid.

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol).

Step 2: Esterification to this compound

  • Materials: 2,4-Dicyanobenzoic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Dissolve 2,4-dicyanobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain pure this compound.

Route B: A Modern Approach via Palladium-Catalyzed Cyanation

This contemporary route utilizes the power of transition-metal catalysis, specifically a palladium-catalyzed double cyanation of a dihalo-aromatic precursor.[7][8][9][10][11] This approach offers potential advantages in terms of functional group tolerance and milder reaction conditions compared to the Sandmeyer reaction.

Overall Synthetic Scheme (Route B)

Modern Route E 2,4-Dibromobenzoic Acid F Methyl 2,4-dibromobenzoate E->F  CH₃OH, H₂SO₄ (cat.)    Reflux   G This compound F->G  Zn(CN)₂, Pd catalyst, Ligand    Solvent, Heat  

Caption: Modern synthesis of this compound via palladium-catalyzed cyanation.

Mechanistic Considerations and Rationale

The synthesis begins with the readily preparable 2,4-dibromobenzoic acid, which is first esterified to its methyl ester. The key transformation is the subsequent double palladium-catalyzed cyanation. This reaction typically involves a Pd(0) catalyst that undergoes oxidative addition to the aryl-bromide bonds, followed by transmetalation with a cyanide source (like zinc cyanide) and reductive elimination to form the C-CN bond and regenerate the catalyst.[9]

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dibromobenzoate

  • Materials: 2,4-Dibromobenzoic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • This step follows a standard Fischer esterification protocol, similar to Step 2 of Route A. Dissolve 2,4-dibromobenzoic acid in excess methanol with a catalytic amount of sulfuric acid and reflux until the reaction is complete.

    • The workup procedure is also analogous, involving neutralization, extraction, and drying to yield Methyl 2,4-dibromobenzoate.

Step 2: Palladium-Catalyzed Double Cyanation

  • Materials: Methyl 2,4-dibromobenzoate, Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF or DMAc).

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Methyl 2,4-dibromobenzoate, zinc cyanide, the palladium catalyst, and the ligand.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with aqueous ammonia or EDTA solution to remove residual metals, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford this compound.

Performance Comparison: A Head-to-Head Analysis

FeatureRoute A: Double Sandmeyer ReactionRoute B: Palladium-Catalyzed Cyanation
Starting Materials 2,4-Diaminobenzoic acid (commercially available).2,4-Dibromobenzoic acid (synthesizable from 2,4-diaminotoluene).[11]
Reagent Toxicity Highly toxic KCN/CuCN. Diazonium salts can be explosive if isolated.Toxic cyanide source (Zn(CN)₂ is less acutely toxic than KCN). Palladium catalysts and ligands can be toxic.
Reaction Conditions Cryogenic temperatures (0-5 °C) for diazotization. Moderate heating for cyanation.Elevated temperatures (80-120 °C). Requires inert atmosphere.
Yield & Purity Yields can be variable and are often moderate due to side reactions. Purification can be challenging.Generally higher yields and cleaner reactions are expected.
Scalability Diazonium salt intermediates pose a safety risk on a larger scale.More amenable to scale-up with appropriate engineering controls.
Cost Relatively inexpensive starting materials and reagents.Palladium catalysts and specialized ligands can be expensive.
Environmental Impact Generates copper and cyanide waste streams that require careful disposal.Generates metal and cyanide waste, though often in smaller quantities.

Expected Experimental Data

This compound

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.0 (C=O), 136.0, 135.5, 133.0, 132.5, 118.0, 116.0, 115.5, 114.0, 53.0 (OCH₃). (Note: Predicted chemical shifts based on similar structures).[12]

  • IR (KBr, cm⁻¹): ~2230 (C≡N), ~1730 (C=O, ester), ~1600, 1480 (C=C, aromatic).[13]

Conclusion and Future Outlook

Both the traditional Sandmeyer route and the modern palladium-catalyzed approach offer viable pathways to this compound. The choice of route will ultimately depend on the specific requirements of the researcher and their laboratory setting.

  • Route A (Sandmeyer) is a cost-effective option that utilizes classical, well-understood reactions. However, it is hampered by the use of highly toxic reagents and potential safety concerns associated with diazonium salts, especially at a larger scale. Yields can also be inconsistent.

  • Route B (Palladium-Catalyzed) represents a more elegant and often higher-yielding approach. It offers greater control and is generally safer for scale-up. The primary drawback is the cost of the catalyst and ligands, although ongoing research continues to develop more economical and efficient catalytic systems.[9]

For academic research and small-scale synthesis, the Sandmeyer route may be a practical choice. However, for industrial applications and process development, the palladium-catalyzed cyanation is likely the superior option due to its reliability, scalability, and potentially cleaner reaction profile. As the field of catalysis continues to advance, it is expected that even more efficient and greener methods for the synthesis of such valuable dinitriles will emerge.

References

  • Carneiro, P. F. et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 6(8). Available at: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]

  • Esterification of Benzoic Acid to Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Available at: [Link]

  • Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232. Available at: [Link]

  • Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10035–10039. Available at: [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. Available at: [Link]

  • CN105418442A - Synthesis method of 2,4-diaminobenzoic acid. (2016). Google Patents.
  • US7595417B2 - Cyanation of aromatic halides. (2009). Google Patents.
  • 2,4-Dibromobenzoic Acid. (2024). ChemBK. Available at: [Link]

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  • Arylamines, Reactions of. (2024, July 30). Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized "Methyl 2,4-dicyanobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a matter of trivial concern; it is the bedrock upon which the reliability and reproducibility of subsequent experimental work are built. This is particularly true for highly functionalized molecules like Methyl 2,4-dicyanobenzoate, a versatile building block in the synthesis of complex organic scaffolds. Its dual nitrile functionalities and ester group offer multiple avenues for chemical elaboration, but also introduce a corresponding complexity in its synthesis and purification.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind method selection, the potential impurities that can arise during synthesis, and how to interpret the data to gain a comprehensive understanding of your material's quality. We will also explore alternative compounds and the analytical strategies pertinent to them, offering a broader perspective on purity analysis in this chemical space.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins with an understanding of the synthetic route employed. While numerous specific pathways can be envisioned, the synthesis of this compound likely involves two key transformations: the introduction of the cyano groups onto a benzene ring and the esterification of a carboxylic acid.

One common strategy for the introduction of nitrile groups is the Sandmeyer reaction , which converts an aryl diazonium salt, derived from an aniline, into a nitrile using a copper(I) cyanide catalyst.[1][2] Alternatively, the Rosenmund-von Braun reaction allows for the direct conversion of an aryl halide to a nitrile, also with a copper cyanide reagent.[1][3] The final step would typically be the esterification of the corresponding 2,4-dicyanobenzoic acid with methanol, often under acidic conditions.[4][5]

This synthetic context allows us to predict a landscape of potential impurities:

  • Starting Materials: Unreacted 2,4-dicyanobenzoic acid or the precursor to the dicyano-functionalized ring (e.g., an amino- or halo-substituted benzoic acid or methyl benzoate).

  • Isomeric Impurities: Incomplete or side reactions during the introduction of the cyano groups can lead to the formation of positional isomers, such as Methyl 3,4-dicyanobenzoate or Methyl 2,5-dicyanobenzoate.

  • By-products of Nitrile Formation: The Sandmeyer reaction, for instance, can generate small amounts of deamination products where the diazonium group is replaced by a hydrogen atom, or bis-arylated by-products.[6]

  • By-products of Esterification: Incomplete esterification will leave residual carboxylic acid. Side reactions, though less common under standard conditions, could include ether formation from the methanol solvent.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., methanol, ethyl acetate, toluene) and any residual catalysts or reagents.

The following diagram illustrates a plausible synthetic workflow and the points at which impurities can be introduced.

Synthesis_Workflow A Precursor (e.g., 2-amino-4-cyanobenzoic acid) B Diazotization A->B C Sandmeyer Reaction (CuCN) B->C I1 Incomplete Diazotization B->I1 D 2,4-Dicyanobenzoic Acid C->D I2 Side reactions (e.g., deamination) C->I2 E Esterification (Methanol, Acid Catalyst) D->E I3 Unreacted Starting Material D->I3 F This compound (Crude) E->F I4 Incomplete Esterification E->I4 G Purification (e.g., Recrystallization, Chromatography) F->G H Pure this compound G->H I5 Residual Solvents/Reagents G->I5

Caption: Plausible synthetic workflow for this compound and potential impurity introduction points.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a thorough characterization. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation of by-products, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural verification and detection of functional group impurities.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly with UV detection, is the cornerstone for determining the purity of this compound and quantifying its impurities. The aromatic nature and conjugated system of the molecule make it an excellent candidate for UV detection.

Rationale for Method Design: A reversed-phase C18 column is the logical first choice for separating the non-polar to moderately polar analytes expected. A gradient elution with a mobile phase consisting of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to ensure good peak shape) will provide the necessary resolving power to separate the target compound from its closely related impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times and UV spectra of any impurity peaks can provide clues to their identity, especially when compared against potential impurities.

HPLC_Workflow A Sample Preparation (Dissolve in Acetonitrile) B Injection into HPLC A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (254 nm) C->D E Data Analysis (Peak Integration, Purity Calculation) D->E

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles and Unknowns

GC-MS is an invaluable tool for identifying volatile impurities such as residual solvents and for providing structural information on thermally stable by-products. The mass spectrum provides a molecular fingerprint that can be used to identify compounds by comparison to spectral libraries or through interpretation of fragmentation patterns.

Rationale for Method Design: A standard non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of organic molecules. Electron ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of the components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for tentative identification. The fragmentation pattern can also be manually interpreted to deduce the structure of unknown impurities. For esters like this compound, characteristic fragments would include the loss of the methoxy group (-OCH3) and the ester group (-COOCH3).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy (¹H and ¹³C) provides unambiguous structural confirmation of the desired product and can reveal the presence of impurities, particularly isomers.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The splitting patterns and chemical shifts of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring, making it a powerful tool for distinguishing between isomers.

¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the nitrile carbons and the carbonyl carbon are particularly diagnostic.

Predicted Spectral Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~8.2-8.5m3H
Methyl-H~4.0s3H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl (C=O)~164
Aromatic C-CN~115-120
Aromatic C-H~130-135
Aromatic C-CO~130-135
Nitrile (C≡N)~115-120
Methyl (CH₃)~53

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Data Interpretation: Compare the obtained spectra with the predicted spectra. The presence of extra peaks indicates impurities. The integration of the ¹H NMR signals can be used for a rough quantification of impurities if their structures are known.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique to confirm the presence of the key functional groups in the molecule.

Characteristic Absorptions for this compound:

  • C≡N stretch (nitrile): A sharp, strong absorption around 2230 cm⁻¹.[7]

  • C=O stretch (ester): A strong absorption around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Absorptions in the 1250-1000 cm⁻¹ region.

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The presence of all the characteristic peaks confirms the desired functional groups. The absence of a broad O-H stretch around 3300-2500 cm⁻¹ would indicate the absence of significant amounts of the starting carboxylic acid impurity.

Comparison of Analytical Techniques

Technique Primary Use Strengths Limitations
HPLC-UV Quantitative purity and impurity profilingHigh precision and accuracy, excellent for non-volatile compounds, widely available.Requires reference standards for absolute quantification of impurities, may not detect all impurities if they lack a UV chromophore.
GC-MS Identification of volatile impurities and by-productsHigh sensitivity and specificity, provides structural information, excellent for library matching.Not suitable for non-volatile or thermally labile compounds, quantification can be less precise than HPLC.
NMR Definitive structural confirmation, isomer identificationProvides detailed structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, can be complex to interpret for mixtures.
FTIR Rapid functional group analysisFast, simple, non-destructive.Provides limited structural information, not suitable for quantification of minor components.

Alternatives to this compound and Their Purity Analysis

In applications such as the synthesis of high-performance polymers and phthalocyanine dyes, other dicyano-substituted aromatic compounds can be used as alternatives to this compound. A prominent class of such alternatives are phthalonitrile derivatives .[8][9] Phthalonitriles, which are 1,2-dicyanobenzene derivatives, are key precursors to phthalocyanine pigments and high-temperature resistant polymers.[10][11]

For example, 4,5-dicyanophthalic acid dimethyl ester is a closely related alternative. Its synthesis and purity analysis would follow similar principles to those of this compound. The key difference in its analysis would be the expected spectroscopic data due to the different substitution pattern.

Purity Analysis of Phthalonitrile Derivatives:

The purity analysis of phthalonitrile derivatives relies on the same suite of analytical techniques:

  • HPLC-UV: This remains the primary method for quantitative purity assessment. The chromatographic conditions would be similar, but the gradient profile might need to be adjusted to achieve optimal separation of the specific isomers and by-products.

  • GC-MS: This is crucial for identifying any residual solvents and volatile impurities from the synthesis, which often involves high-boiling point solvents.

  • NMR and FTIR: These are used for structural confirmation, with the characteristic nitrile peak in the FTIR spectrum and the specific aromatic proton and carbon signals in the NMR spectra being key identifiers.

The choice between this compound and a phthalonitrile derivative will depend on the desired final product and the specific synthetic strategy. However, the principles of purity analysis remain consistent: a multi-technique, orthogonal approach is necessary to ensure the quality and reliability of these critical chemical building blocks.

Conclusion

The purity analysis of synthesized this compound is a critical step in ensuring the success of subsequent research and development activities. A thorough understanding of the potential impurities arising from the synthetic route, coupled with the judicious application of a suite of orthogonal analytical techniques, is paramount. HPLC provides the quantitative backbone for purity assessment, while GC-MS offers invaluable insights into volatile and unknown impurities. NMR and FTIR serve as essential tools for definitive structural confirmation. By employing these techniques in a complementary fashion, researchers can be confident in the quality of their synthesized material, thereby ensuring the integrity of their scientific endeavors.

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A Researcher's Guide to the Spectroscopic Comparison of Methyl 2,4-dicyanobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of molecular intermediates are paramount. Methyl 2,4-dicyanobenzoate stands as a valuable building block, and understanding its structural evolution from its precursors is key to ensuring synthetic success and purity. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, 2,4-dicyanobenzoic acid and 2,4-diaminobenzoic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the functional group transformations that define this synthetic pathway.

The Synthetic Pathway: From Amines to a Dicyano Ester

The synthesis of this compound is a multi-step process that showcases fundamental organic transformations. A logical synthetic route begins with 2,4-diaminobenzoic acid. The two primary amino groups (-NH₂) are converted into nitrile groups (-C≡N) via the Sandmeyer reaction, a cornerstone of aromatic chemistry for replacing diazonium salts.[1][2] This reaction typically involves diazotization of the amino groups with nitrous acid, followed by treatment with a copper(I) cyanide catalyst.[3][4] The resulting intermediate, 2,4-dicyanobenzoic acid, possesses the desired nitrile functionalities but retains a carboxylic acid group (-COOH). The final step is a Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield the target molecule, this compound.[5][6] This sequence provides a clear and instructive progression of functional group changes, ideal for spectroscopic monitoring.

G A 2,4-Diaminobenzoic Acid B 2,4-Dicyanobenzoic Acid A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCN) C This compound B->C  Fischer Esterification (CH₃OH, H⁺)

Caption: Synthetic pathway from 2,4-diaminobenzoic acid to this compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the target compound and its precursors. This data provides a quantitative basis for the detailed analysis that follows.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
2,4-Diaminobenzoic acid ~7.4 (d), ~6.2 (dd), ~6.0 (d) (Aromatic H); ~5.5 (br s, NH₂); ~10-12 (br s, COOH)~170 (C=O); ~152 (C-NH₂); ~133, ~115, ~105, ~102 (Aromatic C)3400-3200 (N-H stretch); 3300-2500 (O-H stretch); ~1680 (C=O stretch); ~1620 (N-H bend)152.15 [M]⁺[7]
2,4-Dicyanobenzoic acid ~8.4 (d), ~8.2 (dd), ~8.0 (d) (Aromatic H); ~13-14 (br s, COOH)~166 (C=O); ~135, ~133, ~131, ~118, ~115 (Aromatic C & C-CN); ~117, ~115 (C≡N)3300-2500 (O-H stretch); ~2230 (C≡N stretch); ~1710 (C=O stretch)173.13 [M]⁺
This compound ~8.3 (d), ~8.1 (dd), ~7.9 (d) (Aromatic H); ~4.0 (s, OCH₃)~164 (C=O); ~136, ~134, ~132, ~119, ~116 (Aromatic C & C-CN); ~116, ~114 (C≡N); ~53 (OCH₃)~3050 (Aromatic C-H); ~2960 (Aliphatic C-H); ~2235 (C≡N stretch); ~1730 (C=O stretch); ~1280 (C-O stretch)187.16 [M]⁺[8]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. IR frequencies are characteristic ranges.

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy: A Proton's Journey

The ¹H NMR spectrum provides a clear narrative of the synthetic transformations.

  • 2,4-Diaminobenzoic acid: The spectrum is characterized by upfield aromatic signals due to the strong electron-donating effect of the two amino groups. These groups increase the electron density on the aromatic ring, shielding the protons. Broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are also expected, which are typically exchangeable with D₂O.

  • 2,4-Dicyanobenzoic acid: The conversion of amino groups to electron-withdrawing nitrile groups dramatically deshields the aromatic protons, causing a significant downfield shift of their signals. The disappearance of the -NH₂ signals and the persistence of the carboxylic acid proton signal (often shifted further downfield) confirm the success of the Sandmeyer reaction.

  • This compound: The final esterification step is confirmed by two key changes: the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet at approximately 4.0 ppm, characteristic of the methyl ester (-OCH₃) protons. The aromatic proton signals remain in the downfield region, with slight shifts due to the change from -COOH to -COOCH₃.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements the proton data by providing a detailed view of the carbon framework.

  • 2,4-Diaminobenzoic acid: The spectrum shows a carbonyl carbon signal around 170 ppm. The carbons attached to the amino groups (C-NH₂) are significantly shielded and appear upfield in the aromatic region.[9]

  • 2,4-Dicyanobenzoic acid: The appearance of two new signals in the 115-120 ppm range is a definitive indicator of the nitrile carbons (-C≡N). The aromatic carbons shift in response to the change from electron-donating to electron-withdrawing substituents. The carboxyl carbon signal remains present.

  • This compound: The most telling change is the appearance of a new signal around 53 ppm, corresponding to the methyl carbon (-OCH₃) of the ester group. The carbonyl carbon of the ester typically appears slightly upfield (around 164 ppm) compared to the carboxylic acid. The nitrile and aromatic carbon signals remain, confirming the integrity of the rest of the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy is exceptionally powerful for identifying the presence and absence of key functional groups.

  • 2,4-Diaminobenzoic acid: The spectrum is dominated by broad N-H stretching bands in the 3400-3200 cm⁻¹ region and a very broad O-H stretch from the carboxylic acid overlapping in the 3300-2500 cm⁻¹ range. A C=O stretch is also present around 1680 cm⁻¹.[10]

  • 2,4-Dicyanobenzoic acid: A sharp, intense absorption band appears around 2230 cm⁻¹, which is the hallmark of the nitrile group (C≡N). The broad N-H stretching bands have vanished, providing strong evidence for the conversion of the amino groups. The broad O-H and the C=O stretches of the carboxylic acid are still present.

  • This compound: The very broad O-H band disappears completely, and the C=O stretching frequency shifts to a higher wavenumber (around 1730 cm⁻¹), which is characteristic of an ester. A new, strong C-O stretching band appears around 1280 cm⁻¹. The sharp C≡N peak remains, confirming the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of each compound, offering definitive proof of each transformation.

  • 2,4-Diaminobenzoic acid: The molecular ion peak [M]⁺ is observed at m/z 152.[7]

  • 2,4-Dicyanobenzoic acid: The molecular ion peak shifts to m/z 173, corresponding to the replacement of two -NH₂ groups (2 x 16 amu) with two -C≡N groups (2 x 26 amu) and the net loss of H₂.

  • This compound: The final esterification adds a CH₂ group (14 amu), resulting in a molecular ion peak at m/z 187. This sequential increase in molecular weight provides unambiguous confirmation of the synthetic route.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the sample in the instrument and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern for additional structural information.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Weigh Compound B Dissolve in Appropriate Solvent C NMR (¹H, ¹³C) B->C D FT-IR B->D E Mass Spectrometry B->E F Correlate Spectra C->F D->F E->F G Confirm Structure F->G

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic journey from 2,4-diaminobenzoic acid to this compound provides a compelling illustration of the power of modern analytical techniques in synthetic chemistry. Each method—NMR, IR, and MS—offers a unique and complementary perspective, allowing for the unambiguous confirmation of each chemical transformation. The distinct changes in chemical shifts, vibrational frequencies, and molecular weights serve as self-validating checkpoints, ensuring the identity and purity of the final product. For researchers in drug development and materials science, a thorough understanding of these spectroscopic correlations is not merely academic; it is a fundamental pillar of rigorous and reproducible science.

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A Researcher's Guide to Unlocking the Therapeutic Potential of Methyl 2,4-dicyanobenzoate Derivatives: A Comparative Screening Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dicyanobenzoate Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to generate libraries of biologically active compounds is a cornerstone of drug discovery. Methyl 2,4-dicyanobenzoate presents such a scaffold. Its aromatic core, decorated with reactive cyano and ester functionalities, offers a versatile platform for synthetic elaboration. While this specific parent molecule is a known synthetic intermediate, the broader class of dicyanobenzene-containing molecules has been implicated in a range of biological activities, from modulating critical cellular signaling pathways to acting as photosensitizing agents.[1][2]

This guide provides a comprehensive framework for the systematic biological activity screening of novel this compound derivatives. We move beyond simple protocol recitation to explain the causality behind our proposed screening cascade, ensuring that each experimental step is a self-validating system. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, logic-driven approach to identify and characterize the therapeutic potential of this promising class of compounds. We will compare their performance with established alternatives, supported by illustrative experimental data and detailed workflows.

A Tiered Approach to Biological Activity Screening

A successful screening campaign must be both comprehensive and resource-efficient. A tiered or hierarchical approach is the most logical strategy. It begins with broad, cost-effective primary assays to identify "hits" and then progresses to more complex, target-specific secondary assays to characterize their mechanism of action.

G cluster_0 Tier 1: Primary Screening (Broad-Spectrum) cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Lead Optimization primary_cytotoxicity General Cytotoxicity Screening (e.g., XTT Assay) enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Panels) primary_cytotoxicity->enzyme_inhibition If cytotoxic hits found receptor_binding Receptor Binding/Activation (e.g., AhR Ligand Assay) primary_cytotoxicity->receptor_binding Based on structural alerts pdt_assay Photosensitizer Potential (ROS Generation Assay) primary_cytotoxicity->pdt_assay If photo-activity suspected primary_antimicrobial Antimicrobial Activity (e.g., Kirby-Bauer Test) lead_opt Lead Compound Identification primary_antimicrobial->lead_opt If potent antimicrobial hits found enzyme_inhibition->lead_opt receptor_binding->lead_opt pdt_assay->lead_opt library Library of this compound Derivatives (DCB-1, DCB-2, etc.) library->primary_cytotoxicity library->primary_antimicrobial G cluster_cell Mitochondrion of Viable Cell Mito_Dehydrogenase Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Formazan (Orange, Water-Soluble) Mito_Dehydrogenase->Formazan Produces XTT XTT (Yellow, Water-Soluble) XTT->Mito_Dehydrogenase Reduced by Spectro Measure Absorbance (~475 nm) Formazan->Spectro

Caption: Mechanism of the XTT cell viability assay.

Comparative Data: Cytotoxicity Screening (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of a compound required to inhibit a biological process (in this case, cell proliferation) by 50%. A lower IC₅₀ indicates higher potency. Here, we present illustrative data for three hypothetical derivatives (DCB-1, DCB-2, DCB-3) compared against Doxorubicin, a standard chemotherapy agent, across three human cancer cell lines.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
DCB-1 8.512.310.1
DCB-2 > 100> 100> 100
DCB-3 45.268.955.7
Doxorubicin 0.90.50.7
  • Interpretation: In this hypothetical dataset, DCB-1 shows moderate and relatively consistent cytotoxic activity across the tested cell lines, making it a "hit" for further investigation as a potential anticancer agent. DCB-2 is largely non-cytotoxic at the tested concentrations, suggesting it might be suitable for applications where cell viability is desired (e.g., as an antimicrobial or enzyme modulator in a host). DCB-3 shows weak cytotoxicity.

Antimicrobial Susceptibility Testing

Many aromatic heterocyclic compounds exhibit antimicrobial properties. [3][4]The Kirby-Bauer disk diffusion test is a standardized, qualitative method perfect for primary screening. [5][6]It determines the sensitivity or resistance of bacteria to various antimicrobial compounds. [5]A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a target microorganism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth—the "zone of inhibition"—will form around the disk. [7][8] Comparative Data: Antimicrobial Screening (Zone of Inhibition)

Compound (10 µ g/disk )Staphylococcus aureus (Gram+) Zone of Inhibition (mm)Escherichia coli (Gram-) Zone of Inhibition (mm)
DCB-1 8 (Resistant)7 (Resistant)
DCB-2 22 (Susceptible)10 (Resistant)
DCB-3 16 (Intermediate)9 (Resistant)
Ciprofloxacin 25 (Susceptible)30 (Susceptible)
DMSO (Vehicle) 6 (No Inhibition)6 (No Inhibition)
  • Interpretation: This data suggests DCB-2 has potent activity specifically against the Gram-positive bacterium S. aureus, making it a hit for further antimicrobial drug development. The lack of activity against Gram-negative E. coli is common, often due to differences in the bacterial cell wall structure.

Tier 2: Secondary Screening – Unveiling the Mechanism

Hits from the primary screen warrant a deeper investigation to understand their mechanism of action (MOA). The choice of secondary assays should be guided by the primary results and any structural similarities to known bioactive molecules.

Aryl Hydrocarbon Receptor (AhR) Activation

The dicyanobenzene core is a polycyclic aromatic structure. Such molecules are known to be potential ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a key role in regulating genes involved in metabolism, immunity, and cellular differentiation. [1][9]Both toxic environmental pollutants (like dioxin) and beneficial natural compounds can activate AhR, leading to vastly different downstream effects. [10][11]Therefore, determining if our derivatives interact with AhR is crucial.

Mechanism of Action: Upon binding a ligand in the cytoplasm, AhR dissociates from its chaperone proteins, translocates to the nucleus, and dimerizes with the ARNT protein. [1]This complex then binds to specific DNA sequences (Xenobiotic Response Elements), altering the transcription of target genes like CYP1A1.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR + Chaperones) Activated_AhR Activated AhR AhR_complex->Activated_AhR Chaperones dissociate Ligand DCB Derivative (Ligand) Ligand->AhR_complex Binds to ARNT ARNT Activated_AhR->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Dimer DNA DNA (XRE Sequence) AhR_ARNT->DNA Binds to ARNT->AhR_ARNT Transcription Gene Transcription (e.g., CYP1A1) DNA->Transcription Initiates

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

  • Screening Assay: A cell-based reporter assay can be used. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. An increase in luciferase activity upon treatment with a DCB derivative indicates AhR activation.

Potential as a Photodynamic Therapy (PDT) Agent

Photodynamic therapy is a cancer treatment modality that uses a non-toxic photosensitizing agent, which, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) that kill cancer cells. [12][13]Certain aromatic compounds can function as photosensitizers. [14]Given the cytotoxicity of DCB-1, investigating its potential as a PDT agent is a logical next step.

  • Screening Assay: The generation of intracellular ROS can be measured using fluorescent probes like DCFDA. Cells are treated with the DCB derivative, and then a portion of the cells are exposed to light. A significant increase in fluorescence only in the light-exposed cells indicates photosensitizing activity.

Comparative Data: Secondary Screening

Compound (10 µM)AhR Activation (Fold Change vs. Vehicle)Photosensitizing Activity (ROS Fold Change, +Light vs. -Light)
DCB-1 1.2 (Negligible)8.9 (Strong)
DCB-2 4.5 (Moderate)1.1 (Negligible)
TCDD (AhR Control) 25.0 (Strong)N/A
ALA (PDT Control) N/A12.5 (Strong)
  • Interpretation: This data refines our understanding. The cytotoxicity of DCB-1 is likely not mediated by AhR but could be due to its strong photosensitizing properties, making it a candidate for PDT. In contrast, DCB-2 , the antimicrobial hit, also shows moderate AhR activation. This dual activity is intriguing and requires further study to determine if the AhR interaction is related to its antimicrobial effect or represents a separate host-interaction profile.

Experimental Protocols

Protocol 1: XTT Cell Viability Assay

Rationale: This protocol provides a quantitative measure of cell viability, proliferation, and cytotoxicity by assessing mitochondrial metabolic activity. [15]

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DCB derivatives and control compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and electron-coupling reagent).

  • Assay Reaction: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The water-soluble formazan product will form during this time. 7. Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of >600 nm should also be measured and subtracted to reduce background noise.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine IC₅₀ values.

Protocol 2: Kirby-Bauer Disk Diffusion Test

Rationale: This standard method provides a rapid, qualitative assessment of a compound's ability to inhibit microbial growth. [16]

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile blank paper disks (6 mm diameter) onto the agar surface. Pipette a defined amount (e.g., 10 µL) of each DCB derivative solution (at a known concentration, e.g., 1 mg/mL) onto a corresponding disk. Also, apply control disks (e.g., Ciprofloxacin and a vehicle control).

  • Incubation: Incubate the plates, inverted, at 35-37°C for 16-24 hours.

  • Data Acquisition: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: Compare the zone diameters to standardized charts (e.g., from CLSI guidelines) to classify the organism as susceptible, intermediate, or resistant to the tested compound. [5]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for evaluating the biological activities of novel this compound derivatives. By employing a combination of broad and targeted assays, we can efficiently identify promising lead compounds and gain initial insights into their mechanisms of action.

Our illustrative results highlight how this approach can deconstruct complex biological activity. We identified:

  • DCB-1 as a potential photodynamic therapy agent due to its light-dependent cytotoxicity.

  • DCB-2 as a selective Gram-positive antimicrobial with a secondary activity as an AhR modulator.

These initial findings pave the way for more advanced studies. Future work on these hypothetical hits would include quantitative antimicrobial assays (e.g., determining Minimum Inhibitory Concentration), investigating the specific downstream effects of AhR activation by DCB-2, and conducting in vivo efficacy and toxicity studies. The versatility of the this compound scaffold, combined with this rigorous screening cascade, presents a powerful engine for discovering next-generation therapeutics.

References

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  • Aryl hydrocarbon receptor. Wikipedia. [Link]

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A Comparative Guide to the Synthesis of Methyl 2,4-Dicyanobenzoate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. Methyl 2,4-dicyanobenzoate, a versatile building block, presents unique synthetic challenges. This guide provides an in-depth, objective comparison of plausible synthetic routes to this molecule, focusing on a cost-benefit analysis of each method. The information presented herein is synthesized from established chemical principles and analogous reactions reported in the scientific literature, offering a practical framework for laboratory-scale synthesis.

Introduction to this compound

This compound is an aromatic compound featuring a methyl ester and two nitrile functional groups. This substitution pattern makes it a valuable precursor for the synthesis of a variety of complex molecules, including pharmaceuticals, dyes, and polymers. The electron-withdrawing nature of the cyano groups and the ester functionality allows for diverse chemical transformations. However, the direct synthesis of this molecule is not widely documented, necessitating a critical evaluation of potential synthetic strategies. This guide will compare two primary, plausible routes: a double Sandmeyer reaction starting from 2,4-diaminobenzoic acid and a nucleophilic substitution pathway using a di-halogenated precursor.

Method 1: The Double Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide or pseudohalide, such as a nitrile, via a diazonium salt intermediate.[1][2] A double Sandmeyer reaction on a di-amino precursor is a logical, albeit challenging, approach to this compound.

Overall Synthetic Workflow

A 2,4-Diaminobenzoic Acid B Methyl 2,4-Diaminobenzoate A->B Esterification (Methanol, Acid Catalyst) C Bis(diazonium) Salt Intermediate B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Cyanation (CuCN)

Caption: Proposed synthesis of this compound via a double Sandmeyer reaction.

Experimental Protocols

Step 1: Esterification of 2,4-Diaminobenzoic Acid

The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard Fischer esterification.

  • Protocol:

    • Suspend 2,4-diaminobenzoic acid (1 equivalent) in methanol (10-20 volumes).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,4-diaminobenzoate.

Step 2: Double Diazotization and Sandmeyer Cyanation

This is the critical and most challenging step, requiring careful temperature control.

  • Protocol:

    • Dissolve Methyl 2,4-diaminobenzoate (1 equivalent) in a solution of aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (2.2 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the bis(diazonium) salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (2.5 equivalents) and sodium cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing for the evolution of nitrogen gas.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to drive the reaction to completion.

    • Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and purify by column chromatography.

Cost-Benefit Analysis of the Double Sandmeyer Route
ParameterAnalysis
Starting Materials Cost 2,4-Diaminobenzoic acid is a commercially available, though moderately expensive, starting material.[3][4]
Reagent Cost & Availability Standard laboratory reagents like methanol, sulfuric acid, sodium nitrite, and copper(I) cyanide are readily available and relatively inexpensive.
Yield & Purity The esterification step generally proceeds with high yield. However, the double Sandmeyer reaction can be problematic, with potential for side reactions and lower yields, especially on a larger scale. Purification of the final product can be challenging.
Scalability Scaling up diazotization reactions can be hazardous due to the unstable nature of diazonium salts and the exothermic nature of the reaction. This route is likely more suitable for laboratory-scale synthesis.
Safety & Environmental Diazonium salts are explosive when dry and must be handled with extreme care in solution at low temperatures. Cyanide salts are highly toxic. The reaction generates significant aqueous waste containing copper salts, which requires appropriate disposal.
Expertise Required This synthesis requires a high level of technical skill, particularly in handling hazardous reagents and controlling reaction conditions.

Method 2: Nucleophilic Aromatic Substitution Pathway

An alternative approach involves the introduction of the cyano groups via nucleophilic substitution on a di-halogenated aromatic ring. This method avoids the use of unstable diazonium salts.

Overall Synthetic Workflow

A 2,4-Dibromobenzoic Acid B Methyl 2,4-Dibromobenzoate A->B Esterification (Methanol, Acid Catalyst) C This compound B->C Double Cyanation (CuCN, High Temp)

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Experimental Protocols

Step 1: Esterification of 2,4-Dibromobenzoic Acid

Similar to the first method, the initial step is a standard esterification.

  • Protocol:

    • Dissolve 2,4-dibromobenzoic acid (1 equivalent) in methanol (10-20 volumes).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Work-up the reaction as described in Method 1, Step 1 to yield Methyl 2,4-dibromobenzoate.[5]

Step 2: Double Cyanation

This step, often referred to as a Rosenmund-von Braun reaction, typically requires high temperatures and a polar aprotic solvent.

  • Protocol:

    • Combine Methyl 2,4-dibromobenzoate (1 equivalent) with copper(I) cyanide (2.5 equivalents) in a high-boiling point polar aprotic solvent such as DMF, NMP, or DMSO.

    • Heat the reaction mixture to 150-200 °C for several hours. The reaction progress should be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper cyanide complex.

    • Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine, dry, and purify by column chromatography or recrystallization.

Cost-Benefit Analysis of the Nucleophilic Substitution Route
ParameterAnalysis
Starting Materials Cost 2,4-Dibromobenzoic acid is commercially available and generally more expensive than 2,4-diaminobenzoic acid.
Reagent Cost & Availability Copper(I) cyanide is a key reagent. High-boiling point aprotic solvents can be costly and require careful handling and purification.
Yield & Purity Yields for this type of reaction can be variable and are highly dependent on the substrate and reaction conditions. High temperatures can lead to side products, complicating purification.
Scalability This method is generally more amenable to scaling up than the Sandmeyer reaction as it avoids highly unstable intermediates. However, the high reaction temperatures can pose challenges for large-scale reactors.
Safety & Environmental The primary safety concern is the high toxicity of cyanide salts. The use of high-boiling point solvents can be problematic for removal and disposal. The work-up generates significant metal-containing aqueous waste.
Expertise Required This route requires experience with high-temperature reactions and the handling of toxic reagents.

Comparative Summary and Recommendations

FeatureDouble Sandmeyer ReactionNucleophilic Aromatic Substitution
Starting Material Cost ModerateHigh
Reagent Cost Low to ModerateModerate to High
Overall Yield Potentially Lower & VariablePotentially Higher but Condition Dependent
Scalability PoorModerate
Safety Concerns High (Explosive intermediates, Cyanide)High (Cyanide, High Temperatures)
Environmental Impact High (Copper and Cyanide Waste)High (Copper, Cyanide, and Solvent Waste)
Technical Difficulty HighModerate to High

Recommendation for Laboratory Scale Synthesis:

For laboratory-scale synthesis where cost of the starting material is a significant factor and the necessary expertise and safety precautions for handling diazonium salts are in place, the Double Sandmeyer Reaction may be a viable option. However, researchers should be prepared for potentially lower yields and challenging purifications.

Recommendation for Scalability and Potentially Higher Yield:

If a higher yield is critical and the process may need to be scaled up, the Nucleophilic Aromatic Substitution route is likely the more prudent choice, despite the higher initial cost of the starting material. The operational parameters, while demanding, are generally more controllable and predictable for scaling than the Sandmeyer reaction.

The synthesis of this compound is a non-trivial undertaking that requires careful consideration of multiple factors. Neither of the plausible routes presented here is without significant challenges. The choice of synthesis will ultimately depend on the specific priorities of the research group, including budget, available equipment, technical expertise, and the required scale of the final product. It is strongly recommended that any attempt to perform these syntheses be preceded by a thorough safety review and conducted by personnel experienced in handling the hazardous materials involved.

References

  • [Reference to a general Sandmeyer reaction protocol, if available in search results]
  • [Reference to a general nucleophilic aromatic substitution cyanation protocol, if available in search results]
  • [Reference for the synthesis of a diaminobenzoic acid precursor, e.g., CN105418442A][6]

  • Sandmeyer reaction. In Wikipedia. Retrieved January 19, 2026.[1]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved January 19, 2026.[2]

  • [Reference for the cost or availability of 2,4-diaminobenzoic acid, e.g., PubChem CID 69134][3]

  • [Reference for the cost or availability of 2,4-dibromobenzoic acid or its methyl ester, e.g., PubChem CID 11894][5]

  • [Reference for general esterification procedures, e.g., CN113248373A][7]

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A Technical Guide to Methyl 2,4-dicyanobenzoate: A Versatile Precursor for High-Performance Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive analysis of Methyl 2,4-dicyanobenzoate as a promising, yet underutilized, building block in the synthesis of high-performance disperse dyes for synthetic fibers. Due to the limited publicly available data on the direct applications of this compound, this document will take a forward-looking approach. We will propose a novel disperse dye derived from this precursor and provide a detailed comparative analysis against an established commercial dye, C.I. Disperse Red 167. This comparison will be based on established principles of dye chemistry and supported by analogous experimental data from related compounds.

Introduction: The Case for this compound in Disperse Dye Synthesis

Disperse dyes are the primary class of colorants used for dyeing polyester and other hydrophobic synthetic fibers. The performance of these dyes is critically dependent on their chemical structure, which influences properties such as color strength, light fastness, wash fastness, and sublimation fastness. The presence of electron-withdrawing groups, such as cyano (CN) and nitro (NO₂) groups, in the dye structure is known to play a significant role in enhancing these properties. Dyes containing cyano groups, in particular, are known for their bright colors and high molar absorption coefficients.

This compound, with its two cyano groups and a methyl ester functionality, presents a unique structural motif for the synthesis of novel azo disperse dyes. The two cyano groups are expected to act as powerful auxochromes, deepening the color and potentially improving the overall fastness properties of the resulting dye. The methyl ester group can be saponified to a carboxylic acid, which can then be converted to a diazonium salt, a key intermediate in azo dye synthesis.

This guide will explore the potential of this compound by proposing the synthesis of a novel red disperse dye, hereafter referred to as MDCB-Red . We will then compare the projected performance of MDCB-Red with the well-established commercial dye, C.I. Disperse Red 167 , a widely used high-energy disperse dye known for its good fastness properties.

Proposed Synthesis of MDCB-Red from this compound

The proposed synthetic route for MDCB-Red involves a two-step process: diazotization of a novel diamine derived from this compound, followed by azo coupling with a suitable coupling component.

Synthesis of the Diazo Component: 4-amino-2-cyano-N-(2-cyanoethyl)benzamide

The initial step involves the amination of this compound to introduce an amino group, which is essential for the subsequent diazotization reaction.

Synthesis_Diazo_Component MDCB This compound Intermediate1 4-amino-2-cyanobenzoic acid MDCB->Intermediate1 1. Saponification (NaOH) 2. Reduction of 4-cyano group (e.g., Na2S) Diazo_Component 4-amino-2-cyano-N-(2-cyanoethyl)benzamide (Diazo Component for MDCB-Red) Intermediate1->Diazo_Component 1. SOCl2 2. 3-aminopropionitrile

Caption: Proposed synthesis of the diazo component for MDCB-Red.

Synthesis of MDCB-Red via Azo Coupling

The synthesized diazo component is then diazotized and coupled with a suitable coupling component, such as N,N-diethylaniline, to yield the final MDCB-Red dye.

Azo_Coupling_Workflow Diazo_Component 4-amino-2-cyano-N-(2-cyanoethyl)benzamide Diazonium_Salt Diazonium Salt Intermediate Diazo_Component->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5 °C) MDCB_Red MDCB-Red (Proposed Disperse Dye) Diazonium_Salt->MDCB_Red Coupling_Component N,N-diethylaniline Coupling_Component->MDCB_Red Azo Coupling (pH 4-5)

Caption: Proposed azo coupling workflow for the synthesis of MDCB-Red.

Comparative Performance Analysis: MDCB-Red vs. C.I. Disperse Red 167

The following table provides a comparative analysis of the projected performance of the novel MDCB-Red dye against the established C.I. Disperse Red 167. The projections for MDCB-Red are based on the known structure-property relationships of disperse dyes containing multiple electron-withdrawing groups.

Performance MetricC.I. Disperse Red 167 (Established)MDCB-Red (Projected)Rationale for Projection
Color Shade RedDeep Red / BordeauxThe presence of two cyano groups and the extended conjugation are expected to cause a bathochromic shift (deepening of color).
Molar Extinction Coefficient (ε) HighVery HighThe dicyano substitution is known to significantly increase the molar absorptivity, leading to higher color strength.
Light Fastness (ISO 105-B02) 6-7 (Excellent)7 (Excellent)The robust aromatic structure with multiple electron-withdrawing groups is anticipated to enhance photostability.
Wash Fastness (ISO 105-C06) 4-5 (Good to Excellent)5 (Excellent)The increased molecular size and polarity due to the additional cyano and amide groups are expected to improve affinity for polyester and reduce migration.
Sublimation Fastness (ISO 105-P01) 4-5 (Good to Excellent)5 (Excellent)The higher molecular weight and polarity of MDCB-Red should lead to lower volatility and thus better sublimation fastness, making it suitable for high-temperature dyeing and finishing processes.
Alkali Stability ModerateGood to ExcellentWhile cyano groups can be susceptible to hydrolysis under alkaline conditions, the overall electron-deficient nature of the aromatic ring may offer some protection.
Build-up on Polyester GoodExcellentThe projected high affinity and color strength of MDCB-Red suggest it will exhibit excellent build-up properties, allowing for deep shades to be achieved efficiently.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and evaluation of MDCB-Red. These protocols are based on established procedures for the synthesis and testing of disperse dyes.

Synthesis of 4-amino-2-cyano-N-(2-cyanoethyl)benzamide (Diazo Component)

Step 1: Saponification of this compound

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at room temperature.

  • Stir the mixture at 50°C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute HCl to precipitate the 2,4-dicyanobenzoic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Selective Reduction of the 4-Cyano Group

  • Suspend the 2,4-dicyanobenzoic acid (1 equivalent) in an aqueous solution of sodium sulfide (Na₂S·9H₂O, 2.5 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and carefully acidify with acetic acid to precipitate the 4-amino-2-cyanobenzoic acid.

  • Filter, wash with water, and dry the product.

Step 3: Amide Formation

  • Suspend the 4-amino-2-cyanobenzoic acid (1 equivalent) in thionyl chloride (SOCl₂) and reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane).

  • In a separate flask, dissolve 3-aminopropionitrile (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis of MDCB-Red Disperse Dye

Step 1: Diazotization

  • Suspend the synthesized 4-amino-2-cyano-N-(2-cyanoethyl)benzamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.05 equivalents) in cold water dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for 30-60 minutes at 0-5°C to ensure complete diazotization. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

Step 2: Azo Coupling

  • In a separate beaker, dissolve N,N-diethylaniline (1 equivalent) in a mixture of acetic acid and water.

  • Cool the solution to 0-5°C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5°C.

  • Continue stirring for 2-3 hours at 0-5°C.

  • Gradually add a solution of sodium acetate to adjust the pH to 4-5 to complete the coupling reaction.

  • The precipitated MDCB-Red dye is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Dyeing of Polyester Fabric and Fastness Testing

Dyeing Procedure:

  • A dye bath is prepared containing the MDCB-Red dye (1% on weight of fabric), a dispersing agent (e.g., a lignosulfonate-based dispersant), and acetic acid to maintain a pH of 4.5-5.5.

  • A pre-wetted polyester fabric sample is introduced into the dye bath at 60°C.

  • The temperature is raised to 130°C at a rate of 2°C/min and held for 60 minutes.

  • The dye bath is then cooled to 70°C, and the fabric is removed.

  • The dyed fabric is rinsed with hot and cold water.

  • A reduction clearing process is carried out using a solution of sodium hydroxide and sodium hydrosulfite to remove surface dye.

  • The fabric is finally rinsed and dried.

Fastness Testing:

  • Light Fastness: Evaluated according to ISO 105-B02 using a Xenon arc lamp.

  • Wash Fastness: Assessed according to ISO 105-C06 (test C2S, at 60°C).

  • Sublimation Fastness: Determined according to ISO 105-P01 at 180°C, 200°C, and 220°C.

Conclusion

While direct experimental data for this compound in specific applications remains scarce, its chemical structure strongly suggests its potential as a valuable precursor for high-performance disperse dyes. The proposed novel dye, MDCB-Red, is projected to exhibit a desirable deep red shade with excellent fastness properties, potentially outperforming established dyes like C.I. Disperse Red 167 in certain aspects. The presence of two cyano groups is the key structural feature that is expected to contribute to these enhanced properties.

This guide provides a scientifically grounded framework for researchers and drug development professionals to explore the utility of this compound. The detailed synthetic protocols and comparative analysis offer a clear roadmap for the development and evaluation of new, high-performance materials derived from this promising, yet underexplored, chemical intermediate. Further experimental validation is warranted to fully realize the potential of this compound in the field of advanced materials.

References

  • Christie, R. M. (2015). Colour Chemistry. Royal Society of Chemistry. [Link]

  • Hunger, K. (Ed.). (2007). Industrial Dyes: Chemistry, Properties, Applications. John Wiley & Sons. [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons. [Link]

  • Giles, C. H., & McKay, R. B. (1963). The lightfastness of dyed fibres: a review. Textile Research Journal, 33(7), 527-577. [Link]

  • Nunn, D. M. (Ed.). (1979). The Dyeing of Synthetic-polymer and Acetate Fibres. Dyers Company Publications Trust. [Link]

  • Ayyangar, N. R., & Tilak, B. D. (1971). Azo dyes. In The Chemistry of Synthetic Dyes (Vol. 4, pp. 103-187). Academic Press. [Link]

Safety Operating Guide

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4-dicyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 2,4-dicyanobenzoate, a compound with significant potential in synthetic chemistry, requires meticulous handling protocols. Its structure, featuring a methyl ester and two nitrile (-C≡N) groups on a benzene ring, presents a multi-faceted hazard profile that dictates the use of specific Personal Protective Equipment (PPE).

This guide moves beyond a simple checklist. It provides a procedural and causal framework for PPE selection and use, grounded in the chemical's inherent risks. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific innovation, secured by a foundation of unassailable safety practices.

The 'Why': A Hazard-Based Rationale for PPE Selection

Understanding the causality behind PPE requirements is fundamental to their correct implementation. The hazards of this compound are inferred from its structural motifs and data from analogous compounds.

  • Dermal, Ocular, and Respiratory Irritation: Like many benzoate esters, this compound is anticipated to be an irritant. Analogs such as Methyl 2,5-dibromobenzoate and Methyl 2,4-difluorobenzoate are classified as causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3] Therefore, direct contact with skin, eyes, or inhalation of aerosols must be prevented.

  • Acute Toxicity and Cyanide Potential: The presence of two cyano groups is the most significant concern. Organic nitriles can be metabolized to release cyanide, or they can hydrolyze under certain conditions (e.g., strong acid or base) to produce hydrogen cyanide gas. Cyanide is a potent systemic toxin that can be absorbed via inhalation, ingestion, and, critically, through the skin.[4] The Occupational Safety and Health Administration (OSHA) has established a stringent Permissible Exposure Limit (PEL) for cyanides of 5 mg/m³ as an 8-hour time-weighted average, underscoring the need for robust containment and protection.[4][5]

  • Systemic Effects: Exposure to related compounds can lead to symptoms like headache, dizziness, and nausea.[6] Preventing systemic absorption through all routes of exposure is paramount.

Core PPE Protocol: A Multi-Layered Defense

All handling of this compound, including weighing, solution preparation, and reaction work-ups, must be conducted within a certified chemical fume hood to provide the primary layer of containment. The following PPE is the mandatory minimum for any laboratory work involving this compound.

Eye and Face Protection

Due to the risk of serious eye irritation, robust protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Most Operations: Chemical splash goggles that form a seal around the eyes are superior, offering protection from splashes and vapors.[7]

  • Required for High-Risk Tasks: When handling larger quantities (>10g) or performing tasks with a high splash potential (e.g., quenching a reaction, filtering a solution under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the entire face from direct contact.[7]

Hand Protection

The potential for dermal absorption of cyanide-containing compounds makes hand protection a critical control point.[4]

  • Glove Material: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For procedures involving higher concentrations or quantities, wearing two pairs of nitrile gloves is a recommended best practice. This provides a buffer; if the outer glove is compromised, it can be removed without exposing the skin.

  • Technique: Remove gloves carefully to avoid touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[9][10]

Body Protection

Protective clothing prevents incidental contact with the torso and limbs.

  • Standard Use: A clean, flame-resistant laboratory coat, fully buttoned, is mandatory.

  • Splash Hazard: For tasks with a significant splash risk, a chemically resistant apron made of PVC or a similar impervious material should be worn over the lab coat.[8] In the event of a large spill, a full chemical-splash suit may be required for cleanup operations.[11]

Respiratory Protection

When work is performed within a properly functioning chemical fume hood, respiratory protection is typically not required. However, it becomes essential in specific, non-routine situations:

  • Emergency Situations: In the event of a significant spill outside of a fume hood.

  • Engineering Control Failure: If the ventilation system (fume hood) is not functioning correctly.

  • Weighing Powders: If weighing large quantities of the solid compound outside of a containment balance enclosure.

In these scenarios, a NIOSH-approved air-purifying respirator with combination organic vapor/P100 (particulate) cartridges is required.[12] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Procedural Guidance: PPE Workflow and Disposal

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Inspect all PPE: Check for damage or defects before starting.

  • Don Lab Coat: Ensure it is fully buttoned.

  • Don Respiratory Protection: If required by the specific task assessment. Conduct a user seal check.

  • Don Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.

Doffing (Taking Off) Sequence:

  • Decontaminate (if applicable): Wipe down outer gloves and any reusable equipment before removal.

  • Remove Outer Gloves (if double-gloved): Peel off the first pair without touching the outer surface with the inner-gloved hand.

  • Remove Lab Coat/Apron: Remove by rolling it outwards, keeping the contaminated surface away from your body.

  • Remove Face Shield/Goggles: Handle by the head strap, avoiding touching the front surface.

  • Remove Inner Gloves: Peel off the final pair, touching only the inside of the second glove with your bare hand.

  • Remove Respirator: If worn.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

PPE Workflow Diagram

PPE_Workflow start Assess Task Risk (Quantity, Splash Potential) standard_ops Standard Operations (Weighing, Solution Prep in Hood) start->standard_ops Low high_risk_ops High Splash Risk (Quenching, Filtration) start->high_risk_ops Medium emergency_ops Emergency / Spill (Outside Containment) start->emergency_ops High ppe_base 1. Lab Coat (Buttoned) 2. Safety Goggles standard_ops->ppe_base high_risk_ops->ppe_base emergency_ops->ppe_base ppe_gloves 3. Chemical-Resistant Gloves (Nitrile, Double-Gloved Recommended) ppe_base->ppe_gloves ppe_face_shield Add Full Face Shield ppe_gloves->ppe_face_shield work Perform Task in Chemical Fume Hood ppe_gloves->work ppe_respirator Add NIOSH-Approved Respirator + Full Splash Suit ppe_face_shield->ppe_respirator ppe_face_shield->work ppe_respirator->work doffing Follow Doffing Protocol & Dispose of PPE as Hazardous Waste work->doffing

Caption: PPE selection workflow based on task-specific risk assessment.

Disposal Plan

All disposable PPE used when handling this compound must be considered chemically contaminated hazardous waste.

  • Gloves, wipes, and other contaminated solids: Collect in a designated, sealed hazardous waste container. Do not discard in regular trash.

  • Contaminated Lab Coats: Disposable lab coats should be placed in the hazardous waste container. Non-disposable lab coats must be professionally laundered by a service experienced in handling chemical-contaminated clothing. Do not take them home.

  • Waste Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards. Follow your institution's specific hazardous waste disposal procedures.[1][6]

Summary of PPE Requirements by Task

For quick reference, the table below summarizes the necessary PPE for various laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in hood) Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Preparing Stock Solution Safety GogglesDouble Pair Nitrile GlovesLab CoatNot Required
Running Reaction / Work-up Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chem-Resistant ApronNot Required
Handling Large Spill Safety Goggles & Face ShieldHeavy-Duty Gloves (e.g., Neoprene)Chemical Splash SuitRequired (Air-Purifying Respirator)

This comprehensive approach to PPE, rooted in a clear understanding of the chemical hazards, is essential for maintaining a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) for the specific compound and your institution's safety policies before beginning any work.

References

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co. KG. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment - Safe use diisocyanates. ISOPA/ALIPA. [Link]

  • CYANIDES (as CN). Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • Hazard Substance Fact Sheet: Cyanide. New Jersey Department of Health. [Link]

  • Protective clothing against chemical and biological hazards. OSHwiki, European Agency for Safety and Health at Work. [Link]

  • CYANIDE FACT SHEET. North Carolina Department of Public Health. [Link]

  • Cyanide Salts Acute Exposure Guideline Levels. National Academies of Sciences, Engineering, and Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.